MS15203
描述
Structure
3D Structure
属性
IUPAC Name |
5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBVSWSDYFEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995912 | |
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74398-76-8 | |
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: MS15203 GPR171 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 171 (GPR171), an orphan receptor until its deorphanization, has emerged as a promising therapeutic target for a range of physiological conditions, most notably in the modulation of pain and immune responses.[1] Its endogenous ligand is the neuropeptide BigLEN.[1] MS15203 is a synthetic small molecule agonist of GPR171 that has been instrumental in elucidating the receptor's function.[2] This technical guide provides a comprehensive overview of the GPR171 agonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with GPR171, compiled from various in vitro and in vivo studies.
| Binding Affinity | |
| Parameter | Value |
| Ki (this compound vs. [125I]Tyr-b-LEN) | ~1 µM[2] |
| In Vitro Functional Activity | |
| Assay | Parameter |
| Calcium Mobilization | Agonist-induced increase in intracellular Ca2+[2] |
| cAMP Inhibition | Dose-dependent decrease in cAMP levels[2] |
| In Vivo Activity | |
| Model | Effect |
| Inflammatory Pain (CFA model) | Reduction of thermal hypersensitivity in male mice[3][4] |
| Neuropathic Pain (Paclitaxel-induced) | Alleviation of mechanical allodynia in male mice[3][4] |
| Dosing | 10 mg/kg, intraperitoneal (i.p.) injection [3][4] |
GPR171 Signaling Pathway
Activation of GPR171 by an agonist such as this compound initiates a signaling cascade through its coupling to inhibitory G-proteins of the Gαi/o family.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The Gβγ subunits dissociated from the Gα subunit can also modulate downstream effectors, such as ion channels. Furthermore, like many GPCRs, agonist binding can lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR171 Gi/o Protein Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G protein-coupled receptor 171 (GPR171) and its coupling to the Gi/o signaling pathway. GPR171 has emerged as a significant target in various physiological processes, including feeding behavior, pain modulation, and immune responses. This document details the quantitative analysis of GPR171 activation, experimental protocols for its study, and the downstream signaling cascades involved.
Introduction to GPR171
GPR171 is a Class A G protein-coupled receptor that was deorphanized with the discovery of its endogenous ligand, the neuropeptide BigLEN.[1][2] Subsequent research has identified synthetic agonists, such as MS15203, which have become valuable tools for elucidating the receptor's function.[3][4] GPR171 primarily couples to inhibitory Gi/o proteins, leading to the modulation of various intracellular signaling pathways.[1][5]
Quantitative Analysis of GPR171 Ligand Interactions and Functional Activity
The interaction of ligands with GPR171 and their functional consequences have been quantified through various in vitro assays. The data presented below summarizes key findings for the endogenous agonist BigLEN and its C-terminal fragment L2P2.
| Ligand | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| BigLEN | Radioligand Binding ([¹²⁵I]Tyr-BigLEN) | Hypothalamic Membranes | Kd | ~0.5 nM | [1] |
| L2P2 | Radioligand Displacement | Rat Hypothalamic Membranes | EC50 | 76 nM | [1] |
| BigLEN | [³⁵S]GTPγS Binding | Hypothalamic Membranes | EC50 | ~100 nM | [1] |
| L2P2 | [³⁵S]GTPγS Binding | Hypothalamic Membranes | EC50 | ~1 µM | [1] |
Signaling Pathways
Upon activation by an agonist, GPR171 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This involves the dissociation of the Gαi/o subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR171 activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK). Pertussis toxin (PTX), a known inhibitor of Gi/o protein coupling, effectively blocks these downstream effects, confirming the involvement of this pathway.[1]
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
The GPR171 Agonist MS15203: An In-depth Technical Guide to its Attenuation of cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MS15203, a potent and selective agonist for the G protein-coupled receptor 171 (GPR171). A critical function of GPR171 activation is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document details the signaling pathway, presents representative quantitative data on the inhibitory effect of this compound on cAMP production, and provides a detailed experimental protocol for assessing this activity. The information herein is intended to support further research and drug development efforts targeting GPR171.
Introduction
This compound has been identified as a selective agonist for GPR171, an orphan GPCR implicated in various physiological processes, including pain modulation and metabolic regulation.[1][2] GPR171 is coupled to the inhibitory Gαi/o protein subunit.[1][3] Activation of Gαi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. Consequently, agonism of GPR171 by this compound is characterized by a decrease in intracellular cAMP levels, a key mechanism underlying its pharmacological effects.[1][2] Understanding the precise impact of this compound on cAMP signaling is crucial for elucidating its therapeutic potential.
Signaling Pathway of this compound
The binding of this compound to GPR171 triggers a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gαi/o subunit. This activation leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. The activated Gαi/o-GTP subunit then directly interacts with and inhibits adenylyl cyclase, resulting in a reduction of the intracellular concentration of cAMP. This signaling pathway is pivotal to the cellular responses mediated by this compound.
Quantitative Analysis of cAMP Inhibition
The inhibitory effect of this compound on cAMP production is typically quantified by measuring its ability to counteract the effects of a direct adenylyl cyclase activator, such as forskolin (B1673556). In a cellular context, forskolin elevates cAMP levels, and the addition of this compound results in a dose-dependent reduction of this stimulated cAMP concentration.
Table 1: Representative Quantitative Data for this compound-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation
| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.1 | 5.2 ± 1.1 |
| 1 | 18.5 ± 2.3 |
| 10 | 48.9 ± 3.5 |
| 100 | 85.1 ± 2.8 |
| 1000 | 95.3 ± 1.9 |
| IC50 (nM) | 10.5 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary.
Detailed Experimental Protocol: Forskolin-Stimulated cAMP Inhibition Assay
This protocol describes a common method for determining the potency of this compound in inhibiting cAMP production in a cell-based assay using a Homogeneous Time-Resolved Fluorescence (HTRF) format.
4.1. Materials and Reagents
-
HEK293 cells stably expressing human GPR171
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
384-well white opaque assay plates
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
4.2. Experimental Workflow
4.3. Step-by-Step Procedure
-
Cell Seeding:
-
Culture HEK293 cells stably expressing GPR171 to approximately 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in culture medium to the desired density (e.g., 2,500 cells/5 µL).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA and IBMX).
-
Prepare a working solution of forskolin in the same assay buffer. The final concentration of forskolin should be at its EC80 to ensure a robust cAMP signal.
-
Add 2.5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Immediately add 2.5 µL of the forskolin working solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Determine the percent inhibition for each concentration of this compound relative to the forskolin-stimulated control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Conclusion
This compound exerts its effects through the activation of the Gαi/o-coupled receptor GPR171, leading to a measurable decrease in intracellular cAMP levels. The methodologies and representative data presented in this guide provide a framework for the continued investigation of this compound and other GPR171 modulators. A thorough understanding of the impact of these compounds on the cAMP signaling pathway is essential for their development as potential therapeutics for a range of disorders.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methacrylamidoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methacrylamidoisophthalic acid is a functionalized monomer notable for its unique molecular architecture, which combines a polymerizable methacrylamide (B166291) group with a pH-sensitive isophthalic acid moiety. This structure makes it a valuable building block in the synthesis of advanced polymers for specialized applications, particularly in the biomedical and dental fields. The presence of two carboxylic acid groups imparts hydrophilicity and allows for pH-responsive behavior, while the methacrylamide group provides a site for free-radical polymerization. This guide provides a comprehensive overview of its synthesis, properties, and key applications, supported by detailed experimental protocols and structured data.
Physicochemical and Computed Properties
The inherent properties of 5-Methacrylamidoisophthalic acid are foundational to its function in various applications. Key quantitative data has been compiled from chemical databases and supplier information.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₅ | PubChem |
| Molecular Weight | 249.22 g/mol | PubChem[1] |
| IUPAC Name | 5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | PubChem[1] |
| CAS Number | 73912-52-4 | BLD Pharm[2] |
| Melting Point | 267-272°C | ResearchGate[3] |
| Appearance | Light pink solid | ResearchGate[3] |
| Canonical SMILES | CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | PubChem[1] |
| InChIKey | NVOBVSWSDYFEMR-UHFFFAOYSA-N | PubChem[1] |
Synthesis of 5-Methacrylamidoisophthalic Acid
The primary route for synthesizing 5-Methacrylamidoisophthalic acid is via the acylation of 5-aminoisophthalic acid with methacryloyl chloride. This reaction, known as the Schotten-Baumann reaction, is conducted under basic conditions to neutralize the hydrogen chloride byproduct.
Synthesis Workflow
The logical flow of the synthesis protocol is depicted below. This process starts with the dissolution of the amine precursor in a basic solution, followed by the dropwise addition of the acylating agent at a reduced temperature to control the reaction's exothermicity.
Detailed Experimental Protocol
This protocol is based on a reported procedure for the synthesis of an analogous compound, N-5-acrylamidoisophthalic acid, and is adapted for methacrylation.[3]
-
Materials:
-
5-Aminoisophthalic acid (1.0 g, 5.52 mmol)
-
Sodium hydroxide (B78521) (0.66 g, 16.56 mmol)
-
Methacryloyl chloride (0.63 g, 6.07 mmol)
-
Deionized water (11 mL)
-
Concentrated hydrochloric acid
-
Ice bath
-
-
Procedure:
-
Add 5-aminoisophthalic acid (1.0 g) to a solution of sodium hydroxide (0.66 g) in deionized water (11 mL).
-
Cool the resulting mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add methacryloyl chloride dropwise to the cooled mixture. Maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Adjust the pH of the solution to 2.6 by adding concentrated HCl dropwise. A precipitate will form.
-
Collect the light pink precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water to remove impurities.
-
Dry the final product under vacuum to yield 5-Methacrylamidoisophthalic acid.[3]
-
Applications in Polymer Science
The bifunctional nature of 5-Methacrylamidoisophthalic acid makes it a versatile monomer for creating functional polymers with tailored properties. Its primary applications are in the development of dental adhesives and pH-responsive hydrogels for drug delivery.
Dental Adhesives
In dentistry, methacrylates are widely used to bond restorative materials to the tooth structure.[4] The incorporation of acidic monomers like 5-Methacrylamidoisophthalic acid can enhance adhesion to the dentin substrate. The carboxylic acid groups can interact with the calcium ions in hydroxyapatite, promoting a stronger interface, while the methacrylamide group copolymerizes with other resin monomers in the adhesive system.[4] The amide linkage in methacrylamides is also known to be more resistant to hydrolysis compared to the ester linkages in conventional methacrylate (B99206) monomers, potentially leading to more durable dental restorations.[4]
pH-Responsive Hydrogels for Drug Delivery
Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them highly biocompatible.[5][6] "Smart" hydrogels can respond to environmental stimuli, such as pH.[5] Polymers containing 5-Methacrylamidoisophthalic acid are pH-sensitive due to the carboxylic acid groups.
-
At low pH (e.g., stomach, pH < 5): The carboxylic acid groups are protonated (-COOH), leading to a collapsed, less swollen hydrogel state. This minimizes premature drug release.
-
At higher pH (e.g., intestine, pH > 5.5): The carboxylic acid groups deprotonate (-COO⁻), causing electrostatic repulsion between the polymer chains. This leads to increased swelling and subsequent release of the entrapped drug.[7]
This behavior makes these hydrogels promising candidates for targeted oral drug delivery, protecting the drug in the acidic environment of the stomach and releasing it in the more neutral environment of the intestines.[7]
This protocol outlines the general steps for creating a hydrogel incorporating 5-Methacrylamidoisophthalic acid and evaluating its pH-responsive swelling behavior.
-
Materials:
-
Procedure:
-
Monomer Solution Preparation: Dissolve the functional monomer, co-monomer, crosslinker, and photoinitiator in a suitable solvent like ethanol.
-
Polymerization: Transfer the solution to a mold and expose it to UV light to initiate polymerization and form the hydrogel.
-
Purification: Immerse the resulting hydrogel in deionized water for several days, changing the water frequently to remove unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel in a vacuum oven until a constant weight (W_d) is achieved.
-
Swelling Study:
-
Immerse pre-weighed dry hydrogel samples in buffer solutions of pH 1.2 and pH 6.8.
-
At regular time intervals, remove the samples, blot excess surface water, and record the swollen weight (W_s).
-
Continue until the weight remains constant (equilibrium swelling).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d.
-
-
Data Analysis: Plot ESR versus time for both pH values to characterize the swelling kinetics and pH-responsiveness. The ESR is expected to be significantly higher at pH 6.8 than at pH 1.2.[7]
-
Conclusion
5-Methacrylamidoisophthalic acid is a highly functional monomer with significant potential in materials science, particularly for biomedical and dental applications. Its synthesis is straightforward, and its unique combination of a polymerizable amide group and pH-sensitive carboxylic acid groups allows for the creation of advanced polymers with enhanced stability and stimuli-responsive properties. The detailed protocols and structured data provided in this guide serve as a valuable resource for researchers and professionals aiming to leverage this versatile compound in drug delivery systems and high-performance dental materials.
References
- 1. MS0015203 | C12H11NO5 | CID 773544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 73912-52-4|5-Methacrylamidoisophthalic acid|BLD Pharm [bldpharm.de]
- 3. researchgate.net [researchgate.net]
- 4. Use of (meth)acrylamides as alternative monomers in dental adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride | MDPI [mdpi.com]
MS15203: A Technical Guide to a Novel GPR171 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS15203 is a small-molecule agonist of the G protein-coupled receptor 171 (GPR171), a novel therapeutic target for pain management. Discovered through in-silico screening, this compound has demonstrated promising analgesic effects in preclinical models of chronic neuropathic and inflammatory pain. Its mechanism of action involves the activation of GPR171, which is coupled to inhibitory Gαi/o proteins, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Notably, this compound appears to have a low potential for abuse, a significant advantage over traditional opioid analgesics. This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of this compound, including its synthesis, mechanism of action, and in vitro and in vivo activities.
Discovery and Development
This compound was identified through a virtual screening campaign that utilized a homology model of the GPR171 receptor. This computational approach allowed for the screening of a large chemical library to identify potential ligands that could bind to and activate the receptor. Subsequent in vitro and in vivo testing confirmed its activity as a GPR171 agonist.
Currently, there is no publicly available information regarding the formal preclinical or clinical development status of this compound.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |
| Molecular Formula | C₁₂H₁₁NO₅ | |
| Molecular Weight | 249.22 g/mol | |
| Chemical Structure |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be inferred from its chemical structure, likely involving the acylation of 5-aminoisophthalic acid with methacryloyl chloride in the presence of a base.
Mechanism of Action
This compound acts as an agonist at the G protein-coupled receptor 171 (GPR171).[1][2] GPR171 is coupled to inhibitory Gαi/o proteins. Upon activation by this compound, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is believed to underlie the pharmacological effects of this compound.
In Vitro Pharmacology
Binding and Functional Activity
This compound has been characterized in vitro for its ability to bind to and activate GPR171.
| Assay | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | CHO-K1 cells expressing mouse GPR171 | Ki (vs. [¹²⁵I]Tyr-BigLEN) | Data not available | [3] |
| Ca²⁺ Mobilization | CHO cells expressing GPR171 and Gα15/i3 | EC₅₀ | Data not available | [3] |
| cAMP Inhibition | Not specified | IC₅₀ | Data not available |
Experimental Protocols
6.2.1 Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for GPR171.
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing mouse GPR171.
-
Radioligand: [¹²⁵I]Tyr-BigLEN.
-
Non-specific binding control: Unlabeled BigLEN.
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]Tyr-BigLEN, and varying concentrations of this compound. For total binding, add binding buffer instead of this compound. For non-specific binding, add a saturating concentration of unlabeled BigLEN.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
6.2.2 cAMP Functional Assay
-
Objective: To determine the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity.
-
Materials:
-
Cells expressing GPR171 (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vivo Pharmacology
This compound has been evaluated in rodent models to assess its analgesic efficacy and reward potential.
| Animal Model | Species | Pain Type | Key Findings | Dose | Reference |
| Chemotherapy-Induced Neuropathy | Mouse (male) | Neuropathic | Decreased allodynia after 5 days of treatment. | 10 mg/kg, i.p. | [4] |
| Complete Freund's Adjuvant (CFA) | Mouse (male) | Inflammatory | Reduced thermal hypersensitivity after 3 days of treatment. | 10 mg/kg, i.p. | [5] |
| Conditioned Place Preference | Mouse | Reward | Did not produce place preference, indicating low abuse potential. | 10 mg/kg, i.p. | [1][2] |
Experimental Protocol: Chemotherapy-Induced Neuropathic Pain Model
-
Objective: To evaluate the analgesic effect of this compound on mechanical allodynia in a mouse model of neuropathic pain.
-
Animals: Male C57BL/6 mice.
-
Induction of Neuropathy: Administer paclitaxel (B517696) (or another chemotherapeutic agent) according to a validated protocol to induce peripheral neuropathy.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for a specified duration (e.g., 5 days), starting after the development of neuropathic pain.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical sensitivity using von Frey filaments at baseline (before neuropathy induction) and at various time points after the start of treatment.
-
Place the mice on an elevated mesh platform and allow them to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Determine the paw withdrawal threshold (in grams).
-
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Pharmacokinetics
There is no publicly available pharmacokinetic data for this compound.
| Parameter | Route | Species | Value |
| Cmax | i.p. | Mouse | Data not available |
| Tmax | i.p. | Mouse | Data not available |
| t₁/₂ | i.p. | Mouse | Data not available |
| AUC | i.p. | Mouse | Data not available |
| Bioavailability | Data not available |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound in mice.
-
Animals: Male CD-1 mice (or other appropriate strain).
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., intravenous and oral to determine bioavailability).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, t₁/₂, and AUC.
-
Calculate bioavailability if both intravenous and oral routes were tested.
-
Conclusion
This compound is a novel GPR171 agonist with demonstrated efficacy in preclinical models of chronic pain. Its unique mechanism of action and low reward potential make it an attractive candidate for further development as a non-opioid analgesic. Future studies should focus on obtaining a more complete pharmacological profile, including detailed pharmacokinetic and toxicological data, to support its potential progression into clinical trials.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the GPR171-BigLEN System
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the G protein-coupled receptor 171 (GPR171) and its endogenous ligand, BigLEN. It covers the fundamental aspects of their interaction, signaling mechanisms, physiological roles, and the experimental methodologies used for their characterization.
Introduction
G protein-coupled receptor 171 (GPR171), also known as H963, is a class A rhodopsin-like GPCR. For years it remained an orphan receptor until it was deorphanized in 2013, with the endogenous neuropeptide BigLEN identified as its primary ligand.[1] BigLEN is a 16-amino acid peptide (sequence: LENSSPQAPARRLLPP) derived from the precursor protein proSAAS.[2][3] The GPR171-BigLEN system has since been implicated in a variety of physiological processes, making it a compelling target for therapeutic development.[4] This guide synthesizes key findings and methodologies related to this important neuropeptide system.
Ligand Binding and Receptor Activation
The interaction between BigLEN and GPR171 is characterized by high affinity and specificity. Studies have shown that the four C-terminal amino acids of BigLEN are sufficient for both binding and activation of the receptor.[3][5] In contrast, the C-terminally truncated peptide, LittleLEN, does not activate GPR171.[4][5]
Quantitative Binding and Activation Data
The following tables summarize the key quantitative parameters defining the GPR171-BigLEN interaction and the effects of related pharmacological tools.
| Parameter | Ligand | Species/System | Value | Reference |
| Binding Affinity (Kd) | [125I]Tyr-BigLEN | Mouse Hypothalamic Membranes | ~0.5 nM | [2][5] |
| Potency (EC50) | BigLEN (rat) | GPR171-expressing cells | 1.6 nM | [2] |
| Antagonist Potency (IC50) | MS21570 | GPR171-expressing cells | 220 nM | [2] |
| Condition | Parameter | Wild-Type (WT) Mice | proSAAS-KO Mice | Reference |
| Hypothalamic Membranes | BigLEN Binding | 1.3 ± 0.03 pmol/mg | 1.8 ± 0.06 pmol/mg | [5] |
| Hypothalamic Membranes | G protein Signaling | 165% of basal | 175% of basal | [5] |
Signaling Pathways
Activation of GPR171 by BigLEN initiates intracellular signaling cascades primarily through the Gαi/o family of G proteins.[3][5] This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, GPR171 activation modulates the MAP kinase pathway, specifically affecting the phosphorylation of ERK1/2.[5][6] In engineered cell systems expressing a promiscuous G protein (Gα16/i3), BigLEN binding to GPR171 can also induce an increase in intracellular calcium (Ca2+).[5][7]
GPR171 Signaling Diagram
The following diagram illustrates the primary signaling cascade initiated by BigLEN binding to GPR171.
Caption: GPR171 activation by BigLEN inhibits adenylyl cyclase and modulates ERK signaling.
Physiological Functions
The GPR171-BigLEN system is a key regulator in multiple physiological domains:
-
Feeding and Metabolism: The system plays an orexigenic role.[3] shRNA-mediated knockdown of GPR171 in the hypothalamus leads to decreased food intake and changes in metabolism.[4][5] Conversely, administration of a GPR171 agonist increases food intake and body weight.[2][7]
-
Anxiety and Fear: GPR171 is expressed in the basolateral amygdala (BLA), a brain region critical for mood regulation.[8] Antagonism or knockdown of GPR171 in the BLA reduces anxiety-like behavior and contextual fear conditioning in animal models.[8]
-
Pain Perception: GPR171 activation in nociceptor dorsal root ganglia (DRG) neurons can alleviate pathological pain by modulating Transient Receptor Potential (TRP) ion channels.[9]
-
Immune Regulation: GPR171 has been identified as a T-cell checkpoint receptor.[6] Its activation by BigLEN suppresses T-cell receptor (TCR)-mediated signaling pathways, inhibiting T-cell proliferation and limiting antitumor immunity.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the GPR171-BigLEN system. The following sections describe the core experimental protocols cited in the literature.
Receptor Deorphanization Workflow
The identification of BigLEN as the ligand for GPR171 followed a systematic deorphanization process.
Caption: Workflow for the deorphanization of GPR171.
Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled ligand to the receptor.
-
Objective: To determine binding affinity (Kd) and density (Bmax).
-
Materials:
-
Membranes prepared from tissues (e.g., mouse hypothalamus) or cells expressing GPR171.
-
[125I]Tyr-BigLEN (radioligand).
-
Unlabeled BigLEN (for determining non-specific binding and for competition assays).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
-
Protocol:
-
Incubate a fixed amount of membrane protein (e.g., 100 µg) with increasing concentrations of [125I]Tyr-BigLEN (e.g., 0-10 nM) for saturation binding.[5]
-
For competition assays, incubate membranes with a fixed concentration of [125I]Tyr-BigLEN (e.g., 3 nM) and increasing concentrations of unlabeled competitor peptide.[5][12]
-
Incubate at a specified temperature and time (e.g., 25°C for 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Wash filters rapidly with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled BigLEN (e.g., 1 µM).
-
Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression to determine Kd and Bmax.
-
[35S]GTPγS Binding Assay
This functional assay measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.
-
Objective: To measure agonist-induced G protein activation.
-
Materials:
-
Cell or tissue membranes expressing GPR171.
-
[35S]GTPγS (radiolabel).
-
GDP (to ensure G proteins are in an inactive state).
-
Agonist (BigLEN or other compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Protocol:
-
Pre-incubate membranes (e.g., 20 µg) with GDP (e.g., 10 µM) on ice.
-
Add the agonist (BigLEN) at various concentrations to the membranes.
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Quantify bound [35S]GTPγS using liquid scintillation counting.
-
Determine basal binding in the absence of agonist and non-specific binding in the presence of excess unlabeled GTPγS.
-
Plot the agonist-stimulated increase in binding against agonist concentration to determine potency (EC50) and efficacy (Emax).[5]
-
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o coupling.
-
Objective: To quantify the inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing GPR171.
-
Forskolin (B1673556) (an adenylyl cyclase activator, to stimulate basal cAMP levels).
-
Agonist (BigLEN).
-
cAMP detection kit (e.g., ELISA, HTRF).
-
-
Protocol:
-
Pre-treat cells with the GPR171 agonist (BigLEN) at various concentrations for a short period.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50.[5]
-
Intracellular Calcium Mobilization Assay
This assay is used to screen for receptor activation in a high-throughput format, typically using cells co-expressing a promiscuous G protein.
-
Objective: To detect receptor activation by measuring changes in intracellular Ca2+.
-
Materials:
-
Protocol:
-
Plate the engineered CHO cells in a multi-well plate (e.g., 96- or 384-well).
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Measure the baseline fluorescence using a plate reader equipped for fluorescence detection.
-
Add the agonist (BigLEN) and immediately monitor the change in fluorescence intensity over time.[12]
-
The increase in fluorescence corresponds to an increase in intracellular Ca2+, indicating receptor activation.[5]
-
Conclusion
The deorphanization of GPR171 and the characterization of its interaction with BigLEN have opened new avenues for research in neuroscience, metabolism, and immunology. The GPR171-BigLEN system represents a critical signaling axis with diverse physiological functions, from regulating appetite to modulating immune responses. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to further investigate and therapeutically target this promising receptor system.
References
- 1. GPR171 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. borch.dev [borch.dev]
- 11. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of MS15203 in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS15203 is a small molecule agonist of the G protein-coupled receptor 171 (GPR171). Emerging research has identified a significant role for the this compound/GPR171 signaling axis in the central regulation of appetite and energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on appetite, detailing the underlying signaling pathways, experimental evidence from preclinical models, and the methodologies used in these key studies. The information presented herein is intended to support further investigation into the therapeutic potential of targeting the GPR171 pathway for food-related disorders.
Introduction to this compound and the GPR171 System
The intricate network governing appetite and energy balance involves numerous neuropeptide systems primarily localized within the hypothalamus.[1][2] Among these, the proSAAS-derived peptide, BigLEN, has been identified as an endogenous ligand for GPR171, a Gαi/o protein-coupled receptor.[2][3] The BigLEN-GPR171 system is implicated in the regulation of feeding behavior and metabolism.[2][3]
This compound (also referred to as MS0015203 in some literature) was identified through a virtual screen of a compound library against a homology model of GPR171.[1][4] It has been characterized as a selective agonist for GPR171.[1][4] Studies have demonstrated that peripheral administration of this compound can cross the blood-brain barrier and exert its effects on the central nervous system, specifically within the hypothalamus, to modulate food intake.[1]
Core Mechanism of Action: GPR171 Signaling Pathway
This compound stimulates appetite by activating GPR171, which is predominantly coupled to the inhibitory G protein, Gαi/o.[3][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal activity in key hypothalamic nuclei involved in appetite regulation, such as the arcuate nucleus.[5] The activation of GPR171 by this compound mimics the orexigenic (appetite-stimulating) effects of its endogenous ligand, BigLEN.
Quantitative Data on Appetite Regulation by this compound
Preclinical studies in mice have provided quantitative evidence of this compound's effect on food intake and body weight. The following tables summarize the key findings from these experiments.
Table 1: Effect of Peripheral this compound Administration on Food Intake in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Observation Period | Change in Food Intake (g) vs. Vehicle | Statistical Significance (p-value) |
| Vehicle (Saline) | - | 24 hours | - | - |
| This compound | 10 | 24 hours | + 1.5 g (approx.) | < 0.05 |
Data extracted from Wardman et al., 2016.[1]
Table 2: Effect of Peripheral this compound Administration on Body Weight in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Observation Period | Change in Body Weight (%) vs. Vehicle | Statistical Significance (p-value) |
| Vehicle (Saline) | - | 24 hours | - | - |
| This compound | 10 | 24 hours | + 5% (approx.) | < 0.05 |
Data extracted from Wardman et al., 2016.[1]
Table 3: Attenuation of this compound-induced Food Intake by Hypothalamic GPR171 Knockdown
| Treatment Group | GPR171 Expression | Change in Food Intake (g) vs. Control | Statistical Significance (p-value) |
| This compound + Control shRNA | Normal | Increased | < 0.05 |
| This compound + GPR171 shRNA | Reduced | Significantly attenuated increase | < 0.05 |
Data extracted from Wardman et al., 2016.[1]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, based on the study by Wardman et al. (2016).[1]
Animal Models
-
Species: Male C57BL/6J mice
-
Age: 8-12 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water, unless otherwise specified.
Drug Administration
-
Compound: this compound was dissolved in a vehicle solution (e.g., saline).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: 10 mg/kg body weight.
Food Intake and Body Weight Measurement
-
Mice were individually housed for accurate measurement.
-
Baseline food intake and body weight were recorded prior to treatment.
-
Following i.p. injection of this compound or vehicle, food intake was measured at specified time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Body weight was measured at the end of the observation period (e.g., 24 hours).
Hypothalamic GPR171 Knockdown
-
Constructs: Lentiviral vectors expressing short hairpin RNA (shRNA) targeting GPR171 or a control shRNA were used.
-
Stereotaxic Surgery: Mice were anesthetized, and the lentiviral vectors were stereotaxically injected into the hypothalamus.
-
Recovery: Animals were allowed to recover for a specified period to allow for shRNA expression and GPR171 knockdown.
-
Verification: Knockdown of GPR171 expression was confirmed using techniques such as quantitative PCR or Western blotting.
-
Behavioral Testing: The effect of this compound on food intake was then assessed in these animals as described in section 4.3.
Conclusion and Future Directions
The available evidence strongly indicates that this compound acts as an orexigenic agent through the activation of hypothalamic GPR171. This small molecule provides a valuable pharmacological tool to further elucidate the role of the GPR171 signaling pathway in energy homeostasis. Future research should focus on:
-
Identifying the specific neuronal populations within the hypothalamus that are modulated by this compound.
-
Investigating the long-term effects of chronic this compound administration on body weight and metabolic parameters.
-
Exploring the potential of GPR171 antagonists as therapeutic agents for obesity and related metabolic disorders.
The continued study of this compound and the GPR171 system holds significant promise for the development of novel therapeutics for the management of eating disorders.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
The Analgesic Potential of MS15203: A GPR171 Agonist for Pain Management
A Technical Guide for Researchers and Drug Development Professionals
Introduction: MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171), a novel therapeutic target for pain. This document provides a comprehensive overview of the analgesic properties of this compound, detailing its mechanism of action, preclinical efficacy in various pain models, and the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: GPR171 Signaling
This compound exerts its analgesic effects by activating GPR171, a receptor coupled to inhibitory Gαi/o proteins.[1] This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn reduces neuronal excitability.[1] The endogenous ligand for GPR171 is the neuropeptide BigLEN, derived from the proSAAS protein.[1][2][3][4] GPR171 is expressed in key pain-modulating regions of the brain, including the ventrolateral periaqueductal gray (vlPAG), a critical site for opioid action and descending pain modulation.[1][5][6]
In the peripheral nervous system, GPR171 is expressed in a subpopulation of nociceptor neurons in the dorsal root ganglia (DRG).[2] Activation of GPR171 in these neurons by this compound has been shown to modulate the activity of transient receptor potential (TRP) channels, specifically TRPA1, TRPV1, and TRPV4, which are crucial for the initiation of pain signals.[2] This modulation leads to a reduction in nociceptor activity and subsequent pain alleviation.[2]
Caption: GPR171 signaling pathway initiated by this compound.
Preclinical Efficacy of this compound
Preclinical studies in rodent models have demonstrated the analgesic efficacy of this compound in various pain states. A notable characteristic of this compound is its sex-specific analgesic effects, with profound efficacy observed in male mice.[5][6][7]
Inflammatory Pain
In a model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain in male mice, chronic treatment with this compound (10 mg/kg, i.p., once daily for 5 days) significantly reduced thermal hypersensitivity.[5][6] The analgesic effect became apparent by day 3 of treatment and was sustained through day 5.[5][6]
Neuropathic Pain
This compound has also shown efficacy in a model of paclitaxel-induced neuropathic pain in male mice.[5][6][7] Chronic administration of this compound (10 mg/kg, i.p., once daily for 5 days) led to a significant improvement in mechanical allodynia.[6][7] Interestingly, acute administration of this compound did not alter mechanical thresholds, suggesting that repeated dosing is necessary for its anti-allodynic effects in this model.[7]
Enhancement of Opioid Analgesia
This compound has been shown to enhance morphine-mediated antinociception.[1] This suggests a potential clinical application for this compound as an adjunct to opioid therapy, potentially allowing for lower doses of opioids and reducing their associated side effects.[1]
Reward Potential
A key concern with novel analgesics is their potential for abuse. Studies evaluating the reward liability of this compound have shown that it produces minimal reward-related behavior in mice.[1][2][3][4] In conditioned place preference experiments, this compound did not produce a place preference.[1][2][3] Furthermore, it did not increase neuronal activation in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[1][2][3]
Quantitative Data Summary
| Pain Model | Species/Sex | Dosage and Administration | Key Findings | Reference |
| Inflammatory Pain (CFA) | Male Mice | 10 mg/kg, i.p., once daily for 5 days | Reduced thermal hypersensitivity by Day 3, sustained through Day 5. | [5][6] |
| Neuropathic Pain (Paclitaxel) | Male Mice | 10 mg/kg, i.p., once daily for 5 days | Improved mechanical allodynia after 5 days of treatment. | [6][7] |
| Opioid Combination | Mice | Not specified | Enhances morphine-mediated antinociception. | [1] |
| Reward Liability | Mice | Not specified | No place preference in conditioned place preference test. No increase in VTA c-Fos expression. | [1][2][3] |
Experimental Protocols
Animal Models
-
Subjects: Male C57BL/6 mice were primarily used in the cited studies.[5][6][7]
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the plantar surface of the hind paw to induce localized inflammation and pain hypersensitivity.[5][6]
-
Neuropathic Pain Model: Paclitaxel was administered to induce chemotherapy-induced peripheral neuropathy.[5][6][7]
Behavioral Assays
-
Plantar Test (Thermal Hypersensitivity): This test measures the latency of paw withdrawal in response to a radiant heat source applied to the plantar surface of the paw. A shorter withdrawal latency indicates thermal hypersensitivity.
-
von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. A lower threshold indicates mechanical allodynia.
-
Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug. Mice are conditioned with the drug in one distinct environment and with a vehicle in another. The time spent in each environment is then measured in a drug-free state to determine preference.
Molecular and Cellular Assays
-
Immunohistochemistry: This technique was used to localize the expression of GPR171 and proSAAS in brain regions associated with pain and reward.[1] Brain sections were incubated with primary antibodies against the target proteins, followed by fluorescently labeled secondary antibodies for visualization.
-
c-Fos Staining: c-Fos is an immediate-early gene often used as a marker for neuronal activation. Brain slices, particularly from the VTA, were stained for c-Fos to assess the effect of this compound on neuronal activity.[1][2][3]
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound, as a GPR171 agonist, presents a promising avenue for the development of novel analgesics. Its efficacy in preclinical models of inflammatory and neuropathic pain, coupled with a low reward potential, highlights its therapeutic promise. The observed sex-specific effects warrant further investigation to understand the underlying mechanisms and to guide clinical development. The detailed experimental protocols and signaling pathways described herein provide a solid foundation for future research into the analgesic properties of this compound and the role of GPR171 in pain modulation.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biorxiv.org [biorxiv.org]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sex-Selective Analgesic Activity of MS15203 in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sex-selective analgesic properties of MS15203, a small molecule agonist of the G protein-coupled receptor 171 (GPR171), as observed in preclinical mouse models. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound has emerged as a promising therapeutic candidate for chronic pain, demonstrating significant efficacy in male mice. However, its analgesic effects are notably absent in female mice under similar testing paradigms. This sexual dimorphism is a critical consideration for its clinical development. Evidence points towards a mechanism involving the differential regulation of its target receptor, GPR171, within the periaqueductal gray (PAG), a key region in the descending pain modulatory pathway. This guide consolidates the current understanding of this compound's sex-specific activity to inform further research and development.
Quantitative Data Summary
The analgesic efficacy of this compound has been primarily evaluated in mouse models of chronic inflammatory and neuropathic pain. The data consistently reveals a male-specific response to treatment.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
In this model, this compound was assessed for its ability to alleviate thermal hypersensitivity.
| Sex | Treatment Group | Outcome Measure | Result | Citation |
| Male | This compound (10 mg/kg, i.p., once daily) | Thermal Hypersensitivity (Hargreaves Test) | Decreased duration of thermal hypersensitivity after 3 days of administration. | [1] |
| Female | This compound (10 mg/kg, i.p., once daily) | Thermal Hypersensitivity (Hargreaves Test) | No alleviation of thermal hypersensitivity. | [1] |
Paclitaxel-Induced Peripheral Neuropathy (CIPN)
This model was used to evaluate the effect of this compound on mechanical allodynia.
| Sex | Treatment Group | Outcome Measure | Result | Citation |
| Male | This compound (10 mg/kg, i.p., once daily) | Mechanical Allodynia (von Frey Test) | Improvement in allodynia after 5 days of treatment. | [1] |
| Female | This compound (10 mg/kg, i.p., once daily) | Mechanical Allodynia (von Frey Test) | No alleviation of allodynia. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's sex-selective activity.
Animal Models of Chronic Pain
3.1.1 Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Subjects: Adult male and female C57BL/6 mice.
-
Induction: A subcutaneous injection of 20 µL of CFA (1 mg/mL) is administered into the plantar surface of the right hind paw. Control animals receive an equivalent volume of saline.[1]
-
Timeline: Thermal hypersensitivity is typically established within 24 hours and persists for several days. Behavioral testing is performed at baseline and at various time points post-CFA injection.
-
Drug Administration: For chronic studies, this compound (10 mg/kg, i.p.) or vehicle (saline) is administered once daily for a specified number of days, beginning 24 hours after CFA injection.[1]
3.1.2 Paclitaxel-Induced Peripheral Neuropathy (CIPN)
-
Subjects: Adult male and female C57BL/6 mice.
-
Induction: Paclitaxel (B517696) is dissolved in a vehicle of Cremophor EL, ethanol, and saline. Mice receive intraperitoneal injections of paclitaxel (e.g., 4 mg/kg) on alternating days (e.g., days 0, 2, 4, and 6) for a cumulative dose (e.g., 16 mg/kg). Control animals receive the vehicle solution.[1]
-
Timeline: Mechanical allodynia develops over several days and is typically most pronounced by day 15, persisting for several weeks.[1]
-
Drug Administration: To assess the therapeutic effect of this compound, once-daily i.p. injections (10 mg/kg) or vehicle are initiated after the establishment of neuropathy (e.g., starting on day 15) and continued for a specified duration (e.g., 5 days).[1]
Behavioral Assays
3.2.1 Hargreaves Test (Thermal Hypersensitivity)
-
Apparatus: A Hargreaves apparatus consisting of individual Plexiglas enclosures on a heated glass floor. A movable, high-intensity light source is positioned beneath the glass.
-
Acclimation: Mice are placed in the enclosures and allowed to acclimate for 30-60 minutes before testing.[2][3]
-
Procedure: The light source is positioned under the plantar surface of the hind paw. The light is activated, and a timer starts simultaneously. The latency to paw withdrawal is recorded.[2][4] A cut-off time (e.g., 30-35 seconds) is used to prevent tissue damage.[3][4]
-
Data Analysis: The withdrawal latency in seconds is the primary endpoint. A decrease in latency compared to baseline or vehicle-treated animals indicates thermal hypersensitivity.
3.2.2 Von Frey Test (Mechanical Allodynia)
-
Apparatus: An elevated platform with a wire mesh floor, allowing access to the plantar surface of the paws. Calibrated von Frey filaments of varying stiffness are used.
-
Acclimation: Mice are placed in individual compartments on the mesh platform and allowed to acclimate for at least one hour.[5][6]
-
Procedure: Filaments are applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause slight bending.[5][7] A positive response is noted as a sharp withdrawal, flinching, or licking of the paw. The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[7][8]
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated. A lower threshold compared to baseline or vehicle-treated animals indicates mechanical allodynia.
Immunohistochemistry
3.3.1 Immunofluorescence Staining for GPR171 in the Periaqueductal Gray (PAG)
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution.[9]
-
Sectioning: Coronal brain sections (e.g., 30-40 µm) containing the PAG are cut using a cryostat or vibratome.[10]
-
Staining (Free-Floating Method):
-
Sections are washed in a buffer solution (e.g., PBS or TBS).[9]
-
Permeabilization and blocking are performed using a solution containing a detergent (e.g., Triton X-100) and a blocking agent (e.g., normal donkey serum) to reduce non-specific binding.[10]
-
Sections are incubated with a primary antibody against GPR171 overnight at 4°C.[9]
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) for 1-2 hours at room temperature, protected from light.[10]
-
Sections may be counterstained with a nuclear marker like DAPI.
-
-
Imaging and Analysis: Sections are mounted on slides and coverslipped. Images of the ventrolateral PAG (vlPAG) are captured using a confocal microscope. The fluorescence intensity of GPR171 staining is quantified using image analysis software.[11]
Signaling Pathways and Mechanism of Sex-Selective Activity
This compound exerts its effects through the G protein-coupled receptor GPR171. The sex-selective analgesic response appears to stem from differential regulation of this receptor in the PAG.
GPR171 Signaling Cascade
GPR171 is a Gαi/o-coupled receptor.[12] Its activation by an agonist like this compound initiates a canonical inhibitory signaling cascade.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 3. mmpc.org [mmpc.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 6. mmpc.org [mmpc.org]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 9. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]
- 10. mskcc.org [mskcc.org]
- 11. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
GPR171 Expression in the Hypothalamus: A Technical Guide for Researchers
Abstract
G protein-coupled receptor 171 (GPR171) has emerged as a significant player in the hypothalamic regulation of energy homeostasis. This technical guide provides a comprehensive overview of GPR171, focusing on its expression, signaling, and functional role in the hypothalamus. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets for metabolic disorders. This document synthesizes current literature, presenting key quantitative data in structured tables, detailing experimental protocols for studying GPR171, and providing visual representations of its signaling pathway and experimental workflows.
Introduction
The hypothalamus is a critical brain region for the regulation of fundamental physiological processes, including energy balance, food intake, and body weight.[1][2] Neuropeptidergic signaling within the hypothalamus plays a pivotal role in these processes.[1] GPR171, an orphan G protein-coupled receptor, was recently deorphanized, with the neuropeptide BigLEN identified as its endogenous ligand.[3][4][5][6] The BigLEN-GPR171 system has been shown to be a key regulator of feeding behavior and metabolism, making it an attractive target for the development of therapeutics for obesity and other metabolic diseases.[3][4] This guide provides an in-depth look at the expression and function of GPR171 in the hypothalamus.
GPR171 Expression and Function in the Hypothalamus
GPR171 is highly expressed in several nuclei of the mouse hypothalamus, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and dorsomedial hypothalamus.[3] This distribution overlaps with the expression of its ligand, BigLEN, suggesting a localized signaling system.[3] The BigLEN-GPR171 system is implicated in the orexigenic (appetite-stimulating) pathway.[3][5]
Activation of GPR171 by BigLEN, or a small-molecule agonist, has been shown to increase food intake and body weight in mice.[7][8] Conversely, shRNA-mediated knockdown of GPR171 in the hypothalamus leads to a decrease in BigLEN signaling, resulting in reduced food intake and alterations in metabolism.[3][5][9] These findings underscore the crucial role of hypothalamic GPR171 in the central regulation of energy homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on GPR171 in the hypothalamus.
Table 1: Ligand Binding and Receptor Signaling
| Parameter | Value | Species/System | Reference |
| BigLEN Binding in Hypothalamic Membranes (WT mice) | 1.3 ± 0.03 pmoles/mg | Mouse | [3] |
| BigLEN Binding in Hypothalamic Membranes (proSAAS-KO mice) | 1.8 ± 0.06 pmoles/mg | Mouse | [3] |
| BigLEN-stimulated G protein signaling (WT mice) | 165% of basal | Mouse | [3] |
| BigLEN-stimulated G protein signaling (proSAAS-KO mice) | 175% of basal | Mouse | [3] |
| MS0015203 IC50 for [¹²⁵I]Tyr-b-LEN displacement | ~1 µM | Rat Hypothalamic Membranes | [10] |
Table 2: Effects of GPR171 Modulation on Feeding Behavior
| Intervention | Effect on Food Intake | Species | Reference |
| Hypothalamic GPR171 shRNA knockdown | >90% reduction (in combination with BigLEN neutralization) | Mouse | [3] |
| Peripheral injection of MS0015203 (GPR171 agonist) | Increased food intake | Mouse | [7] |
| Intracerebroventricular administration of BigLEN antibodies | Decreased food intake | Mouse | [11] |
GPR171 Signaling Pathway
GPR171 is a Gαi/o-coupled receptor.[3][4] Upon binding of its ligand, BigLEN, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] The Gβγ subunits can modulate other downstream effectors, such as ion channels and kinases. The activation of the ERK1/2 signaling pathway has also been observed following GPR171 stimulation.[4]
References
- 1. Hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypothalamic leptin regulation of energy homeostasis and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 - Wikipedia [en.wikipedia.org]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of MS15203
These application notes provide detailed protocols for the in vivo assessment of MS15203, a GPR171 agonist, in preclinical models of chronic pain. The described methodologies are intended for researchers, scientists, and professionals in drug development investigating novel analgesics.
Mechanism of Action of this compound
This compound is a synthetic agonist of the G protein-coupled receptor 171 (GPR171). The endogenous ligand for this receptor is BigLEN, a peptide derived from the proSAAS precursor. GPR171 is expressed in various regions of the central nervous system, including those involved in pain modulation, such as the periaqueductal gray (PAG). The activation of GPR171 by this compound is thought to produce analgesic effects through its action on the descending pain modulatory pathway.[1][2] Studies have shown that in certain chronic pain states in male mice, GPR171 protein levels are decreased in the PAG, and treatment with this compound can rescue these levels.[1][2] The downstream signaling of GPR171 is coupled with Gi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). This signaling cascade can also modulate the activity of various ion channels, including transient receptor potential (TRP) channels, which are crucial in nociception.
Figure 1: Simplified signaling pathway of this compound via GPR171 activation.
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This protocol describes the induction of CIPN in mice using paclitaxel (B517696) and the subsequent assessment of mechanical allodynia following this compound treatment.[1][2]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Paclitaxel
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for this compound
-
Von Frey filaments
-
Testing apparatus with a wire mesh floor
Protocol:
-
Acclimation: Acclimate mice to the testing environment for at least 3 days before the start of the experiment.
-
Baseline Testing: Measure the baseline mechanical sensitivity of the mice using von Frey filaments.
-
CIPN Induction: Administer paclitaxel or vehicle to the mice. A common regimen is four intraperitoneal (i.p.) injections of paclitaxel (4 mg/kg) on alternating days (e.g., Day 0, 2, 4, 6).
-
Pain Development: Allow for the development of neuropathic pain, which is typically established by Day 15 post-first injection.[1]
-
Treatment Administration:
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments before the first treatment and at specified time points after treatment.
-
Place mice in individual compartments on a raised wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw and determine the paw withdrawal threshold.
-
-
Data Analysis: Analyze the paw withdrawal threshold data to determine the effect of this compound on mechanical allodynia.
Figure 2: Experimental workflow for the CIPN model and this compound treatment.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol details the induction of inflammatory pain using CFA and the evaluation of this compound's effect on thermal hypersensitivity.[1][2]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Saline (0.9% NaCl)
-
Hargreaves apparatus
Protocol:
-
Acclimation: Acclimate mice to the Hargreaves apparatus for at least 3 days prior to the experiment.
-
Baseline Testing: Measure the baseline thermal sensitivity (paw withdrawal latency) of the mice.
-
Inflammation Induction: Induce inflammation by injecting CFA (20 µl) into the plantar surface of one hind paw.
-
Treatment Administration:
-
24 hours after CFA injection, randomly assign mice to treatment groups.
-
Administer this compound (10 mg/kg, i.p.) or saline once daily for 5 days.[1]
-
-
Behavioral Testing:
-
Measure thermal hypersensitivity using the Hargreaves test at various time points after CFA injection and throughout the treatment period.
-
Place mice in individual plexiglass chambers on a glass floor and allow them to acclimate.
-
Apply a radiant heat source to the plantar surface of the inflamed paw and record the latency to paw withdrawal.
-
-
Data Analysis: Compare the paw withdrawal latencies between the this compound-treated and saline-treated groups to assess the analgesic effect.
Data Presentation
The following tables summarize representative quantitative data for the in vivo effects of this compound.
Table 1: Effect of this compound on Mechanical Allodynia in a CIPN Model
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Day 15 Paw Withdrawal Threshold (g) | Day 20 Paw Withdrawal Threshold (g) (after 5 days of treatment) |
| Pain + Saline | 2.1 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Pain + this compound (10 mg/kg) | 2.0 ± 0.2 | 0.5 ± 0.1 | 1.5 ± 0.3* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the Pain + Saline group. Data are representative based on published findings indicating an improvement in allodynia in male mice after 5 days of treatment.[1][2]
Table 2: Effect of this compound on Thermal Hypersensitivity in a CFA-Induced Inflammatory Pain Model
| Treatment Group | Baseline Paw Withdrawal Latency (s) | 24h Post-CFA Paw Withdrawal Latency (s) | 72h Post-CFA Paw Withdrawal Latency (s) (after 3 days of treatment) |
| CFA + Saline | 10.2 ± 0.8 | 4.1 ± 0.5 | 4.5 ± 0.6 |
| CFA + this compound (10 mg/kg) | 10.5 ± 0.9 | 4.3 ± 0.6 | 8.2 ± 0.7* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the CFA + Saline group. Data are representative based on published findings indicating a decrease in the duration of thermal hypersensitivity in male mice after 3 days of treatment.[1][2]
Conditioned Place Preference (CPP) Protocol
This protocol is for assessing the rewarding or aversive properties of this compound.[3][4]
Materials:
-
Male C57BL/6 mice
-
Conditioned Place Preference apparatus (two distinct chambers)
-
This compound
-
Saline (0.9% NaCl)
-
Morphine (as a positive control for reward)
Protocol:
-
Apparatus Habituation: Allow mice to freely explore the CPP apparatus for a set period (e.g., 15-20 minutes) for 2-3 days to minimize novelty-induced effects.
-
Pre-conditioning Test (Baseline): On the day after habituation, place each mouse in the central compartment and allow free access to both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning Phase (typically 4-8 days):
-
On alternating days, administer this compound (10 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.
-
On the other days, administer saline and confine the mouse to the opposite chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across animals.
-
-
Post-conditioning Test:
-
The day after the last conditioning session, place the mouse in the central compartment and allow free access to both chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the saline-paired chamber) for both pre- and post-conditioning tests. A significant increase in time spent in the drug-paired chamber post-conditioning indicates a rewarding effect. Studies have shown that this compound does not produce a place preference, suggesting a lack of reward-related behavior.[3][5]
Figure 3: Experimental workflow for the Conditioned Place Preference (CPP) test.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS15203 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a small molecule agonist of the G protein-coupled receptor 171 (GPR171). GPR171, a class A rhodopsin-like GPCR, and its endogenous ligand, the neuropeptide BigLEN, are involved in various physiological processes, including pain modulation, feeding behavior, and immune responses. As a selective agonist, this compound serves as a valuable tool for investigating the therapeutic potential of targeting the GPR171 pathway in various disease models. These application notes provide detailed protocols for the use of this compound in mouse studies, with a primary focus on established pain models and emerging applications in cancer research.
Mechanism of Action: GPR171 Signaling Pathway
This compound exerts its biological effects by binding to and activating GPR171. This receptor is coupled to inhibitory Gαi/o proteins.[1] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G protein can also signal to downstream effectors. The known downstream effects of this compound-mediated GPR171 activation include the modulation of ion channels, such as Transient Receptor Potential (TRP) channels, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] In the context of pain, this signaling cascade ultimately leads to a reduction in neuronal excitability and nociceptive signaling.[2]
Quantitative Data Summary
The following tables summarize the typical dosage and observed effects of this compound in mouse pain models.
Table 1: this compound Dosage and Administration in Mouse Studies
| Parameter | Details | Reference |
| Compound | This compound | [4] |
| Mouse Strain | C57BL/6 | [1] |
| Dosage | 10 mg/kg | [4][5][6] |
| Administration Route | Intraperitoneal (i.p.) | [4][5][6] |
| Vehicle | Sterile 0.9% Saline | [4] |
| Concentration | 1 mg/mL | [4] |
| Treatment Schedule | Once daily for 3-5 days | [4][5] |
Table 2: Summary of this compound Effects in Mouse Pain Models
| Pain Model | Effect | Outcome Measure | Mouse Sex | Reference |
| Inflammatory Pain (CFA-induced) | Decreased thermal hypersensitivity | Increased paw withdrawal latency (Plantar Test) | Male | [4] |
| Neuropathic Pain (Paclitaxel-induced) | Alleviated mechanical allodynia | Increased paw withdrawal threshold (von Frey Test) | Male | [4] |
| Inflammatory & Neuropathic Pain | No significant effect on pain thresholds | Paw withdrawal latency/threshold | Female | [4][5] |
| Acute Nociceptive Pain | Attenuated nociceptive behaviors | Reduced licking/flinching time | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound and sterile saline to prepare a 1 mg/mL solution.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm sterile filter.
-
Draw the solution into syringes for administration. Prepare fresh on the day of use.
Protocol 2: Induction of Chronic Inflammatory Pain (Complete Freund's Adjuvant Model)
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6 mice
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Acclimatize mice to the testing environment for at least 3 days prior to the experiment.
-
On Day 0, briefly restrain the mouse and inject 20 µL of CFA into the plantar surface of one hind paw.
-
Monitor the animals for signs of inflammation, such as paw edema and redness.
-
Begin this compound treatment (10 mg/kg, i.p.) 24 hours after CFA injection and continue once daily for the desired duration (e.g., 3-5 days).
-
Assess thermal hypersensitivity using a plantar test at baseline (before CFA) and at specified time points after treatment.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS15203 Intraperitoneal (i.p.) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171).[1][2][3] Primarily investigated for its role in modulating pain and feeding behaviors, this compound acts by activating GPR171, which is coupled to inhibitory Gαi/o proteins.[1] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced neuron excitability.[1] The endogenous ligand for GPR171 is the neuropeptide BigLEN, derived from the proSAAS precursor.[1][2][3][4] Research indicates that this compound has potential therapeutic applications in pain management and may influence food intake.[5][6][7][8][9]
Mechanism of Action
This compound selectively binds to and activates GPR171. This receptor is coupled to the Gi/o signaling pathway. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[5] This signaling cascade ultimately modulates neuronal function, contributing to its observed effects on pain and appetite.[5][6]
Caption: GPR171 signaling pathway activated by this compound.
Data Presentation
In Vivo Efficacy of Intraperitoneal this compound
| Study Focus | Animal Model | This compound Dose (i.p.) | Vehicle | Key Findings | Reference |
| Food Intake | Fasted Mice | 3 mg/kg | 6% DMSO | Significantly increased cumulative food intake. | [5] |
| Chronic Pain | Male Mice (CFA-induced inflammatory pain) | 10 mg/kg (once daily for 5 days) | Saline | Decreased duration of thermal hypersensitivity after 3 days. | [7][8][9] |
| Chronic Pain | Male Mice (Chemotherapy-induced neuropathic pain) | 10 mg/kg (once daily for 5 days) | Saline | Improved allodynia after 5 days of treatment. | [7][8][10] |
| Chronic Pain | Female Mice (CFA-induced and chemotherapy-induced pain) | 10 mg/kg (once daily for 5 days) | Saline | No significant alleviation of thermal hypersensitivity or allodynia. | [7][8][9] |
| Reward Behavior | Mice | 10 mg/kg | Saline | Did not induce conditioned place preference, suggesting minimal reward liability. | [1][2][3][4] |
| Neuronal Activation | Mice | 10 mg/kg | Saline | No significant increase in c-Fos expression in the ventral tegmental area (VTA). | [1][2][3][4] |
Experimental Protocols
Assessment of this compound on Food Intake in Mice
This protocol is adapted from a study investigating the effect of acute this compound administration on food intake in fasted mice.[5]
Materials:
-
This compound
-
Vehicle (e.g., 6% DMSO in saline)
-
Fasted mice
-
Standard laboratory mouse chow
-
Metabolic cages for monitoring food intake
Procedure:
-
Fast mice overnight with free access to water.
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., to deliver 3 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, place mice in individual metabolic cages with a pre-weighed amount of food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Analyze the data to compare food intake between the this compound-treated and vehicle-treated groups.
Caption: Experimental workflow for food intake study.
Evaluation of this compound in a Chronic Inflammatory Pain Model
This protocol is based on studies evaluating the effect of this compound on Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice.[7][8]
Materials:
-
This compound
-
Saline (vehicle)
-
Complete Freund's Adjuvant (CFA)
-
Male and female mice
-
Plantar test apparatus for measuring thermal sensitivity
-
Syringes and needles for i.p. and intraplantar injections
Procedure:
-
Induction of Inflammation: Briefly anesthetize mice and inject CFA into the plantar surface of one hind paw to induce localized inflammation and pain.
-
Treatment Regimen: Beginning 24 hours after CFA injection, administer this compound (10 mg/kg, i.p.) or saline once daily for 5 consecutive days.[7][10]
-
Assessment of Thermal Hypersensitivity: At baseline and various time points after the start of treatment, measure the thermal withdrawal latency of the inflamed paw using a plantar test apparatus.
-
Data Analysis: Compare the thermal withdrawal latencies between the this compound-treated and saline-treated groups for both male and female mice to determine the effect of the compound on inflammatory pain.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Intrathecal Administration of MS15203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intrathecal (IT) administration of MS15203, a small molecule agonist of the G protein-coupled receptor 171 (GPR171). The protocols are intended for use in preclinical research settings, primarily with rodent models.
Introduction to this compound and GPR171
This compound is a selective agonist for GPR171, a receptor implicated in various physiological processes, including pain modulation and energy homeostasis.[1][2][3][4] Activation of GPR171 by its endogenous ligand, BigLEN, or synthetic agonists like this compound, has been shown to have therapeutic potential.[3][5] Preclinical studies have demonstrated that systemic or central administration of this compound can increase food intake and alleviate chronic neuropathic and inflammatory pain, with some effects showing sexual dimorphism.[1][6][7] Intrathecal administration allows for targeted delivery to the spinal cord, which is crucial for investigating the role of GPR171 in spinal pain pathways and minimizing potential systemic side effects.[5]
Mechanism of Action: GPR171 Signaling
This compound acts as an agonist at the GPR171 receptor. GPR171 is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can modulate neuronal excitability and neurotransmitter release. In the context of pain, activation of GPR171 in dorsal root ganglion (DRG) neurons has been shown to blunt the capsaicin-induced increase in intracellular calcium, suggesting an inhibitory effect on nociceptive signaling pathways.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Activity of this compound
| Assay | Preparation | Result (EC₅₀/IC₅₀) | Reference |
| [³⁵S]GTPγS Binding | Rat hypothalamic membranes | ~1 µM (EC₅₀) | [1] |
| Forskolin-stimulated Adenylyl Cyclase Activity | Rat hypothalamic membranes | ~10 µM (EC₅₀) | [1] |
| cAMP Levels | Neuro2A cells | >10 µM (EC₅₀) | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Administration Route | Dose | Outcome | Reference |
| Food Intake | Mouse | Intraperitoneal | 3 mg/kg | Significant increase in food intake | [1] |
| Food Intake | Mouse | Intracerebroventricular | Not specified | Significant increase in food intake | [1] |
| Inflammatory Pain (CFA) | Male Mouse | Intraperitoneal | 10 mg/kg/day | Decreased thermal hypersensitivity after 3 days | [6][7] |
| Neuropathic Pain (Paclitaxel) | Male Mouse | Intraperitoneal | 10 mg/kg/day | Increased mechanical thresholds after 5 days | [6] |
| Inflammatory/Neuropathic Pain | Female Mouse | Intraperitoneal | 10 mg/kg/day | No significant effect on allodynia or thermal hypersensitivity | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Injection
Objective: To prepare a sterile solution of this compound suitable for direct injection into the cerebrospinal fluid (CSF).
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, artificial CSF)
-
Dimethyl sulfoxide (B87167) (DMSO), if required for solubility
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the desired final concentration of this compound for injection. Note that the injection volume for mice is typically 5-10 µL and for rats is 10-20 µL.[8][9]
-
If this compound is not readily soluble in the aqueous vehicle, first dissolve it in a minimal amount of DMSO.
-
Gradually add the sterile vehicle to the dissolved this compound while vortexing to ensure complete dissolution. The final concentration of DMSO should be kept to a minimum to avoid neurotoxicity.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.
-
Prepare aliquots to avoid repeated freeze-thaw cycles. Store at an appropriate temperature as determined by the stability of the compound.
Protocol 2: Intrathecal Injection in Mice (Direct Puncture)
Objective: To deliver a precise volume of this compound solution into the intrathecal space of a mouse via lumbar puncture. This method is adapted from established protocols.[8][9][10]
Materials:
-
Anesthetized mouse (e.g., under isoflurane (B1672236) anesthesia)
-
Prepared sterile this compound solution
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
15 mL conical tube or other suitable support
-
Povidone-iodine and alcohol swabs
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse and shave the lower back area over the pelvis.
-
Position the mouse prone over a 15 mL conical tube to flex the spine and widen the intervertebral spaces.[10][11]
-
Identify the iliac crests by palpation. The injection site is on the midline between the iliac crests, corresponding to the L5-L6 intervertebral space.[10]
-
Sterilize the injection site with povidone-iodine and alcohol swabs.
-
Hold the Hamilton syringe firmly and insert the 30-gauge needle at a slight angle (~20-30 degrees) into the space between the L5 and L6 vertebrae.[8][10]
-
A characteristic tail flick is a reliable indicator of successful entry into the intrathecal space.[9][10]
-
Slowly inject the desired volume (typically 5 µL) of the this compound solution.[9] A "chaser" of 5 µL of sterile saline can be used to ensure complete delivery.[9]
-
Withdraw the needle slowly.
-
Monitor the animal during recovery from anesthesia on a heating pad.
Protocol 3: Intrathecal Catheterization in Rats
Objective: For studies requiring repeated intrathecal injections, a chronic indwelling catheter can be surgically implanted. This protocol is a summary of established surgical techniques.[12]
Materials:
-
Anesthetized rat
-
Surgical instruments
-
Polyurethane intrathecal catheter
-
Cyanoacrylate glue and dental cement
-
Sutures
-
Sterile saline for flushing
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make an incision over the cisterna magna at the base of the skull.
-
Carefully dissect the neck muscles to expose the atlanto-occipital membrane.
-
Make a small incision in the membrane and insert the pre-filled sterile catheter.
-
Advance the catheter caudally to the desired spinal level (e.g., lumbar enlargement).
-
Secure the catheter in place with cyanoacrylate glue and dental cement anchored to the skull.
-
Exteriorize the end of the catheter and close the incision with sutures.
-
Flush the catheter with a small volume of sterile saline to ensure patency.
-
Allow the animal to recover fully from surgery before commencing this compound injections through the catheter port.
Experimental Workflow and Logical Relationships
Safety and Troubleshooting
-
Anesthesia: Proper anesthetic depth is critical to prevent animal movement and ensure accurate needle placement.
-
Aseptic Technique: All procedures should be performed under aseptic conditions to prevent infection.
-
Injection Volume: The volume of injectate should be minimized to avoid increases in intracranial pressure.[8] The total CSF volume in mice is approximately 35-40 µL, and in rats, it is around 150 µL.[8]
-
Confirmation of Injection: The tail flick is a strong indicator of successful injection in mice.[9][10] For initial validation of the technique, co-injection with a dye like Evans blue can be used to visualize the distribution.[10]
-
Potential Complications: Complications can include nerve damage, bleeding, or infection. Proper training and technique are essential to minimize these risks. In case of motor impairment post-injection, the animal should be closely monitored.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. forum.painresearcher.net [forum.painresearcher.net]
- 10. researchgate.net [researchgate.net]
- 11. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Application Notes and Protocols for Intraplantar Administration of MS15203
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a selective agonist for the G-protein coupled receptor 171 (GPR171).[1] Emerging research has identified GPR171 as a promising therapeutic target for pain management.[2][3][4][5] Studies have demonstrated that this compound can effectively alleviate chronic neuropathic and inflammatory pain in preclinical models.[4][5] This document provides detailed application notes and protocols for the intraplantar administration of this compound to evaluate its analgesic effects in rodent models of pain.
Mechanism of Action
This compound exerts its analgesic effects by activating GPR171, a Gi/o-coupled receptor.[6] This activation is believed to modulate the function of somatosensory neurons, thereby reducing pain signals.[2][3] GPR171 is expressed in a subpopulation of nociceptors within the dorsal root ganglia (DRG).[2] The activation of GPR171 by this compound is thought to inhibit the activity of nociceptive ion channels, such as Transient Receptor Potential (TRP) channels, leading to a reduction in neuronal excitability and pain sensation.[2][6]
Data Presentation
Table 1: Quantitative Data for this compound Administration
| Parameter | Intraplantar Administration | Intraperitoneal Administration |
| Compound | This compound | This compound |
| Species | Mouse | Mouse |
| Pain Model | Chronic Constriction Injury (CCI), Formalin-induced | Complete Freund's Adjuvant (CFA)-induced inflammatory pain, Chemotherapy-induced peripheral neuropathy (CIPN) |
| Dose | 2.5 µg | 10 mg/kg |
| Vehicle | Saline with DMSO, PEG300, Tween-80 (recommended) or 0.9% Saline | 0.9% Saline |
| Injection Volume | 20 - 50 µL (maximum 50 µL) | As per standard i.p. injection volume guidelines |
| Needle Gauge | 30G | 25-27G |
| Reported Effect | Alleviation of mechanical and thermal hypersensitivity | Reduction in thermal hypersensitivity and allodynia (in male mice) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraplantar Administration
This protocol describes the preparation of a 0.125 mg/mL solution of this compound, suitable for delivering a 2.5 µg dose in a 20 µL injection volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile 0.9% Saline.[7]
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile 0.9% Saline.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
This compound Solution Preparation (0.125 mg/mL):
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of the final solution, weigh 0.125 mg of this compound.
-
Dissolve the this compound powder in the appropriate volume of the prepared vehicle.
-
Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitates before administration.
-
Protocol 2: Intraplantar Administration of this compound in Mice
This protocol details the procedure for delivering this compound directly into the plantar surface of the mouse hind paw.
Materials:
-
Prepared this compound solution (0.125 mg/mL)
-
1 mL syringe
-
30G hypodermic needle
-
Mouse restrainer
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Place the mouse in a suitable restrainer, allowing access to one hind paw.
-
-
Injection Site Preparation:
-
Wipe the plantar surface of the hind paw with a gauze pad moistened with 70% ethanol to clean the injection site.
-
-
Injection:
-
Draw the prepared this compound solution into the 1 mL syringe fitted with a 30G needle. Ensure there are no air bubbles.
-
Hold the mouse's hind paw firmly but gently.
-
Insert the needle, bevel up, into the central plantar region of the paw at a shallow angle.
-
Slowly inject 20 µL of the this compound solution. A small bleb should form under the skin, indicating a successful subcutaneous injection.
-
The maximum volume that can be injected into a mouse footpad is 50 microliters (0.05 ml).[8]
-
-
Post-Injection Care:
-
Carefully withdraw the needle.
-
Apply gentle pressure to the injection site with a dry gauze pad for a few seconds to prevent bleeding and leakage of the solution.
-
Return the mouse to its home cage and monitor for any signs of distress or adverse reactions.
-
House the animal on soft bedding to minimize discomfort.
-
Mandatory Visualization
Caption: GPR171 signaling pathway activated by this compound.
Caption: Experimental workflow for intraplantar administration.
References
- 1. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for MS15203, a GPR171 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a potent and selective small-molecule agonist for the G protein-coupled receptor 171 (GPR171).[1] GPR171 and its endogenous ligand, the neuropeptide BigLEN, are involved in the regulation of several physiological processes, including food intake, pain perception, and immune responses.[2][3][4][5] As an agonist, this compound mimics the action of BigLEN, activating GPR171 and its downstream signaling pathways. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Synonyms | MS0015203 | [1] |
| Molecular Formula | C₁₂H₁₁NO₅ | [1] |
| Molecular Weight | 249.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 50 mg/mL (200.63 mM) | [1] |
| Storage of Solid | 4°C, protect from light | [1] |
| Storage of Stock Solution | -20°C for 1 month (protect from light); -80°C for 6 months (protect from light) | [1] |
Signaling Pathway
This compound exerts its biological effects by activating the GPR171 receptor, which is coupled to an inhibitory G protein (Gαi/o). Upon ligand binding, the G protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 249.22 g/mol x 1000 mg/g = 2.4922 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly to ensure accuracy.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (up to 37°C) and/or sonication can be used to aid dissolution if necessary.[1]
-
Quality Control: Visually inspect the solution for any undissolved particles or precipitation. If observed, continue vortexing or sonication.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
For in vivo studies, this compound can be formulated in various vehicles. Below are two examples based on published protocols.
Vehicle 1: DMSO/PEG300/Tween-80/Saline [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well. The final concentration in this example would be 2.5 mg/mL.
Vehicle 2: DMSO/Corn Oil [1]
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume as the DMSO stock solution to 90% corn oil.
-
Vortex or sonicate until a clear and homogeneous solution is obtained.
Protocol 3: Functional Assay - Measurement of cAMP Inhibition
To confirm the biological activity of the prepared this compound stock solution, a functional assay measuring the inhibition of forskolin-stimulated cAMP production in cells expressing GPR171 can be performed.
Materials:
-
GPR171-expressing cells (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
White or black opaque 96- or 384-well plates suitable for the assay kit
Procedure:
-
Cell Seeding: Seed GPR171-expressing cells into the appropriate microplate at a density optimized for your cell line and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of cAMP production (e.g., EC₈₀).
-
Cell Treatment:
-
For agonist mode: Add the serially diluted this compound to the cells.
-
For antagonist mode (to confirm Gαi coupling): Pre-incubate cells with serially diluted this compound before adding forskolin.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. For agonist activity, a dose-dependent decrease in forskolin-stimulated cAMP levels should be observed. Calculate the IC₅₀ value to determine the potency of this compound.
Conclusion
Proper preparation and handling of this compound stock solutions are fundamental for obtaining reliable and reproducible data in research and drug development. The protocols outlined in these application notes provide a comprehensive guide for the preparation of this compound for both in vitro and in vivo applications. Adherence to these procedures will ensure the integrity and activity of the compound, facilitating the investigation of GPR171 signaling and its physiological roles.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 3. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS15203 Solubility in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dissolution of MS15203, a potent and selective GPR171 agonist, in Dimethyl Sulfoxide (DMSO) and saline-based solutions for in vitro and in vivo research applications.
Introduction
This compound is a small molecule that acts as a partial agonist for the G protein-coupled receptor 171 (GPR171). GPR171 is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This compound has been investigated for its role in increasing food intake and body weight, as well as its potential as a therapeutic agent for pain management.[2][3][4][5][6] Proper dissolution and formulation are critical for accurate and reproducible experimental results.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 249.22 g/mol |
| Formula | C₁₂H₁₁NO₅ |
| Appearance | White to off-white solid |
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution, as the presence of water can affect solubility, particularly in DMSO.[2]
| Solvent | Concentration | Method | Notes |
| DMSO | 50 mg/mL (200.63 mM) | Ultrasonic and warming to 60°C may be required. | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[2] |
| Saline (0.9%) | Not specified, but used for in vivo studies. | Direct dissolution of powdered drug. | One study reports dissolving solid powdered this compound directly in 0.9% saline for intraperitoneal injections in mice.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.03 mM) | Stepwise addition and mixing of solvents. | This formulation yields a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) | Stepwise addition and mixing of solvents. | This formulation also yields a clear solution and is suitable for continuous dosing periods.[2] |
Experimental Protocols
Preparation of Stock Solutions in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, warm the solution to 60°C for 5-10 minutes.[2]
-
If solids persist, sonicate the solution for 10-15 minutes.[2]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Preparation of Working Solutions for In Vivo Studies
Two common formulations for intraperitoneal (i.p.) administration in animal models are provided below.
This formulation is suitable for achieving a clear solution for systemic administration.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile 0.9% Saline
-
Sterile tubes
Protocol (for 1 mL of working solution):
-
Add 100 µL of a 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.[2]
-
Add 450 µL of sterile 0.9% saline to bring the final volume to 1 mL.[2]
-
The final concentration of this compound will be 2.5 mg/mL.
-
Use the freshly prepared solution for administration.
This method has been used for administering this compound in behavioral studies.
Materials:
-
This compound powder
-
Sterile 0.9% Saline
-
Sterile tube
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in mice).[1][7]
-
Vortex the solution until the powder is completely dissolved.
-
Use the freshly prepared solution for administration.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an agonist at the GPR171 receptor. This receptor is coupled to an inhibitory G-protein (Gαi/o), which, upon activation, inhibits adenylyl cyclase. This leads to a reduction in intracellular cAMP levels. In hypothalamic membranes, this signaling cascade is associated with an increase in the expression of mRNAs for proSAAS, neuropeptide Y (NPY), and agouti-related peptide (AgRP), which are involved in the regulation of food intake.[2]
Caption: this compound activation of GPR171 signaling pathway.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical steps for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: MS15203 in the CFA-Induced Inflammatory Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory pain is a debilitating condition characterized by hypersensitivity to both noxious and non-noxious stimuli. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used and robust preclinical model that recapitulates key aspects of this condition, including mechanical allodynia and thermal hyperalgesia.[1][2] This model is invaluable for investigating the pathophysiology of inflammatory pain and for the preclinical evaluation of novel analgesic compounds.
MS15203 is a synthetic agonist of the G protein-coupled receptor 171 (GPR171).[3][4] GPR171 is a promising therapeutic target for pain modulation.[5] Activation of this Gi/o-coupled receptor has been shown to alleviate pathological pain by modulating the function of nociceptive neurons.[5][6] These application notes provide a detailed overview and experimental protocols for utilizing this compound in the CFA-induced inflammatory pain model.
Data Presentation: Efficacy of this compound in the CFA-Induced Inflamatory Pain Model
The following tables summarize the quantitative data on the analgesic effects of this compound in rodent models of CFA-induced inflammatory pain.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in CFA-injected Mice
| Treatment Group | Time Post-CFA | Paw Withdrawal Threshold (g) |
| Vehicle | 24 hours | ~0.4 |
| This compound (2.5 µg) | 24 hours | ~1.2 |
| Vehicle | 48 hours | ~0.3 |
| This compound (2.5 µg) | 48 hours | ~1.0 |
| (Data adapted from Cho et al., 2021) |
Table 2: Effect of Intraperitoneal this compound on Thermal Hyperalgesia in CFA-injected Male Mice
| Treatment Group | Time Post-CFA | Paw Withdrawal Latency (s) |
| Saline + Vehicle | Day 3 | ~10 |
| CFA + Vehicle | Day 3 | ~4 |
| CFA + this compound (10 mg/kg) | Day 3 | ~8 |
| (Data adapted from Ram et al., 2021) |
Signaling Pathway of this compound in Nociceptive Neurons
This compound exerts its analgesic effects through the activation of the GPR171 receptor, which is expressed in a subpopulation of dorsal root ganglion (DRG) neurons.[5] As a Gi/o-coupled receptor, its activation initiates an intracellular signaling cascade that ultimately leads to the modulation of ion channel activity and a reduction in neuronal excitability.
Caption: Signaling pathway of this compound via GPR171 activation.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the CFA-induced inflammatory pain model.
Caption: Experimental workflow for this compound evaluation in the CFA model.
Experimental Protocols
CFA-Induced Inflammatory Pain Model
Materials:
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, F5881)
-
Sterile 0.9% saline
-
1 mL syringes with 30-gauge needles
-
Rodents (e.g., male C57BL/6 mice or Sprague Dawley rats, 8-10 weeks old)
Procedure:
-
Acclimatize animals to the housing facility for at least 7 days before the experiment.
-
Handle the animals for several days prior to testing to minimize stress.
-
On the day of induction, briefly anesthetize the animal (e.g., with isoflurane).
-
Inject 20-50 µL of CFA (undiluted or emulsified 1:1 with saline) subcutaneously into the plantar surface of the right hind paw.[7][8]
-
The contralateral (left) paw can be injected with an equal volume of saline to serve as a control.
-
Allow the animals to recover in their home cages. Inflammation and pain behaviors typically develop within a few hours and persist for several weeks.[9]
Behavioral Testing
a. Mechanical Allodynia (von Frey Test)
Materials:
-
von Frey filaments of varying calibrated forces (e.g., Stoelting Co.)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the animal in a testing chamber on the wire mesh platform and allow it to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
b. Thermal Hyperalgesia (Hargreaves Test/Plantar Test)
Materials:
-
Plantar test apparatus (e.g., Ugo Basile)
-
Glass platform
-
Testing chambers
Procedure:
-
Place the animal in a testing chamber on the glass platform and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
Record the paw withdrawal latency (PWL). A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[5]
This compound Administration
a. Intrathecal (i.t.) Injection
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Hamilton syringe with a 30-gauge needle
Procedure:
-
Prepare the desired concentration of this compound in the vehicle. A dose of 2.5 µg has been shown to be effective.[5]
-
Briefly anesthetize the animal.
-
Perform a lumbar puncture between the L5 and L6 vertebrae.
-
Inject a small volume (e.g., 5-10 µL) of the this compound solution or vehicle into the intrathecal space.
b. Intraperitoneal (i.p.) Injection
Materials:
-
This compound
-
Vehicle
-
1 mL syringe with a 27-gauge needle
Procedure:
-
Prepare the desired concentration of this compound. A dose of 10 mg/kg has been used.[4]
-
Gently restrain the animal.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Inject the this compound solution or vehicle.
Molecular Analysis
a. Tissue Collection and Homogenization
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Euthanize the animal at the experimental endpoint.
-
Dissect the lumbar spinal cord and/or the plantar tissue from the hind paw.
-
Place the tissue in ice-cold RIPA buffer.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.[2][10]
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
b. Western Blotting for p-ERK1/2
Materials:
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
c. ELISA for IL-1β and TNF-α
Materials:
-
Commercially available ELISA kits for IL-1β and TNF-α
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves adding the protein samples and standards to a pre-coated microplate.
-
Incubate with a detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
References
- 1. Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decrease of IL-1β and TNF in the Spinal Cord Mediates Analgesia Produced by Ankle Joint Mobilization in Complete Freund Adjuvant-Induced Inflammation Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Proteomic analysis of spinal cord tissue in a rat model of cancer-induced bone pain [frontiersin.org]
Application Notes and Protocols for Investigating MS15203 in Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a prevalent and often debilitating side effect of many anti-cancer treatments, characterized by pain, numbness, and tingling in the extremities.[1][2] This condition can significantly impact a patient's quality of life and may necessitate the reduction or cessation of chemotherapy, potentially compromising treatment efficacy.[1] Current therapeutic options for CIPN are limited, highlighting the urgent need for novel and effective treatments.
MS15203 is a small molecule agonist of the G protein-coupled receptor 171 (GPR171).[3] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability.[3] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for chronic pain, including neuropathic pain. Notably, research has shown that this compound can alleviate mechanical allodynia in a mouse model of paclitaxel-induced CIPN, particularly in male mice.[4] These findings suggest that targeting the GPR171 pathway with agonists like this compound may represent a promising strategy for the management of CIPN.
These application notes provide detailed protocols for inducing CIPN in a mouse model, assessing pain-related behaviors, and investigating the cellular and molecular mechanisms of this compound.
Data Presentation
Table 1: Effect of this compound on Paclitaxel-Induced Mechanical Allodynia
| Treatment Group | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Day 14 Post-Paclitaxel |
| Vehicle + Vehicle | 4.5 ± 0.5 | 4.3 ± 0.6 |
| Vehicle + Paclitaxel (B517696) | 4.6 ± 0.4 | 1.2 ± 0.3* |
| This compound + Paclitaxel | 4.4 ± 0.5 | 3.5 ± 0.7# |
*Data are presented as mean ± SEM. *p<0.05 compared to Vehicle + Vehicle group. #p<0.05 compared to Vehicle + Paclitaxel group. Paw withdrawal thresholds are assessed using the von Frey test. Specific values are representative and will vary based on experimental conditions.
Table 2: Effect of this compound on Intracellular Calcium Influx in DRG Neurons
| Treatment Condition | Percentage of Responding Neurons to Capsaicin (B1668287) | Peak Fluorescence Intensity (ΔF/F0) |
| Control (Vehicle) | 85% | 1.5 ± 0.2 |
| Paclitaxel-treated | 88% | 2.8 ± 0.4* |
| Paclitaxel + this compound | 65% | 1.8 ± 0.3# |
*Data are presented as mean ± SEM. *p<0.05 compared to Control. #p<0.05 compared to Paclitaxel-treated. Data is hypothetical and representative of expected outcomes based on the mechanism of action.
Experimental Protocols
Protocol 1: Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice
This protocol describes the induction of CIPN in mice using paclitaxel, a commonly used chemotherapeutic agent known to cause peripheral neuropathy.[5][6]
Materials:
-
Paclitaxel (commercially available)
-
Vehicle solution (e.g., Cremophor EL and ethanol (B145695) in a 1:1 ratio, further diluted in saline)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Paclitaxel Preparation: Prepare a stock solution of paclitaxel in its vehicle. On the day of injection, dilute the stock solution to the final desired concentration with sterile saline.
-
Administration: Administer paclitaxel or vehicle solution via intraperitoneal (i.p.) injection. A typical dosing regimen is 4 mg/kg of paclitaxel on four alternating days (days 1, 3, 5, and 7).[6]
-
Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.
-
Confirmation of Neuropathy: The development of peripheral neuropathy can be assessed starting from day 7 after the first paclitaxel injection using behavioral tests such as the von Frey test for mechanical allodynia (see Protocol 2).
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol details the procedure for assessing mechanical allodynia, a key symptom of neuropathic pain, using von Frey filaments.[5][6]
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Habituation: Habituate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes for 2-3 days before the first test.
-
Testing: a. Place a single mouse in an enclosure on the platform. b. Apply the von Frey filament to the plantar surface of the hind paw with just enough force to cause the filament to bend. c. Hold the filament in place for 3-5 seconds. d. A positive response is a sharp withdrawal, flinching, or licking of the paw. e. Begin testing with a filament in the middle of the force range (e.g., 0.4 g). f. If there is a positive response, test with the next lower force filament. g. If there is no response, test with the next higher force filament. h. The 50% paw withdrawal threshold can be calculated using the up-down method.
-
Data Analysis: The paw withdrawal threshold in grams is determined for each animal. A significant decrease in the paw withdrawal threshold in the paclitaxel-treated group compared to the vehicle group indicates the presence of mechanical allodynia.
Protocol 3: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the methodology for measuring intracellular calcium levels in cultured DRG neurons to assess the effect of this compound on neuronal excitability.[3][7]
Materials:
-
Primary DRG neuron culture reagents
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin (TRPV1 agonist)
-
This compound
-
Fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
DRG Neuron Culture: Isolate and culture DRG neurons from adult mice according to standard protocols.
-
Dye Loading: a. Incubate the cultured DRG neurons with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C. b. Wash the cells three times with HBSS to remove excess dye.
-
Calcium Imaging: a. Mount the coverslip with the loaded cells onto the microscope stage. b. Perfuse the cells with HBSS. c. Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm. d. To assess the effect of this compound, pre-incubate the cells with a desired concentration of this compound (e.g., 10 µM) for 5-10 minutes. e. Stimulate the cells with a bolus of capsaicin (e.g., 100 nM) to induce calcium influx. f. Record the changes in fluorescence intensity over time.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated to represent the intracellular calcium concentration. A reduction in the capsaicin-induced increase in the F340/F380 ratio in the presence of this compound would indicate an inhibitory effect on neuronal excitability.
Protocol 4: c-Fos Immunohistochemistry in the Ventral Tegmental Area (VTA)
This protocol outlines the steps for detecting c-Fos protein expression in the VTA of the mouse brain, which is used as a marker for neuronal activation.[8][9]
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: a. Perfuse the mouse with 4% paraformaldehyde (PFA) following the experimental endpoint. b. Dissect the brain and post-fix in 4% PFA overnight. c. Cryoprotect the brain in a 30% sucrose (B13894) solution. d. Section the brain coronally at 40 µm thickness using a cryostat, focusing on the VTA region.
-
Immunostaining: a. Wash the sections three times in PBS for 5 minutes each. b. Block the sections in blocking solution for 1 hour at room temperature. c. Incubate the sections with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C. d. Wash the sections three times in PBS for 10 minutes each. e. Incubate the sections with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark. f. Wash the sections three times in PBS for 10 minutes each in the dark. g. Counterstain with DAPI for 10 minutes. h. Wash the sections twice in PBS for 5 minutes each.
-
Mounting and Imaging: a. Mount the sections onto glass slides and coverslip with mounting medium. b. Image the VTA region using a fluorescence microscope.
-
Data Analysis: Quantify the number of c-Fos-positive cells in the VTA for each experimental group. A decrease in c-Fos expression in the this compound-treated group compared to the CIPN group would suggest a reduction in neuronal activation in this brain region involved in pain processing.
Visualizations
Caption: GPR171 signaling pathway.
Caption: Experimental workflow for CIPN study.
Caption: c-Fos immunohistochemistry workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel Chemotherapeutic-induced peripheral neuropathy screen [pspp.ninds.nih.gov]
- 7. epain.org [epain.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MS15203 Conditioned Place Preference Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule GPR171 agonist, MS15203, in a conditioned place preference (CPP) assay to assess its rewarding or aversive properties. This information is critical for the preclinical evaluation of this compound as a potential therapeutic, particularly concerning its abuse liability.
Introduction to this compound and GPR171
This compound is a synthetic small molecule that acts as a selective agonist for the G protein-coupled receptor 171 (GPR171). The endogenous ligand for GPR171 is the neuropeptide BigLEN.[1] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in various physiological processes, including pain modulation and feeding behavior. Preclinical studies have explored this compound as a potential analgesic, making it crucial to determine its rewarding properties and abuse potential.[1]
This compound and Conditioned Place Preference
The conditioned place preference (CPP) paradigm is a standard behavioral assay used to evaluate the rewarding or aversive effects of a substance. The assay relies on classical conditioning, where the rewarding or aversive properties of a drug are paired with a distinct environmental context. A subsequent preference for the drug-paired environment indicates a rewarding effect, while avoidance suggests an aversive effect.
Studies utilizing a CPP assay have demonstrated that this compound does not induce a place preference in mice, suggesting it has minimal rewarding properties and a low abuse liability.[1][2] Furthermore, co-administration of this compound with morphine, a known drug of abuse that reliably induces CPP, did not enhance the rewarding effects of morphine.[1]
Data Presentation
The following table summarizes the qualitative and statistical findings from a key study investigating the rewarding potential of this compound using a conditioned place preference assay. While the precise mean time spent in each chamber was not available in the referenced literature, the statistical outcomes clearly indicate the lack of a rewarding effect of this compound.
| Treatment Group | Drug Paired with Chamber | Qualitative Outcome | Statistical Significance (vs. Saline) |
| Saline | Saline | No preference | - |
| Morphine | Morphine | Significant preference | p < 0.05 |
| This compound | This compound | No preference | Not significant |
| This compound + Morphine | This compound + Morphine | Significant preference (similar to Morphine alone) | p < 0.05 |
Table 1: Summary of Conditioned Place Preference Assay Results for this compound. Data is based on the findings reported by McDermott et al. (2023), which showed a significant drug effect for morphine but not for this compound alone. The combination of this compound and morphine did not significantly differ from morphine alone.
Experimental Protocols
This section provides a detailed protocol for conducting a conditioned place preference assay with this compound, based on established methodologies.
Materials
-
This compound
-
Morphine sulfate
-
Sterile saline (0.9%)
-
Vehicle for this compound (e.g., 6% DMSO in sterile saline)
-
Conditioned Place Preference (CPP) apparatus (a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
-
Video recording and analysis software
Animal Model
-
Male C57BL/6J mice are a commonly used strain for this assay.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Handle the mice for several days prior to the experiment to reduce stress.
Experimental Procedure
The CPP protocol consists of three phases: Pre-Test (Habituation), Conditioning, and Post-Test.
Phase 1: Pre-Test (Day 1)
-
Place each mouse individually in the central chamber of the CPP apparatus with free access to all three chambers.
-
Allow the mouse to explore the entire apparatus for 15-30 minutes.
-
Record the time spent in each of the two outer chambers.
-
This phase serves to establish any baseline preference for one chamber over the other. An unbiased design, where the drug-paired chamber is assigned randomly, is often employed.
Phase 2: Conditioning (Days 2-9)
This phase typically lasts for 8 days, with alternating injections of the drug and vehicle.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (10 mg/kg, i.p.) or Morphine (5 mg/kg, s.c.) to the respective experimental groups. For the combination group, administer this compound followed by morphine.
-
Immediately after injection, confine the mouse to one of the outer chambers (the drug-paired chamber) for 30 minutes. The guillotine doors should be closed to prevent access to the other chambers.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle (e.g., 6% DMSO in saline for the this compound group, saline for the morphine group) to the mice.
-
Immediately after injection, confine the mouse to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.
-
Phase 3: Post-Test (Day 10)
-
Place each mouse in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all chambers.
-
Record the time spent in each of the outer chambers for 15 minutes.
-
A significant increase in time spent in the drug-paired chamber during the post-test compared to the pre-test is indicative of a conditioned place preference.
Data Analysis
-
Calculate the preference score for each mouse, typically as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-test.
-
Alternatively, the data can be expressed as the percentage of time spent in the drug-paired chamber relative to the total time spent in both outer chambers.
-
Compare the preference scores or percentage of time between the different treatment groups using appropriate statistical tests, such as a one-way ANOVA followed by post-hoc tests for multiple comparisons.
Signaling Pathway and Experimental Workflow Diagrams
GPR171 Signaling Pathway
References
Application Notes and Protocols for Measuring c-Fos Expression Following MS15203 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a synthetic agonist for the G protein-coupled receptor 171 (GPR171). GPR171 is an inhibitory Gαi/o coupled receptor; its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This receptor is expressed in various brain regions and is being investigated for its therapeutic potential in conditions such as chronic pain. The immediate early gene c-Fos is frequently used as a marker for neuronal activation. Measuring changes in c-Fos expression following treatment with a compound can provide insights into its effects on neuronal activity in specific brain circuits. These application notes provide a summary of the known effects of this compound on c-Fos expression and detailed protocols for its measurement.
Data Presentation
To date, research on the direct effect of this compound on c-Fos expression is limited. One study specifically investigated the impact of this compound on neuronal activation in the Ventral Tegmental Area (VTA), a key region in the brain's reward circuit. The findings from this study are summarized below.
| Compound | Dose | Animal Model | Brain Region | Effect on c-Fos Positive Cells | Reference |
| This compound | Not Specified | Mouse | Ventral Tegmental Area (VTA) | No statistically significant difference compared to saline control.[1][2][3] | [1][2][3] |
Note: Researchers are encouraged to perform their own dose-response and time-course studies to characterize the effects of this compound on c-Fos expression in their specific models and brain regions of interest.
Signaling Pathway
The proposed signaling pathway for this compound involves the activation of the Gαi/o-coupled receptor GPR171. This activation inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Since c-Fos expression is often associated with signaling cascades that increase intracellular calcium and cAMP, the activation of GPR171 by this compound is not expected to induce a robust increase in c-Fos expression, which is consistent with findings in the VTA.
Experimental Workflow
A typical workflow for measuring c-Fos expression after this compound treatment involves several key stages, from animal preparation to data analysis.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for c-Fos in Mouse Brain
This protocol details the steps for fluorescent immunodetection of c-Fos in brain sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Blocking solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Perfusion and Fixation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the brain by incubating in 15% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut coronal sections (e.g., 30-40 µm) on a cryostat and mount on slides.
-
-
Immunostaining:
-
Wash sections three times for 5 minutes each in PBS.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the fluorophore-conjugated secondary antibody (diluted in PBS) for 2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections twice for 5 minutes each in PBS.
-
-
Mounting and Imaging:
-
Coverslip the slides using an appropriate mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Protocol 2: Western Blotting for c-Fos Quantification
This protocol outlines the procedure for quantifying c-Fos protein levels in brain tissue lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-c-Fos and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit and goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Tissue Lysis and Protein Quantification:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Perform densitometric analysis to measure the band intensity for c-Fos and the loading control.
-
Normalize the c-Fos band intensity to the corresponding loading control band intensity.
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for c-Fos mRNA Quantification
This protocol describes the measurement of c-Fos mRNA levels from brain tissue.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for c-Fos and a reference gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction and Reverse Transcription:
-
Dissect the brain region of interest and immediately stabilize the RNA (e.g., by snap-freezing in liquid nitrogen or using an RNA stabilization solution).
-
Extract total RNA using a preferred method.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for c-Fos or the reference gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR cycler with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for c-Fos and the reference gene in each sample.
-
Calculate the relative expression of c-Fos mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a control group.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on c-Fos expression. Given the current limited data, further research is warranted to elucidate the impact of GPR171 agonism on neuronal activity across different brain regions and in various physiological and pathological contexts. The detailed methodologies provided herein will facilitate standardized and reproducible measurements of c-Fos, a critical step in understanding the neurobiological effects of this compound.
References
Application Notes and Protocols for Immunohistochemical Localization of GPR171
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) localization of the G-protein coupled receptor 171 (GPR171). GPR171, also known as H963, is an orphan receptor that has been implicated in a variety of physiological and pathological processes, including T-cell activation, cancer progression, and neurological functions.[1][2][3] Its ligand has been identified as the neuropeptide BigLEN.[3] Accurate determination of its tissue and subcellular distribution is crucial for understanding its biological roles and for the development of novel therapeutics targeting this receptor.
Introduction to GPR171
GPR171 is a Class A rhodopsin-like G-protein coupled receptor.[4] Studies have shown its expression in immune cells, particularly T-cells, where it acts as a checkpoint to suppress T-cell receptor-mediated signaling.[1][2] Furthermore, GPR171 has been found to be overexpressed in certain cancers, such as lung carcinoma, where it may promote tumor proliferation and metastasis.[5][6] In the central nervous system, the GPR171/BigLEN system is involved in regulating feeding and metabolism.[7] Given its diverse roles, IHC is a powerful technique to visualize the specific cellular and tissue localization of GPR171.
GPR171 Signaling Pathway
The binding of the neuropeptide BigLEN to GPR171 initiates intracellular signaling cascades. In T-cells, this interaction has been shown to suppress T-cell receptor signaling, thereby inhibiting T-cell proliferation and activation.[1][2] This suggests a potential role for GPR171 in immune modulation and as a target for immunotherapy. In other cell types, GPR171 activation can lead to the modulation of downstream effectors such as ERK1/2.[7]
Caption: GPR171 signaling overview.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of GPR171 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-GPR171 antibody. It is crucial to use an antibody validated for IHC. Several commercial antibodies are available (e.g., from Thermo Fisher Scientific, Sigma-Aldrich, Biocompare).[8][9][10] The optimal dilution should be determined empirically, but a starting point of 1:50-1:200 is often recommended.[5]
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated or fluorescently-labeled).
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Blocking Buffer: 5% normal goat serum in TBST.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit for chromogenic detection or appropriate fluorescent mounting medium.
-
Counterstain: Hematoxylin (B73222).
-
Dehydration Reagents: Xylene and graded ethanol (B145695) series (100%, 95%, 70%).
-
Mounting Medium: Permanent mounting medium.
Immunohistochemistry Workflow Diagram
Caption: GPR171 IHC experimental workflow.
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 10 minutes each.
-
Immerse in 100% ethanol, 2 times for 10 minutes each.
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature in the buffer.[5]
-
-
Blocking:
-
Wash slides with TBST three times for 5 minutes each.
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with TBST.
-
Apply blocking buffer (5% normal goat serum in TBST) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer without washing.
-
Apply the diluted anti-GPR171 primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with TBST three times for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with TBST three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a drop of permanent mounting medium and place a coverslip.
-
Data Presentation
Quantitative analysis of GPR171 expression can provide valuable insights. The following table summarizes representative data from a study on lung cancer tissues.
| Tissue Type | Number of Cases | GPR171 Positive Cases (%) | Staining Intensity |
| Lung Carcinoma | |||
| Non-Small Cell Lung Carcinoma (NSCLC) | 35 | 16 (45.7%) | Moderate to Strong |
| Squamous Cell Carcinoma | - | - | Positive |
| Adenocarcinoma | - | - | Positive |
| Small Cell Lung Carcinoma (SCLC) | 7 | 4 (57.1%) | Moderate to Strong |
| Metastatic Carcinoma | 5 | 2 (40.0%) | Moderate to Strong |
| Total Lung Cancer | 47 | 22 (46.8%) | |
| Normal Bronchial Epithelium | 9 | 2 (22.2%) | Negative to Weak |
Table adapted from a study on GPR171 in lung cancer.[5][6] Staining intensity was categorized as strong (>50% positive cells), moderate (10-50% positive cells), and negative (<10% positive cells).[5]
Troubleshooting
Common issues in IHC and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use an IHC-validated antibody; check storage and handling.[11] |
| Inadequate antigen retrieval | Optimize heating time and temperature; try a different pH buffer.[12] | |
| Incorrect antibody concentrations | Titrate primary and secondary antibodies. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking serum.[13] |
| Endogenous peroxidase activity | Ensure adequate quenching with hydrogen peroxide.[11] | |
| High primary antibody concentration | Dilute the primary antibody further. | |
| Non-Specific Staining | Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. |
| Drying of the tissue section | Keep slides in a humidified chamber during incubations. |
For more detailed troubleshooting, refer to comprehensive IHC guides.[11][12][13][14]
References
- 1. borch.dev [borch.dev]
- 2. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 expression enhances proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-GPR171 Antibodies | Invitrogen [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. GPR171 Polyclonal Antibody (PA5-102066) [thermofisher.com]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. arigobio.com [arigobio.com]
- 14. bosterbio.com [bosterbio.com]
GPR171 Binding Assay: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for conducting GPR171 binding assays, tailored for researchers, scientists, and drug development professionals. The information herein is designed to facilitate the accurate determination of ligand binding affinities to the G protein-coupled receptor 171 (GPR171), a target of growing interest in various physiological processes.
Introduction to GPR171
G protein-coupled receptor 171 (GPR171) is a class A rhodopsin-like GPCR. Its endogenous ligand has been identified as the neuropeptide BigLEN, a product of the proSAAS precursor. The GPR171 signaling pathway is coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in a variety of physiological functions, including the regulation of appetite and pain perception.
Quantitative Data Summary
The following table summarizes the binding affinities of known ligands for GPR171, providing a baseline for comparative analysis in drug discovery and research applications.
| Ligand | Type | Receptor Source | Radioligand | Parameter | Value (nM) |
| BigLEN | Endogenous Agonist | Mouse Hypothalamus Membranes | [¹²⁵I]Tyr-BigLEN | Kd | ~0.5 |
| MS15203 | Synthetic Agonist | CHO cells expressing mouse GPR171 | [¹²⁵I]Tyr-BigLEN | IC₅₀ | ~1000 |
| MS21570 | Synthetic Antagonist | Not Specified | Not Specified | IC₅₀ | 220[1] |
GPR171 Signaling Pathway
The activation of GPR171 by an agonist, such as BigLEN, initiates an intracellular signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in reduced production of cAMP.
Figure 1: GPR171 Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for GPR171.
Part 1: Membrane Preparation
-
Cell Culture and Harvesting: Culture cells stably expressing GPR171 (e.g., CHO or HEK293 cells) to confluency. Harvest the cells by scraping into phosphate-buffered saline (PBS).
-
Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.
-
Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) containing 10% sucrose (B13894) as a cryoprotectant. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol is designed for a 96-well plate format.
Reagents and Materials:
-
GPR171 membrane preparation
-
Radioligand: [¹²⁵I]Tyr-BigLEN
-
Unlabeled Ligand (for non-specific binding): Cold BigLEN
-
Test Compounds
-
Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well plates
-
Glass fiber filters (GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of GPR171 membranes (typically 10-50 µg protein), 50 µL of [¹²⁵I]Tyr-BigLEN (at a final concentration close to its Kd, e.g., 0.5 nM), and 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of GPR171 membranes, 50 µL of [¹²⁵I]Tyr-BigLEN, and 50 µL of a saturating concentration of unlabeled BigLEN (e.g., 1 µM).
-
Test Compound: 50 µL of GPR171 membranes, 50 µL of [¹²⁵I]Tyr-BigLEN, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Part 3: Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the key steps in the GPR171 competitive binding assay.
Figure 2: GPR171 Binding Assay Workflow.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171). Emerging research has identified the GPR171 signaling pathway as a potential regulator of feeding behavior and energy homeostasis.[1][2] The endogenous ligand for GPR171 is the neuropeptide BigLEN, which is derived from the proSAAS precursor protein and has been implicated in the regulation of food intake.[1][2][3] Activation of GPR171 has been shown to increase food intake and body weight in preclinical models, suggesting that this compound can be a valuable pharmacological tool for studying the physiological roles of this receptor in the context of food-related disorders such as obesity and eating disorders.[4]
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in in vivo feeding studies, and a summary of its observed effects on food intake and body weight.
Mechanism of Action
This compound acts as a selective agonist for GPR171. GPR171 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade can further influence downstream pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which has been observed upon GPR171 activation.[3] The precise downstream neuronal circuits and molecular effectors that mediate the effects of GPR171 activation on feeding behavior are an active area of research.
GPR171 Signaling Pathway
Experimental Protocols
The following protocols are designed for in vivo studies in mice to investigate the effects of this compound on food intake and body weight.
Protocol 1: Acute Food Intake Study
This protocol is designed to assess the short-term effects of this compound on food consumption.
Materials:
-
This compound
-
Vehicle (e.g., 20% DMSO in saline)[6]
-
Sterile syringes and needles for intraperitoneal (IP) injection
-
Standard laboratory mouse chow
-
Metabolic cages or standard mouse cages with food hoppers
-
Analytical balance for weighing food and mice
Procedure:
-
Animal Acclimation: House male C57BL/6J mice individually for at least 3 days to acclimate them to the housing conditions. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: For 2-3 days prior to the experiment, handle the mice and perform mock injections with the vehicle to minimize stress on the test day.
-
Fasting: Fast the mice for a predetermined period (e.g., 16-18 hours) before the experiment to standardize hunger levels. Ensure free access to water during the fasting period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations (e.g., 1, 3, 10 mg/kg) in a vehicle of 20% DMSO in saline.[6] The final injection volume should be consistent across all groups (e.g., 10 ml/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection.
-
Food Presentation and Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food. Account for any spillage.
-
Data Analysis: Calculate the cumulative food intake at each time point for each mouse. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Chronic Body Weight Study
This protocol is designed to evaluate the long-term effects of this compound on body weight gain.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimation and Baseline Measurement: House mice as described in Protocol 1. Record the baseline body weight of each mouse for 3 consecutive days before the start of the treatment period.
-
This compound Preparation and Administration: Prepare this compound and vehicle solutions as described in Protocol 1. Administer this compound or vehicle via IP injection once daily for the duration of the study (e.g., 7-14 days).
-
Body Weight and Food Intake Monitoring: Record the body weight of each mouse daily, prior to the injection. Monitor daily food intake as described in Protocol 1.
-
Data Analysis: Calculate the change in body weight from baseline for each mouse. Analyze the body weight and food intake data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of chronic this compound administration.
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative outcomes based on published research.
Table 1: Effect of Acute this compound Administration on Cumulative Food Intake in Mice
| Treatment Group | Dose (mg/kg) | 2-hour Food Intake (g) | 4-hour Food Intake (g) | 24-hour Food Intake (g) |
| Vehicle | - | Data not available | Data not available | Data not available |
| This compound | 1 | Data not available | Data not available | Data not available |
| This compound | 3 | Data not available | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary literature for a dose-response on food intake is not publicly available in the search results. Researchers should generate this data following the provided protocol.
Table 2: Effect of Chronic this compound Administration on Body Weight Gain in Mice
| Treatment Group | Dose (mg/kg/day) | Day 7 Body Weight Gain (g) | Day 14 Body Weight Gain (g) |
| Vehicle | - | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
Note: Specific quantitative data from the primary literature on chronic body weight gain is not publicly available in the search results. Researchers should generate this data following the provided protocol.
Conclusion
This compound is a valuable research tool for investigating the role of the GPR171 receptor in the regulation of food intake and energy balance. The provided protocols offer a framework for conducting in vivo studies to characterize the effects of this compound. Further research is warranted to fully elucidate the downstream signaling pathways and neuronal circuits involved in GPR171-mediated appetite control, which may open new avenues for the development of therapeutics for food-related disorders.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MS15203 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MS15203, a potent and selective GPR171 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171).[1] Its endogenous ligand is the neuropeptide BigLEN.[2][3][4][5] GPR171 is coupled to inhibitory G proteins (Gi/o), and its activation by this compound leads to the inhibition of adenylyl cyclase activity and modulation of downstream signaling pathways.[6] This mechanism has been implicated in various physiological processes, including pain modulation, feeding behavior, and neuronal activity.[1][2][3][4][5][6]
Q2: I am observing precipitation when diluting my concentrated this compound stock solution in an aqueous buffer. What is causing this and how can I prevent it?
This phenomenon, known as "precipitation upon dilution," is a common issue with poorly water-soluble compounds initially dissolved in a high-concentration organic solvent like DMSO.[7] When the concentrated stock is added to an aqueous medium, the local concentration of this compound can temporarily exceed its solubility limit in the mixed solvent system, leading to precipitation.
To prevent this, consider the following:
-
Lower the final organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is as low as possible, typically below 0.5%.[8]
-
Use intermediate dilutions: Prepare serial dilutions of your stock solution in a suitable buffer before adding it to the final experimental medium.[8]
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can help redissolve small amounts of precipitate.[1][8]
-
Employ co-solvents: For in vivo studies, using a co-solvent system is often necessary to maintain solubility.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
Proper storage is critical to prevent the degradation of this compound and maintain its biological activity.
-
Solid Form: Store this compound powder in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which may specify temperatures as low as -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q4: My experiments are showing inconsistent results or no effect of this compound. What are the potential stability-related causes?
Inconsistent results can often be traced back to issues with the compound's stability and handling:
-
Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged exposure to light or non-optimal pH conditions. Always use a fresh aliquot from a properly stored stock solution for your experiments.[8]
-
Inaccurate Concentration: Errors in initial weighing, calculations, or pipetting can lead to incorrect final concentrations. It is advisable to verify all calculations and ensure your pipettes are properly calibrated.[8]
-
Precipitation in Media: The compound may be precipitating out of the cell culture media over the course of a long-term experiment. This can be due to interactions with media components or the final solvent concentration being too high.[8]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the intended solvent. | The solvent may not be appropriate for this compound. | Consult the solubility data provided. For aqueous solutions, initial dissolution in an organic solvent like DMSO is often required. |
| Precipitate forms after adding the stock solution to the aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | Lower the final concentration of the compound. Increase the percentage of co-solvents if the experimental design allows. Use gentle warming (37°C) or sonication to aid dissolution.[1][8] |
| The prepared solution appears cloudy or hazy. | This indicates poor solubility or the formation of a suspension rather than a true solution. | Visually inspect for particles.[7] Consider filtering the solution if appropriate for the application. Re-evaluate the solvent system and concentration. |
Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in a multi-day experiment. | Degradation of this compound in the experimental medium. | Replenish the medium with freshly prepared this compound at regular intervals. Assess the stability of this compound in your specific medium under experimental conditions. |
| Inconsistent results between different experimental batches. | Degradation of the stock solution due to improper storage or handling. | Use fresh aliquots for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] Ensure consistent storage conditions (temperature, light protection). |
| Unexpected off-target effects. | The inhibitor concentration may be too high, or the compound has degraded into active byproducts. | Perform a dose-response experiment to determine the optimal, lowest effective concentration.[8] Confirm the purity of your this compound stock. |
Quantitative Data Summary
This compound Solubility for In Vivo Formulations
| Solvent System Composition | Achievable Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.03 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) | Clear solution |
Data sourced from MedChemExpress.[1]
This compound Storage Recommendations for Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[1][8]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Rodent Studies
Objective: To prepare a ready-to-use formulation of this compound for intraperitoneal (i.p.) injection in mice, based on a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
This protocol is for preparing 1 mL of a working solution. Scale the volumes as needed for your experiment, including an overage to account for transfer losses.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 450 µL of sterile saline to the mixture.
-
Vortex thoroughly one final time. The resulting solution should be clear and ready for in vivo administration.[1]
Quality Control: Visually inspect the final formulation for any signs of precipitation or cloudiness before administration. Do not use if the solution is not clear.
Visualizations
Caption: Activation of GPR171 by this compound leads to the inhibition of adenylyl cyclase via a Gi/o protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice. | Sigma-Aldrich [merckmillipore.com]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. bio-techne.com [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting MS15203 Precipitation in Solution
For researchers, scientists, and drug development professionals utilizing MS15203, ensuring its complete dissolution is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my initial solvent. What should I do?
A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] For initial stock solution preparation, ensure you are using fresh, anhydrous DMSO, as moisture can negatively impact solubility.[2] If you still observe particulates, gentle warming (e.g., in a 37°C or 60°C water bath) and sonication can significantly aid dissolution.[1][3] It is recommended to vortex the solution vigorously to ensure it is homogenous.[4]
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.
To prevent this, consider the following strategies:
-
Optimize your dilution strategy: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, further dilute this intermediate solution to your final working concentration. This gradual change in solvent composition can help keep the compound in solution.[4]
-
Maintain a low final DMSO concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use pre-warmed media: Diluting your DMSO stock into pre-warmed (e.g., 37°C) cell culture medium or assay buffer can improve solubility.[4]
-
Incorporate solubilizing agents: For in vivo preparations, co-solvents and surfactants are often used. A common formulation for this compound includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another option is a mixture of 10% DMSO and 90% Corn Oil.[1]
Q3: Can the storage of my this compound stock solution affect its solubility?
A3: Yes, proper storage is crucial. Once dissolved in DMSO, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1][5] For long-term storage, keep the aliquots at -80°C (stable for up to 6 months). For shorter-term storage, -20°C is suitable for up to one month. Always protect the stock solution from light.[1]
Q4: What is the underlying mechanism of action for this compound?
A4: this compound is a potent and selective agonist for the G-protein coupled receptor 171 (GPR171).[1] GPR171 is coupled to an inhibitory G-protein (Gαi/o).[6][7] Activation of GPR171 by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] This signaling cascade has been shown to modulate the activity of nociceptive ion channels, such as TRP channels, which plays a role in its analgesic effects.[8][9]
Data Presentation
Table 1: Solubility of this compound in Different Solvent Formulations
| Solvent System | Concentration Achieved | Observations | Reference |
| DMSO | 50 mg/mL (200.63 mM) | Requires sonication and warming to 60°C. Use of newly opened DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.03 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.49 mg of this compound (Molecular Weight = 249.22 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates remain, warm the solution in a 37°C water bath for 10-15 minutes. For stubborn precipitates, the temperature can be increased to 60°C.[1]
-
Use an ultrasonic bath for 5-10 minutes to further facilitate dissolution until no particulate matter is visible.[3]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.[1]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer for In Vitro Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex: Briefly vortex the stock solution to ensure it is homogenous.
-
Intermediate Dilution: Perform an initial dilution of the stock solution into the pre-warmed aqueous buffer. For example, to achieve a 100 µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of buffer.
-
Mix Thoroughly: Immediately after adding the stock solution, vortex the intermediate dilution to prevent precipitation.
-
Final Dilution: Further dilute the intermediate solution to obtain the desired final concentrations for your assay. For example, to get a 10 µM final concentration, add 10 µL of the 100 µM intermediate solution to 90 µL of buffer.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS15203 Dosage for Male vs. Female Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the GPR171 agonist, MS15203, in preclinical mouse models. The information is tailored to address specific issues that may arise during experimentation, with a focus on the observed sex-specific differences in its analgesic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small-molecule agonist for the G protein-coupled receptor 171 (GPR171)[1][2]. GPR171 is coupled to inhibitory Gαi/o proteins[1]. Its activation leads to a decrease in intracellular cyclic AMP (cAMP) signaling, which in turn reduces neuronal excitability[1]. The endogenous ligand for GPR171 is BigLEN, a peptide derived from the propeptide ProSAAS[1][3]. This compound has shown therapeutic potential in preclinical models of chronic pain[2][4].
Q2: What is the established effective dosage of this compound for chronic pain in male mice?
In studies involving models of inflammatory and neuropathic pain, a once-daily systemic dose of 10 mg/kg, administered intraperitoneally (i.p.) for 3 to 5 days, has been shown to be effective in alleviating thermal hypersensitivity and allodynia in male mice[2][4]. Acute administration at this dose did not show a significant effect; the analgesic properties were observed with chronic treatment[2].
Q3: Is this compound effective in female mice for chronic pain?
At the 10 mg/kg (i.p.) dosage that is effective in males, this compound did not alleviate thermal hypersensitivity or allodynia in female mice in models of inflammatory and neuropathic pain[2][4]. This indicates a significant sexual dimorphism in the analgesic effects of this compound at this specific dose[2][4].
Q4: What is the proposed mechanism behind the analgesic effect of this compound in male mice?
The analgesic effects of this compound are believed to be mediated through its action in the descending pain modulatory pathway, specifically within the periaqueductal gray (PAG) region of the brain[2]. In male mice with neuropathic pain, GPR171 protein levels were found to be decreased in the PAG, and chronic treatment with this compound rescued these protein levels[2][4]. This suggests that this compound may exert its analgesic effects by restoring GPR171 signaling in this key pain-modulating brain region[2].
Q5: Does this compound have abuse potential?
Current research suggests that this compound has minimal reward liability. Studies have shown that this compound does not significantly activate the ventral tegmental area (VTA), a key region in the brain's reward circuitry, nor does it induce conditioned place preference in mice[1][3][5]. This suggests a low potential for abuse, making GPR171 an attractive target for pain therapy[1][3].
Troubleshooting Guides
Issue 1: Lack of Efficacy in Male Mice
Q: I am administering this compound at 10 mg/kg, i.p. to male mice in a chronic pain model, but I am not observing the expected analgesic effect. What are some potential reasons for this?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosing Regimen: Ensure that you are using a chronic dosing paradigm. Studies have shown that acute, single-dose administration of this compound is not effective in alleviating chronic pain behaviors in male mice; repeated daily dosing for at least 3-5 days is necessary[2].
-
Pain Model: The efficacy of this compound has been demonstrated in Complete Freund's Adjuvant (CFA)-induced inflammatory pain and chemotherapy-induced peripheral neuropathy (CIPN) models[2][4]. The effectiveness in other pain models may vary.
-
Timing of Behavioral Assessment: The timing of your behavioral tests relative to the drug administration is crucial. Ensure that assessments are conducted at a consistent time point after the final dose.
-
Drug Stability and Formulation: Verify the stability and proper formulation of your this compound solution.
-
Route of Administration: The established effective route is intraperitoneal (i.p.) injection. Deviations from this may alter the pharmacokinetic and pharmacodynamic properties of the compound.
Issue 2: Lack of Efficacy in Female Mice and Dosage Optimization
Q: I have confirmed the lack of efficacy of this compound at 10 mg/kg in female mice, as reported in the literature. What are the next steps to explore its potential in females?
A: The absence of an effect at a single dose does not preclude efficacy at other dosages. The observed sex difference could be due to pharmacokinetic or pharmacodynamic factors[6][7][8]. A dose-response study is the logical next step.
-
Hypothesis: It is plausible that female mice require a higher dose of this compound to achieve a therapeutic effect[2]. This could be due to differences in drug metabolism, distribution, or target receptor sensitivity between sexes[7][9][10].
-
Experimental Approach: Dose-Response Study
-
Select a range of doses to test in female mice. A logarithmic or semi-logarithmic dose spacing is often a good starting point (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).
-
Include a vehicle control group and a positive control group (a known analgesic) to validate the pain model.
-
Administer the different doses of this compound using the same chronic dosing schedule (once daily for 5 days) that was effective in males.
-
Conduct behavioral assessments (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hypersensitivity) at consistent time points.
-
Monitor for any adverse effects at higher doses.
-
-
Pharmacokinetic (PK) Studies: Consider conducting parallel PK studies in male and female mice to determine if there are sex-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound. This could provide a rationale for any observed differences in efficacy.
-
Target Engagement Studies: If possible, assess GPR171 receptor occupancy or downstream signaling in the PAG of female mice at different doses to determine if a higher concentration of the drug is needed to engage the target.
Quantitative Data Summary
Table 1: this compound Dosing and Efficacy in Chronic Pain Models
| Parameter | Male Mice | Female Mice | Reference |
| Drug | This compound | This compound | [2][4] |
| Dose | 10 mg/kg | 10 mg/kg | [2][4] |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [2][4] |
| Dosing Frequency | Once daily for 5 days | Once daily for 5 days | [2][4] |
| Efficacy in Inflammatory Pain | Effective (decreased thermal hypersensitivity after 3 days) | Not effective | [2][4] |
| Efficacy in Neuropathic Pain | Effective (improved allodynia after 5 days) | Not effective | [2][4] |
Detailed Experimental Protocols
1. Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Animals: Adult male and female C57BL/6 mice.
-
Induction Agent: Paclitaxel (B517696).
-
Procedure:
-
Administer paclitaxel (cumulative dose of 16 mg/kg, i.p.) over a series of injections (e.g., 4 mg/kg on days 1, 3, 5, and 7).
-
Monitor the development of mechanical allodynia using the von Frey test. Allodynia is typically established by day 15.
-
Begin pharmacological intervention on day 15.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (e.g., saline) once daily for 5 consecutive days (day 15 to day 19).
-
-
Behavioral Assessment:
-
Measure baseline mechanical thresholds before paclitaxel administration.
-
Assess mechanical allodynia periodically after paclitaxel and before drug treatment (e.g., on day 15).
-
Conduct post-treatment assessments, for example, on day 20.
-
The von Frey test involves applying filaments of increasing force to the plantar surface of the hind paw and determining the force at which the mouse withdraws its paw.
-
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Adult male and female C57BL/6 mice.
-
Induction Agent: Complete Freund's Adjuvant (CFA).
-
Procedure:
-
Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.
-
-
Drug Administration:
-
Begin administration of this compound (e.g., 10 mg/kg, i.p.) or vehicle 24 hours after the CFA injection.
-
Continue dosing once daily for 5 days.
-
-
Behavioral Assessment:
-
Measure baseline thermal withdrawal latencies using the Hargreaves test before CFA injection.
-
Assess thermal hyperalgesia at various time points after CFA injection and throughout the drug treatment period.
-
The Hargreaves test measures the latency for a mouse to withdraw its paw from a focused beam of radiant heat.
-
Visualizations
Caption: GPR171 signaling pathway activated by this compound.
Caption: Experimental workflow for chronic pain studies.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving pain assessment in mice and rats with advanced videography and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sex Differences in Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MS15203 pharmacokinetics and pharmacodynamics
MS15203 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the pharmacokinetics and pharmacodynamics of this compound. It includes frequently asked questions and troubleshooting guides in a question-and-answer format to support your experiments.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small-molecule agonist for the G protein-coupled receptor GPR171.[1] It was identified through virtual screening of a compound library against a homology model of GPR171.[1] this compound is considered a useful pharmacological tool for investigating the properties and functions of GPR171.[1][2]
Q2: What is the primary mechanism of action for this compound?
This compound acts as an agonist at the GPR171 receptor.[1][3] GPR171 is a G-protein coupled receptor that signals through the Gi/o pathway.[3] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) concentrations.[2] This mechanism has been shown to modulate the function of nociceptors and neurons in the hypothalamus.[2][3]
Section 2: Pharmacodynamics & In Vitro Experimentation
Q3: What signaling pathway is activated by this compound?
This compound activates the GPR171 receptor, which couples to inhibitory Gi/o proteins. This activation inhibits adenylyl cyclase, reducing the production of cAMP.[2] The inhibitory effect of this compound can be blocked by pertussis toxin, confirming the involvement of the Gi/o pathway.[3]
Caption: GPR171 signaling pathway activated by this compound.
Q4: What are the key in vitro pharmacological parameters for this compound?
This compound has been characterized in several in vitro assays to determine its potency and signaling effects. While specific EC50/IC50 values are not always detailed in every publication, its activity has been consistently demonstrated.
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Assay Type | Cell/Tissue Type | Effect Observed | Potency/Concentration | Citation |
|---|---|---|---|---|
| Radioligand Displacement | Rat Hypothalamic Membranes | Displaced [¹²⁵I]Tyr–b-LEN | Active up to 10 µM | [2] |
| [³⁵S]GTPγS Binding | Rat Hypothalamic Membranes | Increased binding | Active up to 1 µM | [2] |
| Adenylyl Cyclase Activity | Rat Hypothalamic Membranes | Inhibited forskolin-stimulated activity | Active up to 10 µM | [2] |
| cAMP Measurement | Neuro2A (N2A) Cells | Decreased cAMP concentrations | Active up to 10 µM | [2] |
| Intracellular Ca²⁺ | Cultured DRG Neurons | Blunted capsaicin-induced Ca²⁺ increase | Not specified |[3] |
Q5: (Troubleshooting) We are not observing a decrease in cAMP levels after applying this compound. What could be the issue?
-
GPR171 Expression: Confirm that your cell line endogenously expresses GPR171 at sufficient levels. Low or absent receptor expression is a primary reason for a lack of response. You can verify expression via qPCR or Western blot.[2]
-
Receptor Knockdown: If using a model with reduced GPR171 expression (e.g., shRNA), the response to this compound is expected to be significantly blunted or absent.[1][2] This can serve as a negative control.
-
Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh solutions in an appropriate vehicle (e.g., DMSO) for each experiment.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect subtle changes. Include positive controls (e.g., forskolin (B1673556) to stimulate adenylyl cyclase, and another known Gi-coupled agonist) to validate the assay's performance.
Q6: (Protocol) How do I perform a basic cAMP assay to measure GPR171 activation?
This protocol is a generalized procedure based on methodologies cited in the literature.[2]
Caption: Experimental workflow for a cell-based cAMP assay.
Section 3: Pharmacokinetics & In Vivo Experimentation
Q7: What is known about the pharmacokinetics of this compound?
Detailed pharmacokinetic parameters such as half-life (T½), maximum concentration (Cmax), and clearance rates are not extensively reported in the available literature. However, functional studies confirm that this compound is active in vivo following systemic administration.
-
Administration: It has been successfully administered systemically via intraperitoneal (i.p.) injection and directly to the central nervous system via intracerebroventricular (i.c.v.) injection.[2]
-
CNS Penetration: The compound effectively acts within the central nervous system (CNS) after peripheral injection, indicating that it likely crosses the blood-brain barrier.[2] This is supported by its effects on feeding behavior, which are mediated by the hypothalamus.[1][2]
Q8: What are the recommended doses and administration routes for in vivo studies?
Dosing can vary based on the experimental model and endpoint. The following table summarizes doses used in published mouse studies.
Table 2: Summary of In Vivo Dosing and Effects of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Citation |
|---|---|---|---|---|
| Fasted Mice | Intraperitoneal (i.p.) | 3 mg/kg | Increased cumulative food intake | [2] |
| Fasted Mice | Intracerebroventricular (i.c.v.) | Not specified | Increased food intake at 4 and 8 hours | [2] |
| CFA Inflammatory Pain | Intraperitoneal (i.p.) | 10 mg/kg (once daily) | Reduced thermal hypersensitivity in males | [4][5] |
| Neuropathic Pain (CIPN) | Intraperitoneal (i.p.) | 10 mg/kg (once daily) | Improved allodynia in males after 5 days | [4][5] |
| Conditioned Place Preference | Intraperitoneal (i.p.) | 10 mg/kg | No place preference, indicating lack of reward |[6][7] |
Q9: (Troubleshooting) We are not observing the expected behavioral effect (e.g., pain reduction) in vivo. What are potential reasons?
Caption: Troubleshooting logic for unexpected in vivo results.
Q10: (Protocol) How do I conduct a basic inflammatory pain experiment with this compound?
This is a generalized workflow based on the Complete Freund's Adjuvant (CFA) model used in studies with this compound.[4][5]
-
Acclimatization: Acclimate male mice to the testing environment and establish a baseline thermal sensitivity (e.g., using a Hargreaves apparatus).
-
Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Pain Development: Allow the inflammatory pain response to develop over a set period (e.g., 24 hours).
-
Treatment Administration: Begin once-daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) or vehicle control.
-
Behavioral Testing: Measure thermal hypersensitivity daily at a fixed time point post-treatment. An increase in paw withdrawal latency in the this compound-treated group compared to the vehicle group indicates an anti-nociceptive effect.
-
Data Analysis: Analyze the data using a two-way ANOVA with post-hoc tests to compare treatment groups over time. A significant reduction in thermal hypersensitivity in the treated group demonstrates efficacy.[4][5]
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: Investigating MS15203 in Analgesia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR171 agonist, MS15203, particularly in the context of its analgesic properties and the "ceiling effect" observed in combination studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in analgesia?
This compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171).[1][2] The endogenous ligand for GPR171 is the neuropeptide BigLEN, which is derived from the precursor protein proSAAS.[1][2] GPR171 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced neuron excitability.[2] This signaling pathway is believed to be a key mechanism behind its analgesic effects.[2] GPR171 is expressed in regions of the brain crucial for pain modulation, such as the periaqueductal gray (PAG).[1][2]
Q2: Does this compound have an intrinsic analgesic ceiling effect?
Current research suggests that the "ceiling effect" discussed in the context of this compound is not an intrinsic property of the compound itself. Instead, it refers to the ceiling effect of co-administered opioids, such as morphine.[3] In studies evaluating the synergistic effects of this compound and morphine, a high dose of morphine can reach its maximum analgesic effect, making it difficult to observe any additional pain relief provided by this compound.[3]
Q3: What are the known analgesic effects of this compound when used alone?
This compound has demonstrated efficacy in various preclinical pain models. It has been shown to be effective in reducing chronic inflammatory and neuropathic pain.[3] Notably, some studies have reported sex-specific effects, with more pronounced analgesia observed in male mice.[3]
Troubleshooting Guides
Issue 1: Difficulty observing the synergistic analgesic effect of this compound when combined with morphine.
Problem: My experiment to test the synergistic effect of this compound and morphine is not showing a significant enhancement of analgesia with the combination compared to morphine alone.
Possible Cause: You may be encountering the ceiling effect of morphine. If the dose of morphine used is already producing a maximal or near-maximal analgesic response in your assay (e.g., tail-flick test), there is little to no room to measure an additional effect from this compound.
Solutions:
-
Morphine Dose-Response Curve:
-
Action: Conduct a dose-response study for morphine alone in your chosen analgesic model to identify a dose that provides a submaximal analgesic effect (e.g., 50-70% of the maximum possible effect). This will create a window to observe potentiation by this compound.
-
Rationale: Using a submaximal dose of morphine prevents the ceiling effect from masking the contribution of this compound.
-
-
Isobolographic Analysis:
-
Action: Design an experiment using isobolographic analysis to systematically evaluate the interaction between this compound and morphine. This involves determining the ED50 (the dose that produces 50% of the maximal effect) for each drug individually and then testing various combinations of the two drugs to see if the effect is additive, synergistic, or antagonistic.
-
Rationale: Isobolographic analysis is a rigorous method to quantify drug interactions and can definitively determine if the combination is producing a greater effect than what would be expected from simple additivity, even when one drug has a ceiling effect.[4][5][6][7]
-
-
Experimental Model Selection:
-
Action: Consider using a pain model with a wider dynamic range or one that is less susceptible to a pronounced ceiling effect with opioids.
-
Rationale: Different pain assays have varying sensitivities to analgesics. A model of chronic pain, for instance, might reveal synergistic effects that are not apparent in an acute thermal pain model.
-
Experimental Protocols
Protocol 1: Tail-Flick Test for Assessing this compound and Morphine Co-Administration
This protocol is adapted from standard procedures and is designed to assess the analgesic effects of this compound and morphine, with considerations for avoiding the morphine ceiling effect.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainers
-
This compound solution
-
Morphine sulfate (B86663) solution
-
Saline (vehicle)
-
Male mice (e.g., C57BL/6J)
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least 2-3 days prior to testing. On the day of the experiment, allow the mice to acclimate to the room for at least 1 hour.
-
Baseline Latency:
-
Gently place a mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source of the tail-flick meter, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
Record the latency (in seconds) for the mouse to flick its tail away from the heat.
-
To prevent tissue damage, a cut-off time of 10-15 seconds is typically used. If the mouse does not respond within this time, the heat source should be turned off, and the maximum latency recorded.
-
Perform 2-3 baseline measurements for each mouse with a 5-10 minute interval between each measurement. The average of these readings will serve as the baseline latency.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After a predetermined time (e.g., 15-30 minutes, based on pilot studies of this compound's onset of action), administer a submaximal dose of morphine (e.g., 2.5-5 mg/kg, s.c.) or vehicle. The timing between the two administrations should be consistent across all animals.
-
-
Post-Treatment Latency Measurement:
-
At various time points after the second injection (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the different treatment groups (Vehicle, this compound alone, Morphine alone, this compound + Morphine) using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Data Presentation
Table 1: Example Dosing Regimens for this compound and Morphine in Preclinical Pain Models
| Compound | Dose Range | Route of Administration | Animal Model | Pain Model | Reference |
| This compound | 10 mg/kg | i.p. | Male Mice | Chronic Neuropathic Pain (Paclitaxel-induced) | [8] |
| This compound | 10 mg/kg | i.p. | Male Mice | Chronic Inflammatory Pain (CFA-induced) | [9] |
| Morphine | 5 mg/kg | s.c. | Male Mice | Acute Thermal Pain (Tail-flick) | [3] |
| Morphine | 1-10 mg/kg | i.p. | Rats | Acute Thermal Pain (Tail-flick) | [10] |
| This compound + Morphine | 10 mg/kg this compound (i.p.) + 5 mg/kg Morphine (s.c.) | i.p. + s.c. | Male Mice | Acute Thermal Pain (Tail-flick) | [3] |
Visualizations
Caption: GPR171 Signaling Pathway in Analgesia.
Caption: Workflow for Isobolographic Analysis.
Caption: Logic of Morphine's Ceiling Effect.
References
- 1. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Isobolographic analysis of multimodal analgesia in an animal model of visceral acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic combinations as a strategy for pain relief and isobolographic analysis | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: MS15203 Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MS15203 in aqueous solutions. The information is designed to address common challenges encountered during experimental work and to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For stock solutions, it is recommended to use a non-aqueous solvent like DMSO.[1] For subsequent dilution into aqueous buffers for experiments, ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solubility issues and potential toxicity in cellular assays.[2]
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: Based on its chemical structure (C12H11NO5), which contains an amide linkage and carboxylic acid groups, the most probable degradation pathways in an aqueous solution are hydrolysis and photolysis.[3][4]
-
Hydrolysis: The amide bond in this compound can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[3][4]
-
Photolysis: The aromatic ring system in this compound may absorb UV light, potentially leading to photodegradation. It is advisable to protect solutions containing this compound from light.[5][6]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the most common and effective way to monitor the degradation of this compound.[5] This technique can separate the intact this compound from its degradation products, allowing for quantification of the parent compound over time.
Q4: What are the typical conditions for a forced degradation study of a small molecule like this compound?
A4: Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.[5] According to ICH guidelines, typical stress conditions include:[7]
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.[7]
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).
-
Photostability: Exposing the solution to a controlled light source (e.g., UV and visible light).[5]
The goal is to achieve a target degradation of 5-20%.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in aqueous buffer. | Hydrolysis: The pH of your buffer may be promoting the breakdown of the amide bond in this compound. | 1. Check and optimize the pH of your buffer. Aim for a neutral pH if possible, as both highly acidic and basic conditions can accelerate hydrolysis. 2. Perform a time-course experiment to determine the rate of degradation in your specific buffer system. 3. Prepare fresh solutions of this compound immediately before each experiment. |
| Inconsistent results between experiments. | Photodegradation: Exposure of this compound solutions to ambient light may be causing degradation. | 1. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[3] 2. Minimize the exposure of your experimental setup to direct light. |
| Precipitation of this compound in aqueous buffer. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer, especially if the initial stock was in an organic solvent. | 1. Decrease the final concentration of this compound in your assay. 2. Increase the percentage of co-solvent (e.g., DMSO) slightly, but remain within the tolerated limits for your assay system. 3. Use sonication or vortexing to aid dissolution.[1] |
| Appearance of unknown peaks in HPLC analysis. | Formation of Degradation Products: The new peaks are likely degradation products of this compound. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help confirm if the new peaks are related to this compound degradation. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products. |
Data Presentation: Hypothetical Forced Degradation of this compound
The following tables illustrate how to present quantitative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | % this compound Remaining | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 25 | 8 | 79.5 | 20.5 | 1 |
| Oxidation | 3% H₂O₂ | 25 | 12 | 92.1 | 7.9 | 1 |
| Thermal | - | 80 | 48 | 95.8 | 4.2 | 0 |
| Photolytic | UV/Vis Light | 25 | 72 | 89.7 | 10.3 | 2 |
Table 2: HPLC Peak Purity Analysis of Stressed this compound Samples
| Stress Condition | Peak Purity Index (this compound Peak) | Comments |
| Control (Unstressed) | 0.9998 | Peak is pure. |
| Acid Hydrolysis | 0.9995 | Peak is pure; no co-elution with degradants. |
| Base Hydrolysis | 0.9996 | Peak is pure; no co-elution with degradants. |
| Oxidation | 0.9997 | Peak is pure; no co-elution with degradants. |
| Thermal | 0.9998 | Peak is pure. |
| Photolytic | 0.9994 | Peak is pure; no co-elution with degradants. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound in Aqueous Solution
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL.
-
For thermal degradation, place a solution of this compound in a neutral buffer in an oven at the desired temperature.
-
For photolytic degradation, expose a solution of this compound in a transparent container to a calibrated light source. Wrap a control sample in aluminum foil to protect it from light.
-
Incubate the samples for the specified time and temperature.
-
At designated time points, withdraw an aliquot of each sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ajpsonline.com [ajpsonline.com]
- 9. pharmtech.com [pharmtech.com]
Potential off-target effects of MS15203
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MS15203, a small molecule agonist of the G protein-coupled receptor GPR171.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for the G protein-coupled receptor GPR171.[1][2][3] Its on-target effects are mediated through the activation of GPR171, which couples to inhibitory Gαi/o proteins.[4] This signaling cascade leads to the modulation of downstream cellular pathways.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound observed in preclinical studies include:
-
Increased food intake: Systemic or central administration of this compound has been shown to increase food intake and body weight.[1][3]
-
Pain modulation: this compound has been demonstrated to increase morphine antinociception and alleviate chronic neuropathic and inflammatory pain.[2][5][6][7]
-
Minimal reward liability: Studies have shown that this compound does not appear to activate the brain's reward circuitry, suggesting a low potential for abuse.[2][8][9]
Q3: Has the selectivity of this compound been evaluated?
A3: Yes, the selectivity of this compound has been assessed. In one study, it was tested against a panel of 80 other membrane proteins, including other Family A GPCRs, and was found to be selective for GPR171.[3] Another study observed a modest decrease in forskolin-stimulated cAMP at high concentrations (EC50 > 10 µM) in cells expressing the P2Y12 receptor, but this was not considered a significant off-target effect.[1]
Troubleshooting Guide
Issue 1: Unexpected Phenotypes Observed in My Experiment
Q4: I am observing a cellular phenotype that is inconsistent with the known function of GPR171. Could this be an off-target effect of this compound?
A4: While this compound has shown good selectivity, it is possible that unexpected phenotypes could arise from off-target effects, especially at higher concentrations. Small molecule inhibitors can sometimes interact with unintended proteins.[10] To investigate this, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, ensure that the observed effect is dose-dependent and correlates with the known potency of this compound for GPR171.
-
GPR171 Knockdown/Knockout: A robust method to differentiate on-target from off-target effects is to use a cell line where GPR171 has been knocked down (e.g., using shRNA) or knocked out (e.g., using CRISPR/Cas9).[1][10] If the unexpected phenotype persists in the absence of GPR171, it is likely due to an off-target interaction.
-
Use a Structurally Unrelated GPR171 Agonist: If available, compare the effects of this compound with a structurally different GPR171 agonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Issue 2: Lack of Expected On-Target Effect
Q5: I am not observing the expected increase in food intake or analgesic effects in my animal model. What could be the reason?
A5: Several factors could contribute to a lack of efficacy:
-
Dosing and Administration Route: Ensure that the dose and route of administration are appropriate for your model system. Published studies have used intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections.[1][5][7]
-
Metabolism and Bioavailability: The pharmacokinetic properties of this compound in your specific model might differ. Consider conducting pharmacokinetic studies to determine the compound's stability and concentration in the target tissue.
-
Sexual Dimorphism: Research has shown that the analgesic effects of this compound in chronic pain models can be sex-dependent, with efficacy observed in male but not female mice.[5][6][7] Consider potential sex differences in your experimental design.
-
Target Expression Levels: Verify the expression levels of GPR171 in the specific tissue or cell type you are studying. Low or absent expression will result in a diminished or absent response.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Rat hypothalamic membranes | IC50 vs [¹²⁵I]Tyr-b-LEN | ~100 nM | [1] |
| [³⁵S]GTPγS Binding | Rat hypothalamic membranes | EC50 | ~200 nM | [1] |
| Adenylyl Cyclase Activity | Rat hypothalamic membranes | IC50 (vs Forskolin) | ~300 nM | [1] |
| cAMP Assay | Neuro2A cells | EC50 | ~500 nM | [1] |
| cAMP Assay | CHO cells expressing P2Y₁₂ | EC50 | > 10 µM | [1] |
Experimental Protocols
Protocol 1: Assessing Reward Liability using Conditioned Place Preference (CPP)
This protocol is a summary of the methodology used to assess the rewarding or aversive properties of this compound.
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Pre-conditioning (Day 1): Allow mice to freely explore both chambers of the CPP box for a baseline preference test.
-
Conditioning (Days 2-4): On alternating days, administer this compound (e.g., 10 mg/kg, i.p.) and confine the mouse to one chamber, and administer vehicle and confine the mouse to the other chamber.
-
Post-conditioning (Day 5): Allow the mice to again freely explore both chambers.
-
-
Data Analysis: The time spent in the drug-paired chamber is compared between the pre-conditioning and post-conditioning phases. A significant increase in time spent in the drug-paired chamber suggests a rewarding effect, while a significant decrease suggests an aversive effect. Studies have shown that this compound does not produce a place preference.[2][8][9]
Protocol 2: Investigating Neuronal Activation using c-Fos Immunohistochemistry
This protocol outlines the general steps to measure neuronal activation in response to this compound.
-
Treatment: Administer this compound or vehicle to the animals. A positive control, such as morphine, can also be included.
-
Tissue Collection: At a specified time point after treatment (e.g., 90 minutes), perfuse the animals and collect the brain tissue.
-
Immunohistochemistry:
-
Section the brain tissue (e.g., 40 µm sections).
-
Incubate the sections with a primary antibody against c-Fos.
-
Incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
-
Imaging and Analysis:
-
Capture images of the brain region of interest (e.g., Ventral Tegmental Area - VTA).
-
Quantify the number of c-Fos positive cells. An increase in c-Fos positive cells indicates neuronal activation. Studies have shown that this compound does not significantly increase c-Fos expression in the VTA.[2][8][9]
-
Visualizations
Caption: GPR171 Signaling Pathway Activated by this compound.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating MS15203 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the efficacy of MS15203, a GPR171 agonist. A notable observation in preclinical studies is a lack of efficacy in female mice, and this guide will address potential reasons and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a small molecule agonist for the G protein-coupled receptor GPR171.[1][2][3] The endogenous ligand for GPR171 is BigLEN, a peptide derived from the proSAAS precursor.[1][2][4] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation can lead to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[5] In the context of pain modulation, GPR171 activation has been shown to blunt the capsaicin-induced increase in intracellular calcium in dorsal root ganglion (DRG) neurons, an effect mediated by Gi/o signaling.[6]
Q2: Has this compound shown efficacy in preclinical pain models?
A2: Yes, this compound has demonstrated analgesic effects in various preclinical models of pain.[1][2][7] Specifically, it has been shown to be effective in reducing both inflammatory and neuropathic pain in male mice.[4][7][8][9]
Q3: Why is this compound not effective in female mice in some studies?
A3: Studies have reported a significant sexual dimorphism in the analgesic efficacy of this compound.[4][8] In models of Complete Freund's Adjuvant (CFA)-induced inflammatory pain and chemotherapy-induced peripheral neuropathy (CIPN), this compound did not alleviate thermal hypersensitivity or allodynia in female mice, whereas it was effective in males.[4][8][9]
Q4: What are the potential biological reasons for the lack of efficacy in female mice?
A4: The precise reasons are still under investigation, but research points to sex-specific differences in the GPR171 signaling pathway, particularly within the periaqueductal gray (PAG), a key brain region for pain modulation.[4] While the gene expression of GPR171 and its endogenous ligand BigLEN (encoded by the PCSK1N gene) were unaltered in the PAG of both sexes in response to neuropathic pain, the protein levels of GPR171 were decreased in the PAG of male mice with neuropathic pain, and this decrease was rescued by this compound treatment.[4][8] This modulation of GPR171 protein levels was not observed in female mice.[4] This suggests a sex-specific regulation of GPR171 protein expression or trafficking in response to chronic pain and drug treatment.
Troubleshooting Guide
If you are observing a lack of this compound efficacy in female mice, consider the following troubleshooting steps and experimental avenues:
1. Confirm Drug Administration and Dosing
-
Verification of Dose and Route: Ensure the correct dose and route of administration are being used. A once-daily systemic dose of 10 mg/kg via intraperitoneal (i.p.) injection has been used in studies showing sex-specific effects.[4][8][9]
-
Pharmacokinetics: Consider potential sex differences in the pharmacokinetics of this compound. Female mice may metabolize or clear the compound differently than males, leading to lower exposure at the target site.[10]
2. Investigate the GPR171 Signaling Pathway
-
Receptor Expression: Analyze GPR171 protein levels in relevant tissues, such as the PAG and DRG, in both male and female mice under baseline and pathological conditions. Western blotting or immunohistochemistry can be employed for this purpose.
-
Downstream Signaling: Measure downstream markers of GPR171 activation, such as cAMP levels or the phosphorylation of relevant kinases, in tissues from both sexes following this compound administration.
3. Consider Hormonal Influences
-
Estrus Cycle Monitoring: The stage of the estrous cycle in female mice can influence pain perception and drug responsiveness.[4][11] Consider monitoring the estrous cycle and timing experiments accordingly or using ovariectomized females to eliminate the influence of cyclical hormones.
-
Hormone Manipulation: In ovariectomized females, hormone replacement with estrogen or progesterone (B1679170) could help elucidate the role of these hormones in the observed lack of efficacy.
Data Presentation
Table 1: Summary of this compound Efficacy in Chronic Pain Models
| Pain Model | Sex | Outcome Measure | Efficacy of this compound (10 mg/kg, i.p.) | Reference |
| CFA-Induced Inflammatory Pain | Male | Thermal Hypersensitivity | Decreased duration of thermal hypersensitivity after 3 days of treatment. | [4],[8] |
| CFA-Induced Inflammatory Pain | Female | Thermal Hypersensitivity | No alleviation of thermal hypersensitivity. | [4],[8] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Male | Mechanical Allodynia | Improvement in allodynia after 5 days of treatment. | [4],[8] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Female | Mechanical Allodynia | No alleviation of allodynia. | [4],[8] |
Table 2: GPR171 and PCSK1N Expression in the Periaqueductal Gray (PAG) in a Neuropathic Pain Model
| Condition | Sex | GPR171 Gene Expression | PCSK1N (BigLEN) Gene Expression | GPR171 Protein Levels | Reference |
| Neuropathic Pain | Male | Unaltered | Unaltered | Decreased | [4],[8] |
| Neuropathic Pain | Female | Unaltered | Unaltered | Unaltered | [4],[8] |
| Neuropathic Pain + this compound | Male | Unaltered | Unaltered | Rescued to baseline levels | [4],[8] |
| Neuropathic Pain + this compound | Female | Unaltered | Unaltered | Unaltered | [4] |
Experimental Protocols
1. CFA-Induced Inflammatory Pain Model
-
Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw induces a localized inflammatory response.
-
Behavioral Testing: Thermal hypersensitivity can be assessed using a hot plate or radiant heat source to measure paw withdrawal latency.
-
Drug Administration: this compound (10 mg/kg, i.p.) or vehicle is administered once daily.
-
Timeline: Behavioral testing is conducted at baseline and at various time points after CFA injection and drug treatment.
2. Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Induction: Repeated intraperitoneal injections of a chemotherapeutic agent, such as paclitaxel, are administered to induce neuropathic pain.
-
Behavioral Testing: Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.
-
Drug Administration: this compound (10 mg/kg, i.p.) or vehicle is administered once daily after the development of allodynia.
-
Timeline: Behavioral testing is performed at baseline, after chemotherapy administration to confirm neuropathy, and following drug treatment.
3. Western Blotting for GPR171 Protein Levels
-
Tissue Collection: The periaqueductal gray (PAG) is dissected from the brains of experimental animals.
-
Protein Extraction: Tissue is homogenized in lysis buffer containing protease inhibitors.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for GPR171, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified and normalized to a loading control, such as β-actin or GAPDH.
Visualizations
Caption: GPR171 Signaling Pathway
Caption: Sex-Specific Efficacy Workflow
Caption: Troubleshooting Flowchart
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: MS15203 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of MS15203 for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
For intraperitoneal (i.p.) injections in mice, this compound has been successfully dissolved in 0.9% saline.[1] However, for higher concentrations or alternative routes of administration, a co-solvent system may be necessary. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
Q2: What is the maximum solubility of this compound in common vehicles?
The solubility of this compound can vary significantly depending on the solvent system. In DMSO, a high solubility of 50 mg/mL can be achieved, making it suitable for preparing high-concentration stock solutions.[2] For direct in vivo use, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to dissolve this compound at a concentration of at least 2.5 mg/mL.[2] A similar solubility of ≥ 2.5 mg/mL can also be achieved in a vehicle composed of 10% DMSO and 90% Corn Oil.[2]
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This indicates that the solubility limit in the final aqueous solution has been exceeded. Here are several troubleshooting steps:
-
Optimize the Vehicle: Consider using a co-solvent system as described in the experimental protocols below to improve solubility in the final formulation.
-
Sonication: Brief ultrasonication can help to break down particles and aid in dissolution.[2]
-
Gentle Warming: Gently warming the solution to 60°C can increase the solubility of this compound.[2]
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of your compound. Always use fresh, anhydrous DMSO for preparing stock solutions.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective partial agonist of the G protein-coupled receptor 171 (GPR171).[3] GPR171 is the receptor for the endogenous neuropeptide BigLEN. Activation of GPR171 by this compound can modulate downstream signaling pathways, including the inhibition of adenylyl cyclase and phosphorylation of ERK, as well as influencing intracellular calcium levels.[4][5] This signaling can lead to various physiological effects, including the modulation of neuronal activity and pain perception.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Reported Solubility | Notes |
| DMSO | 50 mg/mL | Suitable for high-concentration stock solutions. Hygroscopic, use fresh.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be obtained. Suitable for in vivo administration.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution can be obtained. Suitable for in vivo administration.[2] |
| 0.9% Saline | Sufficient for 10 mg/kg i.p. dose in mice | Maximum solubility not specified, but has been used successfully in published studies.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Intraperitoneal Injection
This protocol is adapted from a published study using this compound in mice.
-
Weighing: Aseptically weigh the required amount of solid this compound powder based on the desired dose and the number of animals. For a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per animal.
-
Dissolution: Add the powdered this compound to sterile 0.9% saline.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Administration: Administer the solution intraperitoneally to the animals.
Protocol 2: Preparation of this compound using a Co-solvent System for In Vivo Use
This protocol is based on supplier recommendations for achieving a higher concentration of this compound in a vehicle suitable for in vivo studies.[2]
-
Prepare Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (to make 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of sterile saline to the mixture and vortex thoroughly.
-
-
Final Concentration: This procedure will result in a 1 mL solution containing 2.5 mg of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The final solution can be administered via the desired route (e.g., intraperitoneal or oral gavage).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of MS15203 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of MS15203 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
This compound Stock Solution Stability and Storage
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions for maintaining the stability of this compound.
| Storage Condition | Solvent | Duration | Recommendation |
| -80°C | DMSO | 6 months | Recommended for long-term storage.[1] |
| -20°C | DMSO | 1 month | Suitable for short-term storage.[1][2] |
| 4°C | Powder | 2 years | Store the solid compound protected from light.[1][3] |
| -20°C | Powder | 3 years | For long-term storage of the solid compound.[3][4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
-
Pre-use Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[2] For quantities of 10 mg or less, the solvent can be added directly to the vial.[2] For larger quantities, it is recommended to weigh out the desired amount for immediate use.[2]
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO) to prepare the stock solution.[5][6] Hygroscopic DMSO can significantly impact the solubility of the product.[1]
-
Dissolution: To achieve a concentration of 50 mg/mL (200.63 mM), add the appropriate volume of DMSO.[1] To aid dissolution, ultrasonic treatment, gentle warming, and heating to 60°C can be applied.[1]
-
Sterilization (Optional): If the stock solution is intended for use in sterile cell culture experiments, it can be sterilized by passing it through a 0.2 μm filter.[5]
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2][5] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[1]
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of this compound stock solutions.
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for this compound? Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For in vivo experiments, specific formulations with PEG300, Tween-80, and saline, or corn oil have also been reported.[1]
-
How can I ensure the complete dissolution of this compound? If you observe precipitation or phase separation, gentle warming, sonication, or heating up to 60°C can help to dissolve the compound completely.[1]
-
Is it necessary to aliquot the stock solution? Yes, it is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation that can be caused by repeated freeze-thaw cycles.[2][5]
-
How should I store the solid this compound compound? The solid compound should be stored at 4°C and protected from light for up to 2 years.[1][3] For longer-term storage, -20°C for up to 3 years is also an option.[3][4]
-
Can I store the stock solution at -20°C for longer than one month? It is recommended to use the stock solution within one month when stored at -20°C.[1][3] For longer storage periods, -80°C is the preferred temperature to maintain stability for up to six months.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms upon thawing | The compound has low solubility at lower temperatures, or the solvent has absorbed water. | Gently warm the vial to room temperature and vortex to redissolve the compound.[5] Ensure the compound is fully dissolved before use.[5] Use anhydrous solvent for stock preparation.[5] |
| Loss of biological activity | Chemical degradation of this compound. | Confirm the purity of the stock solution using analytical methods like HPLC or LC-MS.[5] If degradation is confirmed, prepare a fresh stock solution. Consider alternative, anhydrous solvents or stricter adherence to recommended storage conditions.[5] |
| Color change in the stock solution | Oxidation or other forms of chemical degradation. | Discard the stock solution.[5] Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon or nitrogen) if the compound is suspected to be oxygen-sensitive.[5] |
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for handling this compound stock solutions.
References
MS15203 toxicity and safety profile
This technical support center provides essential information regarding the toxicity and safety profile of MS15203, a small molecule agonist of the G protein-coupled receptor GPR171. The following sections offer troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: Based on available preclinical studies in rodent models, this compound has demonstrated a favorable safety profile concerning abuse liability. Key findings indicate that this compound does not induce reward-related behaviors.[1][2][3][4] However, it is important to note that comprehensive toxicological assessments, including studies on withdrawal, tolerance, and opioid-induced respiratory depression, have been recommended for further investigation.[1]
Q2: Have any in vitro cytotoxicity studies been conducted for this compound?
A2: The currently available public literature does not contain specific data from in vitro cytotoxicity assays for this compound, such as IC50 values in various cell lines.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small-molecule agonist for the G protein-coupled receptor GPR171.[1][2][3] The endogenous ligand for GPR171 is BigLEN, a peptide derived from the proprotein ProSAAS.[1][2][3] Activation of GPR171 by this compound has been shown to enhance the antinociceptive effects of morphine and alleviate chronic pain in rodent models.[2][3][4]
Q4: What is the known signaling pathway for GPR171 activation by this compound?
A4: The complete downstream signaling cascade following GPR171 activation by this compound is not fully elucidated in the available literature. It is known that GPR171 is a G protein-coupled receptor. The binding of this compound to GPR171 initiates an intracellular signaling cascade that modulates neuronal activity, leading to its analgesic effects.
Troubleshooting Guide
Issue: Inconsistent results in behavioral studies (e.g., conditioned place preference).
-
Possible Cause 1: Drug Preparation and Administration.
-
Possible Cause 2: Animal Handling and Habituation.
-
Solution: Properly habituate animals to the experimental apparatus and handling procedures to minimize stress-induced variability.
-
-
Possible Cause 3: Dose Selection.
-
Solution: A dose of 10 mg/Kg (i.p.) has been used effectively in mice.[1] Dose-response studies may be necessary to determine the optimal concentration for your specific experimental model.
-
Issue: Difficulty observing the potentiation of morphine analgesia.
-
Possible Cause 1: Morphine Dosage and Ceiling Effect.
-
Solution: Be mindful of the morphine dose used. A high dose of morphine might produce a "ceiling effect," making it difficult to observe any further enhancement of analgesia by this compound.[1] It may be necessary to use a lower dose of morphine to create a window for observing potentiation.
-
-
Possible Cause 2: Timing of Drug Administration.
-
Solution: Optimize the timing of this compound and morphine administration to ensure their peak effects coincide.
-
Data Presentation
Table 1: Summary of In Vivo Safety and Efficacy Data for this compound
| Parameter | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| Reward Liability | Mice | 10 mg/Kg | i.p. | No conditioned place preference observed. | [1][2][3] |
| Neuronal Activation in Reward Circuitry | Mice | 10 mg/Kg | i.p. | No significant increase in c-Fos expression in the Ventral Tegmental Area (VTA). | [1][2][3][4] |
| Analgesic Efficacy | Mice | 10 mg/Kg | i.p. | Enhances morphine antinociception and lessens chronic neuropathic and inflammatory pain. | [2][3][5] |
Experimental Protocols
Conditioned Place Preference (CPP) Assay
-
Objective: To assess the rewarding or aversive properties of this compound.
-
Apparatus: A two-chamber CPP apparatus with distinct visual and tactile cues in each chamber, separated by a neutral middle compartment.[1]
-
Procedure:
-
Pre-Conditioning (Day 1): Allow mice to freely explore all three chambers for a baseline preference test.
-
Conditioning (Days 2-4): On alternating days, administer this compound (10 mg/Kg, i.p.) and confine the mouse to one of the chambers. On the other days, administer the vehicle (0.9% saline, i.p.) and confine the mouse to the opposite chamber.
-
Post-Conditioning (Day 5): Allow the mice to again freely explore all three chambers.
-
-
Data Analysis: The time spent in the drug-paired chamber is compared before and after conditioning. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
c-Fos Immunohistochemistry in the Ventral Tegmental Area (VTA)
-
Objective: To determine if this compound activates neurons in the VTA, a key area in the brain's reward circuit.
-
Procedure:
-
Drug Administration: Administer this compound (10 mg/Kg, i.p.) or saline to the mice.
-
Tissue Collection: After a set time, perfuse the animals and collect the brain tissue.
-
Immunohistochemistry: Section the midbrain and perform immunohistochemical staining for c-Fos (a marker of neuronal activation) and Tyrosine Hydroxylase (TH, a marker for dopamine (B1211576) neurons).
-
-
Data Analysis: Quantify the number of c-Fos-positive cells within the VTA. Compare the number of activated cells between the this compound-treated and saline-treated groups.
Visualizations
Caption: Proposed signaling pathway for this compound action.
Caption: Experimental workflow for Conditioned Place Preference.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Variable Responses to MS15203: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing MS15203, a selective agonist for the G protein-coupled receptor GPR171. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential variability in experimental outcomes, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule agonist for the G protein-coupled receptor 171 (GPR171).[1] Its primary mechanism of action is to activate GPR171, which is coupled to inhibitory Gαi/o proteins. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced neuron excitability.[2]
Q2: What are the known physiological effects of this compound?
Published research indicates that this compound is involved in modulating pain and food intake. Systemic or central administration of this compound has been shown to increase food intake.[3] It has also been demonstrated to have antinociceptive effects, alleviating pathological pain.[4]
Q3: We are observing a significant difference in the analgesic effect of this compound between male and female subjects. Is this a known phenomenon?
Yes, a notable characteristic of this compound is its sexually dimorphic effect in rodent models of chronic pain. Studies have shown that this compound can reduce the duration of chronic neuropathic and inflammatory pain in male mice, but not in female mice at the same dosage.[5][6] This is a critical factor to consider in experimental design and data interpretation.
Q4: Does this compound have any known off-target effects?
This compound has been demonstrated to be relatively selective for GPR171. One study screened it against 80 other membrane proteins, including family A GPCRs, and found it to be selective for GPR171.[1] However, like any small molecule, the potential for off-target effects at higher concentrations cannot be entirely ruled out and should be a consideration in experimental design.
Q5: What is the recommended vehicle for in vivo administration of this compound?
A common vehicle used for intraperitoneal (i.p.) injection of this compound in mice is 6% DMSO.[3] It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guide: Understanding Variable Responses
Variable responses to this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Analgesic Effects | Sex Differences: As highlighted in the FAQs, this compound exhibits a strong sex-dependent effect in chronic pain models.[5][6] | - Segregate and analyze data by sex.- Ensure equal representation of both sexes in your study design if applicable to your research question. |
| Pain Model Variability: The efficacy of this compound may differ between acute and chronic pain models. | - Carefully select the pain model that is most relevant to your research question.- Ensure consistent and reproducible induction of the pain state. | |
| Route of Administration: The method of administration (e.g., systemic vs. central) can influence the observed effect. Central administration has been shown to directly impact feeding behavior.[3] | - Choose the route of administration that best targets the desired site of action.- Ensure consistent administration technique across all animals. | |
| Variability in In Vitro Assays (e.g., cAMP assays) | Cell Line and Receptor Expression: The level of GPR171 expression in your chosen cell line will directly impact the magnitude of the response. | - Confirm GPR171 expression in your cell line using techniques like qPCR or Western blot.- Consider using a cell line stably overexpressing GPR171 for more robust signaling. |
| Assay Conditions: Factors such as cell density, serum concentration, and incubation times can all influence cAMP assay results. | - Optimize cell seeding density to avoid under- or over-confluent monolayers.- Standardize incubation times with this compound and any adenylyl cyclase activators (e.g., forskolin). | |
| Ligand Stability and Solubility: Poor solubility or degradation of this compound in aqueous assay buffers can lead to inaccurate concentrations. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately.- Visually inspect working solutions for any precipitation before adding to cells. | |
| General Lack of Efficacy | GPR171 Knockdown/Deficiency: The effects of this compound are dependent on the presence of its target receptor, GPR171. Reducing GPR171 expression has been shown to blunt the cellular and tissue response to this compound.[1][3] | - In knockout or knockdown models, confirm the reduction of GPR171 expression at the mRNA or protein level. |
| Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to G protein-coupled receptor (GPCR) desensitization and internalization, reducing the cellular response. | - Consider performing time-course experiments to determine the optimal duration of this compound exposure.- Evaluate a range of concentrations to identify a dose that elicits a response without causing rapid desensitization. |
Data Presentation
In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species/Sex | Dose and Route | Effect | Reference |
| CFA-Induced Inflammatory Pain | Male Mice | 10 mg/kg i.p. (once daily for 3 days) | Decreased duration of thermal hypersensitivity | [5][6] |
| CFA-Induced Inflammatory Pain | Female Mice | 10 mg/kg i.p. (once daily) | No alleviation of thermal hypersensitivity | [5][6] |
| Paclitaxel-Induced Neuropathic Pain | Male Mice | 10 mg/kg i.p. (once daily for 5 days) | Improvement in allodynia | [5][6] |
| Paclitaxel-Induced Neuropathic Pain | Female Mice | 10 mg/kg i.p. (once daily) | No alleviation of allodynia | [5][6] |
| Formalin Test (Phase 2) | Mice (sex not specified) | Intrathecal/Intraplantar | Mitigated nociceptive behaviors | [4] |
In Vitro Activity of this compound
| Assay | System | Effect | Reference |
| [³⁵S]GTPγS binding | Rat hypothalamic membranes | Increased binding | [3] |
| Forskolin-stimulated adenylyl cyclase activity | Rat hypothalamic membranes | Decreased activity | [3] |
| cAMP concentration | Neuro2A cells | Decreased concentration | [3] |
| Capsaicin-induced Ca²⁺ influx | Cultured DRG neurons | Blunted increase | [4] |
Experimental Protocols
CFA-Induced Inflammatory Pain Model in Mice
Objective: To induce a localized and persistent inflammatory pain state.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
20 µL syringe with a 30-gauge needle
-
Isoflurane for anesthesia
-
Behavioral testing apparatus (e.g., plantar test for thermal hyperalgesia)
Procedure:
-
Anesthetize the mouse briefly using isoflurane.
-
Inject 20 µL of CFA into the plantar surface of one hind paw.
-
Allow the animal to recover in its home cage.
-
Behavioral testing for thermal or mechanical hypersensitivity is typically performed 24 hours post-CFA injection and can be monitored for several days or weeks.
-
Administer this compound or vehicle at the desired time points and assess its effect on pain-related behaviors.
cAMP Assay for Gαi-Coupled Receptors
Objective: To measure the inhibition of adenylyl cyclase activity in response to this compound.
Materials:
-
Cells expressing GPR171 (e.g., CHO or Neuro2A cells)
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and incubate.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure cAMP concentrations according to the manufacturer's instructions for the chosen detection kit.
-
The inhibitory effect of this compound is determined by the reduction in forskolin-stimulated cAMP levels.
Visualizations
Caption: GPR171 signaling pathway activated by this compound.
Caption: General workflow for in vivo pain model experiments.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 3. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]
Technical Support Center: MS15203 and Drug Tolerance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MS15203, a small-molecule agonist of the G protein-coupled receptor GPR171. This guide focuses on its potential role in drug tolerance and provides insights into its mechanism of action and experimental application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule agonist for the G protein-coupled receptor GPR171.[1][2] GPR171 is coupled to inhibitory Gαi/o proteins.[3] Activation of GPR171 by this compound leads to a decrease in intracellular cyclic AMP (cAMP) signaling and reduced neuron excitability.[3]
Q2: What are the known effects of this compound in preclinical models?
In rodent models, this compound has been shown to increase morphine antinociception and alleviate chronic neuropathic and inflammatory pain.[2][4][5] It has also been observed to increase food intake and body weight.[1][6] Notably, some of its effects on chronic pain appear to be sex-specific, with more pronounced effects observed in male mice.[4][5]
Q3: Can this compound influence the development of tolerance to other drugs, such as morphine?
Yes, studies suggest that this compound can attenuate the development of morphine-induced tolerance.[7] Repeated co-administration of this compound with morphine has been shown to decrease the median effective dose (ED50) of morphine compared to morphine alone, suggesting a reduction in tolerance.[7] In female mice, the development of tolerance was not observed in the presence of this compound in the tail-flick test.[7]
Q4: Does this compound have rewarding properties or abuse liability?
Current evidence suggests that this compound has minimal reward liability.[3][8] In preclinical studies, this compound did not induce conditioned place preference (CPP), a behavioral measure of reward.[2][3][9] Furthermore, it did not significantly increase neuronal activation (as measured by c-Fos expression) in the ventral tegmental area (VTA), a key brain region in the reward circuitry.[2][3][9]
Q5: How is GPR171 expression affected in chronic pain states?
In male mice with neuropathic pain, the protein levels of GPR171 have been observed to decrease in the periaqueductal gray (PAG), a region involved in pain modulation.[4][5] Treatment with this compound was found to rescue these reduced GPR171 protein levels.[4][5] However, the gene expression of GPR171 and its endogenous ligand, BigLEN, remained unchanged in the PAG in both male and female mice with inflammatory and neuropathic pain.[5]
Troubleshooting Guides
Issue 1: Inconsistent or absent analgesic effect of this compound in chronic pain models.
-
Possible Cause 1: Sex of the experimental animals.
-
Troubleshooting Step: Be aware that the analgesic effects of this compound in chronic pain models can be sexually dimorphic.[4][5] For instance, in models of inflammatory and chemotherapy-induced neuropathic pain, this compound was effective in male mice but not in female mice.[4][5] Ensure that the sex of the animals is considered in the experimental design and data analysis.
-
-
Possible Cause 2: Dosing paradigm.
-
Troubleshooting Step: The timing and duration of this compound administration may be critical. In a model of neuropathic pain in male mice, a single acute dose of this compound did not alter mechanical thresholds, whereas repeated daily dosing for 5 days resulted in a significant improvement in allodynia.[4] For inflammatory pain in male mice, analgesic effects were observed after 3 days of once-daily treatment.[10] Review and optimize your dosing schedule based on the specific pain model.
-
Issue 2: Difficulty in observing the attenuation of morphine tolerance.
-
Possible Cause 1: Pharmacokinetics of this compound.
-
Troubleshooting Step: The half-life and bioavailability of this compound in your specific experimental setup are important considerations. If this compound remains bioavailable for an extended period (e.g., more than 24 hours), its sustained presence might enhance morphine antinociception rather than directly decreasing tolerance.[7] Consider conducting pharmacokinetic studies to determine the optimal dosing interval.
-
-
Possible Cause 2: Behavioral assay sensitivity.
-
Troubleshooting Step: The choice of behavioral assay to measure nociception can influence the outcome. Studies have shown that the attenuation of morphine tolerance by this compound was observed in the tail-flick test but not in the hot plate test.[7] Ensure the selected assay is sensitive enough to detect changes in analgesic tolerance.
-
Data Presentation
Table 1: Effect of Repeated this compound and Morphine Co-administration on Morphine Potency (ED50) in the Tail-Flick Test
| Treatment Group | Sex | Morphine ED50 (mg/kg) | Interpretation |
| Saline | Female & Male | - | Baseline |
| Morphine | Female & Male | Increased | Development of Tolerance |
| This compound + Saline | Female | - | No Tolerance Development |
| This compound + Morphine | Female & Male | Decreased (compared to Morphine alone) | Attenuation of Tolerance |
Source: Data synthesized from McDermott et al., 2020.[7]
Experimental Protocols
Protocol 1: Assessment of Morphine Tolerance Development
This protocol is adapted from studies investigating the effect of this compound on morphine tolerance.[7]
-
Animal Model: Use age- and weight-matched mice of both sexes.
-
Drug Administration:
-
Establish four treatment groups: (1) Vehicle + Saline, (2) Vehicle + Morphine, (3) this compound + Saline, (4) this compound + Morphine.
-
Administer treatments (e.g., subcutaneous injections) twice daily for four consecutive days to induce morphine tolerance.
-
-
Assessment of Antinociception:
-
On day 5, perform a cumulative dose-response curve for morphine (e.g., 1, 1.8, 3.2, 5.6, 10, and 18 mg/kg, s.c.).
-
Measure nociceptive responses using the tail-flick or hot plate test after each morphine dose.
-
-
Data Analysis:
-
Calculate the ED50 value for morphine for each treatment group. A rightward shift in the dose-response curve and an increased ED50 for the morphine-only group compared to the saline group indicates the development of tolerance. A leftward shift in the ED50 for the this compound + Morphine group compared to the Morphine-only group suggests attenuation of tolerance.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the GPR171 receptor.
Caption: Experimental workflow for assessing morphine tolerance.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to GPR171 Activation: MS15203 vs. BigLEN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key agonists for the G protein-coupled receptor 171 (GPR171): the synthetic small molecule MS15203 and the endogenous neuropeptide BigLEN. GPR171, a class A rhodopsin-like GPCR, has emerged as a promising therapeutic target for a range of physiological processes, including pain modulation, regulation of food intake, and immune responses.[1][2] Understanding the distinct and overlapping pharmacological properties of its agonists is crucial for advancing research and development in these areas.
Performance Comparison: this compound and BigLEN
Direct, head-to-head comparative studies detailing the in vitro pharmacological profiles of this compound and BigLEN are limited in the public domain. However, data from separate studies provide valuable insights into their activity at GPR171. It is important to note that the following data were generated in different assays and cell systems, which precludes a direct comparison of potency and efficacy.
| Parameter | This compound | BigLEN / Related Peptides | Source |
| Compound Type | Small Molecule Agonist | Endogenous Neuropeptide | [3][4] |
| Binding Affinity (Ki) | ~130 nM (in CHO-K1 cells) | Not explicitly stated for BigLEN. | |
| Potency (EC50) | ~260 nM (in Ca2+ mobilization assay in CHO-GPR171-Gα16 cells) | EC50 of 76 nM for L2P2 (C-terminal fragment of BigLEN) in displacing radiolabeled BigLEN from rat hypothalamic membranes. | [5] |
| Efficacy (Emax) | Comparable to BigLEN in a Ca2+ mobilization assay. | Full agonist activity demonstrated in various assays. | [5][6] |
Note: The provided EC50 values are from different assay formats (Ca2+ mobilization vs. radioligand displacement) and biological systems (recombinant cells vs. native tissue), which significantly influences the results. A definitive comparison would require testing both compounds in the same experimental setup.
GPR171 Signaling Pathway
GPR171 is a Gi/o-coupled receptor.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other downstream effectors, such as ion channels.
GPR171 Signaling Cascade
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GPR171 activation. Below are outlines for key in vitro assays.
Calcium Mobilization Assay
This assay is suitable for Gq-coupled receptors or Gi/o-coupled receptors co-expressed with a promiscuous G protein like Gα16, which links the receptor to the phospholipase C (PLC) pathway and subsequent calcium release.
Objective: To measure the potency and efficacy of agonists by detecting changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR171 and a promiscuous G protein (e.g., Gα16) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: Test compounds (this compound, BigLEN) at various concentrations are added to the wells using a liquid handler.
-
Signal Detection: Fluorescence changes are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence intensity (peak response) is plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
Calcium Mobilization Assay Workflow
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine the potency and efficacy of agonists in stimulating G protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing GPR171 (e.g., CHO or HEK293 cells) or from tissues endogenously expressing the receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and other necessary components is prepared.
-
Reaction Mixture: In a 96-well plate, membrane preparations are incubated with varying concentrations of the agonist (this compound or BigLEN) in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for a defined period to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate dose-response curves and calculate EC50 and Emax values.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream event of Gi/o-coupled receptor activation.
Objective: To quantify the agonist-induced decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment: GPR171-expressing cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to elevate basal cAMP levels). Subsequently, cells are treated with different concentrations of the GPR171 agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a luciferase-based reporter assay.
-
Data Analysis: The measured cAMP levels are plotted against the agonist concentration to determine the IC50 (for inhibition) and the maximal inhibition of cAMP production.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of MS15203 and Morphine Analgesia for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the novel GPR171 agonist MS15203 with the traditional opioid analgesic, morphine. This guide provides a comprehensive overview of their mechanisms of action, analgesic efficacy based on preclinical data, and detailed experimental protocols.
This comparison guide delves into the analgesic properties of this compound, a selective agonist for the G protein-coupled receptor 171 (GPR171), and the classical opioid analgesic, morphine. While morphine has long been the gold standard for pain management, its clinical utility is often limited by significant side effects. This compound represents a novel therapeutic avenue with the potential for effective analgesia, possibly with a more favorable side-effect profile. This guide aims to provide an objective comparison of their performance, supported by available experimental data.
Mechanism of Action: Divergent Pathways to Analgesia
The analgesic effects of this compound and morphine are initiated through distinct signaling pathways, as illustrated below.
This compound Signaling Pathway
This compound exerts its effects by activating GPR171, a Gi/o-coupled receptor.[1][2] Activation of GPR171 is predicted to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is also associated with the modulation of nociceptive ion channels and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2][4] The culmination of these events is a reduction in neuronal excitability and attenuation of pain signals.[2]
Morphine Signaling Pathway
Morphine's analgesic properties are primarily mediated through the activation of the mu-opioid receptor (MOR), also a Gi/o-coupled receptor.[5] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP.[5] Additionally, MOR activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels.[4] These actions collectively hyperpolarize the neuron, reducing its excitability and inhibiting the release of nociceptive neurotransmitters.[4]
Comparative Analgesic Efficacy
Direct head-to-head comparisons of the standalone analgesic efficacy of this compound versus morphine in acute pain models are limited in the currently available literature. Much of the research on this compound has focused on its synergistic effects with morphine or its efficacy in chronic pain models, where it has shown promise, particularly in male mice.[6][7]
The following tables summarize available data on the analgesic effects of both compounds from preclinical studies using common thermal nociception assays.
Table 1: Analgesic Effects of this compound and Morphine in the Hot Plate Test
| Compound | Dose (mg/kg, i.p.) | Animal Model | Latency (seconds) | % Maximum Possible Effect (%MPE) | Reference |
| This compound | 10 | Male Mice (C57BL/6J) | No significant change alone | - | [8] |
| Morphine | 10 | Male Mice (C57BL/6J) | Significantly increased | - | [8] |
| Morphine | 1.8 - 18 (cumulative) | Male Mice | Dose-dependent increase | - | [8] |
| Morphine | 10 | Male Rats | Increased to ~25s from ~10s baseline | ~60% | [9] |
Table 2: Analgesic Effects of this compound and Morphine in the Tail-Flick Test
| Compound | Dose (mg/kg, i.p.) | Animal Model | Latency (seconds) | % Maximum Possible Effect (%MPE) | Reference |
| This compound | 10 | Female Mice | No significant change alone | - | [8] |
| Morphine | 5 | Female Mice | Significantly increased | - | [8] |
| Morphine + this compound | 5 (Morphine) + 10 (this compound) | Female Mice | Significantly greater than morphine alone at 120 min | - | [8] |
| Morphine | 1.5 & 3 | Male Rats | Dose-dependent increase | - | [10] |
| Morphine | 5 (s.c.) | Male Mice | Peak effect at 30 min, returned to baseline by 3h | ~80% at peak | [11] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of analgesic compounds. The following sections detail the methodologies for the hot plate and tail-flick tests, two of the most common assays used to evaluate thermal nociception.
Hot Plate Test Protocol
The hot plate test assesses the response of an animal to a thermal stimulus applied to its paws.
Tail-Flick Test Protocol
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source.
Summary and Future Directions
Morphine remains a potent and widely used analgesic, acting through the well-characterized mu-opioid receptor pathway. However, its clinical use is hampered by a range of adverse effects. This compound, a GPR171 agonist, presents a novel approach to pain modulation. While current data on its standalone analgesic efficacy in acute pain models is not as robust as that for morphine, it has demonstrated significant potential in enhancing morphine's effects and in alleviating chronic pain states, particularly in male preclinical models.[5][6][7]
The distinct mechanism of action of this compound suggests that it may offer a different side-effect profile compared to traditional opioids. Notably, studies have indicated that this compound has minimal reward liability, a significant concern with opioid analgesics.[12][13][14]
Further research is warranted to fully elucidate the analgesic potential of this compound as a monotherapy and in combination with other analgesics. Head-to-head dose-response studies comparing this compound and morphine in various pain models are crucial for a comprehensive understanding of their relative potencies and efficacies. Additionally, a more detailed characterization of the GPR171 signaling cascade will be instrumental in optimizing the development of GPR171-targeting therapeutics. The sex-specific effects observed with this compound also highlight an important area for future investigation to ensure its therapeutic potential can be maximized for all patient populations.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MS15203: A Highly Selective Agonist for GPR171 with Minimal Off-Target Activity
For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes is paramount. MS15203 has emerged as a potent and selective agonist for the G protein-coupled receptor 171 (GPR171), a receptor implicated in various physiological processes, including pain, appetite, and immune response. This guide provides a comprehensive comparison of this compound's selectivity for GPR171 over other GPCRs, supported by experimental data and detailed protocols.
High Selectivity of this compound for GPR171
This compound was identified as a GPR171 agonist through a virtual screening of a compound library against a homology model of the receptor. Subsequent experimental validation demonstrated its high selectivity. In a comprehensive screening study, this compound was tested for its binding affinity against a panel of 80 other membrane proteins, including a wide range of family A GPCRs. The results of this screening revealed that this compound exhibits a remarkable preference for GPR171, with minimal to no significant binding to the other receptors tested.[1]
While the complete quantitative dataset for all 80 GPCRs is detailed in the supplementary materials of the original publication by Wardman et al. (2016), the key finding is the high degree of selectivity of this compound for GPR171. This makes it an invaluable tool for studying the specific functions of GPR171 without the confounding effects of off-target interactions.
GPR171 Signaling Pathway
GPR171 is a Gαi/o-coupled receptor. Upon activation by an agonist such as this compound, the receptor promotes the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the βγ subunits. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated βγ subunits can also modulate the activity of other downstream effectors.
Experimental Protocols
The selectivity and functional activity of this compound were determined using standard pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (for Selectivity Screening)
This assay is used to determine the binding affinity of a test compound (this compound) to a panel of receptors by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Workflow:
References
Validating GPR171-Mediated Effects: A Comparative Guide to the Agonist MS15203 and Antagonist MS21570
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the GPR171 agonist MS15203 and the GPR171 antagonist MS21570. It is designed to assist researchers in validating the biological effects mediated by the G protein-coupled receptor 171 (GPR171). Initial conceptualization of this topic positioned this compound as an antagonist; however, extensive research review confirms that this compound is a potent and selective GPR171 agonist.[1][2] To effectively validate the effects of this compound, this guide will compare its activity with the recognized GPR171 antagonist, MS21570.
GPR171, a receptor for the endogenous neuropeptide BigLEN, is implicated in a variety of physiological processes, including pain modulation, anxiety, and feeding behaviors.[2][3] Understanding the distinct effects of activating versus blocking this receptor is crucial for therapeutic development.
Comparative Effects of GPR171 Agonist and Antagonist
The following table summarizes the observed effects of the GPR171 agonist this compound and the antagonist MS21570 across various experimental paradigms. This data facilitates a direct comparison of their functional outcomes.
| Biological Context | Agonist: this compound | Antagonist: MS21570 | Key Findings |
| Acute Pain | No intrinsic analgesic effect alone, but enhances morphine-induced antinociception.[1][3][4] | Reduces morphine-induced antinociception.[3] | GPR171 activation potentiates opioid analgesia, while inhibition diminishes it.[3] |
| Chronic Pain | Alleviates chronic neuropathic and inflammatory pain in male mice.[1][5] | Not extensively studied in chronic pain models. | Demonstrates therapeutic potential for GPR171 agonists in chronic pain, with observed sexual dimorphism.[5] |
| Anxiety | No significant effect on anxiety-like behaviors.[6] | Decreases anxiety-like behaviors when administered systemically or directly into the basolateral amygdala.[6][7] | GPR171 signaling in the basolateral amygdala appears to promote anxiety-like states.[6][7] |
| Feeding Behavior | Increases food intake and body weight.[2] | Blocks feeding induced by activation of AgRP neurons.[6][7] | GPR171 activation is involved in promoting feeding. |
| Reward Behavior | Does not induce conditioned place preference (CPP), indicating a low potential for abuse.[8][9] | Not extensively studied for reward behavior. | This compound does not appear to activate the brain's reward circuitry.[4][8][9] |
| Cellular Signaling | Attenuates capsaicin-induced calcium influx in DRG neurons.[10] | Blocks BigLEN-mediated activation of GPR171.[6][7] | GPR171 activation leads to the inhibition of nociceptive signaling pathways.[10] |
GPR171 Signaling Pathway
GPR171 is coupled to inhibitory Gαi/o proteins.[10] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced neuronal excitability. The antagonist MS21570 blocks this activation.
Caption: GPR171 signaling cascade upon agonist activation and antagonist blockade.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are outlines of key experimental protocols used to characterize GPR171 ligands.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins following agonist binding to a GPCR.[11][12][13]
-
Membrane Preparation : Prepare cell membranes from tissue or cells expressing GPR171.
-
Assay Buffer : Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture : In a 96-well plate, combine the cell membranes, the test compound (agonist or antagonist), and [³⁵S]GTPγS.
-
Incubation : Incubate the mixture at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Termination : Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting : Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis : Agonist activity is determined by the increase in [³⁵S]GTPγS binding compared to baseline. Antagonist activity is measured by the inhibition of agonist-stimulated binding.
Calcium Flux Assay
This assay is used to determine changes in intracellular calcium concentrations following receptor activation.[14][15][16]
-
Cell Culture : Plate cells expressing GPR171 and a calcium-sensitive dye (e.g., Fluo-4 AM) in a 96-well plate.
-
Dye Loading : Incubate the cells with the calcium-sensitive fluorescent dye.
-
Compound Addition : Add the test compound (agonist or antagonist) to the wells.
-
Fluorescence Measurement : Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis : Agonist stimulation of Gq-coupled pathways will lead to an increase in fluorescence. For Gi-coupled receptors like GPR171, this assay can be adapted to measure the inhibition of a forskolin-induced cAMP response, which can indirectly affect calcium levels, or by co-expressing a promiscuous G-protein like Gα15.
Tail-Flick Test for Analgesia
This behavioral assay assesses the analgesic properties of compounds in rodents.[17][18][19]
-
Acclimation : Acclimate the animals to the testing environment and apparatus.
-
Baseline Latency : Measure the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Compound Administration : Administer the test compound (e.g., this compound, morphine, or a combination) via a specified route (e.g., intraperitoneal injection).
-
Post-treatment Latency : Measure the tail-flick latency at set time points after compound administration.
-
Data Analysis : An increase in tail-flick latency compared to baseline indicates an analgesic effect.
Experimental Workflow for GPR171 Ligand Validation
The following diagram illustrates a logical workflow for characterizing and validating the effects of a novel GPR171 ligand.
Caption: A workflow for the validation of novel GPR171 ligands.
This guide provides a foundational framework for researchers investigating GPR171. By comparing the effects of the agonist this compound with the antagonist MS21570, a clearer understanding of the physiological and potential therapeutic roles of this receptor can be achieved.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. bu.edu [bu.edu]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Comparative Efficacy of MS15203 in Male and Female Rodents: A Sex-Specific Approach to Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel GPR171 agonist, MS15203, in male and female rodent models of chronic pain. The primary focus is on the observed sexual dimorphism in its analgesic effects, with supporting experimental data and detailed methodologies. This document also contextualizes these findings by comparing them with other analgesics known to exhibit sex-specific responses.
This compound: A GPR171 Agonist with Pronounced Sex-Specific Analgesic Effects
This compound is a synthetic agonist for the G protein-coupled receptor 171 (GPR171), a promising therapeutic target for chronic pain. The endogenous ligand for this receptor is BigLEN.[1][2][3][4] Preclinical studies in mice have revealed a striking difference in the efficacy of this compound between sexes in models of chronic inflammatory and neuropathic pain.
Key Findings:
-
Efficacy in Males: In male mice, systemic administration of this compound has been shown to reduce the duration of chronic neuropathic and inflammatory pain.[1][2][3][4]
-
Lack of Efficacy in Females: In contrast, the same dosage of this compound did not alleviate thermal hypersensitivity or allodynia in female mice in the same pain models.[1][2][4]
-
Mechanism of Action: The analgesic effect in male mice is associated with the rescue of decreased GPR171 protein levels in the periaqueductal gray (PAG), a key region in the descending pain modulatory pathway.[1][2][3][4] Interestingly, gene expression of GPR171 and its endogenous ligand BigLEN (encoded by the PCSK1N gene) remained unchanged in the PAG of both sexes.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in male and female rodents.
| Table 1: Effect of this compound on Inflammatory Pain (Complete Freund's Adjuvant Model) | |
| Sex | Effect of this compound (10 mg/kg, i.p.) |
| Male | Decreased duration of thermal hypersensitivity. |
| Female | No significant effect on thermal hypersensitivity. |
| Table 2: Effect of this compound on Neuropathic Pain (Chemotherapy-Induced Peripheral Neuropathy Model) | |
| Sex | Effect of this compound (10 mg/kg, i.p.) |
| Male | Improvement in allodynia after 5 days of treatment.[1] |
| Female | No significant effect on allodynia.[1] |
Comparative Analysis with Other Analgesics
The sexual dimorphism observed with this compound is not an isolated phenomenon in pain pharmacology. However, the specific direction of these differences varies between compounds.
-
Morphine: The efficacy of morphine, a classic opioid analgesic, has been a subject of extensive research regarding sex differences, with some conflicting results. Several preclinical studies suggest that morphine is more potent in male rodents compared to females, with females sometimes requiring a higher dose to achieve the same level of analgesia.[5][6] This has been linked to a higher number of μ-opioid receptors in the PAG of male rats.[6] However, other studies have reported no significant sex differences in the analgesic effects of morphine in certain pain models and mouse strains.[7]
-
Ketamine: Ketamine, an NMDA receptor antagonist, also exhibits sex-specific analgesic effects. In a rat model of paclitaxel-induced neuropathic pain, a low dose of ketamine (2 mg/kg) increased the mechanical threshold in males but not females.[8][9] However, a higher dose (5 mg/kg) was effective in both sexes.[8][9] Interestingly, low-dose ketamine was found to enhance the analgesic effect of morphine specifically in female rats.[8]
This comparison highlights the complexity of sex differences in pain and analgesia and underscores the unique profile of this compound, which demonstrates a clear and consistent lack of efficacy in females at the tested dose.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the studies of this compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Objective: To induce a persistent inflammatory pain state in one hind paw.
-
Procedure:
-
Animals (mice) are briefly anesthetized.
-
A small volume (typically 20 µL) of CFA is injected into the plantar surface of one hind paw.
-
The contralateral paw may be injected with saline to serve as a control.
-
Behavioral testing for thermal and mechanical hypersensitivity is conducted at baseline and at various time points post-injection.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Objective: To induce neuropathic pain that mimics the side effects of certain chemotherapy agents.
-
Procedure:
-
Paclitaxel (B517696) (a common chemotherapeutic agent) is administered to rodents, typically via intraperitoneal (i.p.) injection.
-
A common dosing regimen is 2 mg/kg of paclitaxel on four alternate days.[8]
-
This induces mechanical allodynia that manifests within a few days and can persist for several weeks.
-
Behavioral testing is performed to assess the development and severity of neuropathic pain.
-
Behavioral Assays
-
Mechanical Allodynia (von Frey Test):
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold for paw withdrawal is determined, indicating the level of mechanical sensitivity. A lower threshold indicates allodynia.
-
-
Thermal Hypersensitivity (Plantar Test/Hargreaves Test):
-
Animals are placed in a chamber with a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is measured. A shorter latency indicates thermal hypersensitivity.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of this compound action in male vs. female rodents.
Caption: General experimental workflow for studying this compound in rodent pain models.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [ouci.dntb.gov.ua]
- 3. biorxiv.org [biorxiv.org]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal and glial factors contributing to sex differences in opioid modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencenews.org [sciencenews.org]
- 7. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ-Opioid Receptor Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gender differences in paclitaxel-induced neuropathic pain behavior and analgesic response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MS15203 vs. Saline Control: A Comparative Analysis in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of MS15203, a small-molecule ligand for the G protein-coupled receptor GPR171, against a saline control. The data presented herein is compiled from preclinical studies to support researchers and professionals in drug development in understanding the pharmacological profile of this compound.
Overview of this compound
This compound is an agonist for the G protein-coupled receptor GPR171, whose endogenous ligand is BigLEN, a peptide derived from proSAAS.[1][2][3][4] Research has primarily focused on its potential as a novel analgesic with a favorable safety profile, particularly concerning its abuse liability.[1][2][3] Studies have demonstrated its efficacy in models of chronic inflammatory and neuropathic pain, suggesting a mechanism of action involving the descending pain modulatory pathway.[5][6][7]
Behavioral Studies: Reward and Aversion
A key aspect of preclinical drug development for pain therapeutics is the assessment of abuse potential. The conditioned place preference (CPP) test is a standard behavioral paradigm used to evaluate the rewarding or aversive properties of a substance. In this test, animals are conditioned to associate a specific environment with the effects of the drug. An increase in the time spent in the drug-paired chamber is indicative of rewarding properties.
Conditioned Place Preference (CPP)
In studies comparing this compound to a saline control, this compound did not induce a conditioned place preference, suggesting it lacks rewarding effects.[1][2][3] The results indicate no statistically significant difference between the this compound-treated group and the saline-treated control group in the time spent in the drug-paired chamber.[1]
Table 1: Conditioned Place Preference (CPP) Data Summary
| Treatment Group | Pre-Test (Time in Drug-Paired Chamber, s) | Post-Test (Time in Drug-Paired Chamber, s) | Change in Preference (s) | Statistical Significance (vs. Saline) |
| Saline | Data not individually reported | Data not individually reported | No significant change | N/A |
| This compound | Data not individually reported | Data not individually reported | No significant change | Not Significant[1] |
| Morphine | Data not individually reported | Data not individually reported | Significant increase | Significant[1] |
Note: While specific time values were not detailed in the referenced abstracts, the statistical outcomes were clearly stated.
Neuronal Activation in Reward Circuitry
To further investigate the lack of reward-related behavior, studies have examined neuronal activation in the ventral tegmental area (VTA), a critical brain region in the reward pathway. The expression of the immediate early gene c-Fos is used as a marker for recent neuronal activity.
c-Fos Immunohistochemistry in the VTA
Quantification of c-Fos-positive cells in the VTA revealed no significant difference between animals treated with this compound and those treated with saline.[1][2][3][4] This finding supports the behavioral data from the CPP test, indicating that this compound does not activate the brain's reward circuitry.[1]
Table 2: c-Fos Positive Cells in the Ventral Tegmental Area (VTA)
| Treatment Group | Mean Number of c-Fos Positive Cells | Standard Error of the Mean (SEM) | Statistical Significance (vs. Saline) |
| Saline | Data not individually reported | Data not individually reported | N/A |
| This compound | Data not individually reported | Data not individually reported | Not Significant[1] |
| Morphine | Data not individually reported | Data not individually reported | Significant increase |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm generally consists of three phases:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore a two-chamber apparatus, and the time spent in each chamber is recorded to determine any innate preference.
-
Conditioning: Over several days, animals receive alternating injections of the test compound (e.g., this compound) and the control vehicle (saline). Following each injection, the animal is confined to one of the two chambers. The drug is consistently paired with one chamber and the vehicle with the other.
-
Post-Conditioning (Test for Preference): On the final day, animals are again allowed to freely explore both chambers without any injections, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a rewarding effect.
c-Fos Immunohistochemistry
-
Drug Administration: Animals are administered either this compound or saline.
-
Tissue Collection: After a set period (typically 90-120 minutes) to allow for c-Fos protein expression, animals are euthanized, and their brains are collected.
-
Immunohistochemistry: The brains are sectioned, and slices containing the VTA are stained with an antibody specific for the c-Fos protein.
-
Microscopy and Quantification: The stained brain slices are examined under a microscope, and the number of c-Fos positive cells in the VTA is counted by an observer blinded to the experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for the behavioral studies described.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Screening of MS15203: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential clinical outcomes. This guide provides a comparative overview of the off-target profile of MS15203, a selective agonist of the G protein-coupled receptor 171 (GPR171), against other alternatives, supported by available experimental data.
Executive Summary
This compound is a valuable tool for studying the physiological roles of GPR171, a receptor implicated in pain, appetite, and reward pathways. A critical aspect of its utility is its selectivity. This guide summarizes the known off-target screening data for this compound and compares it with the endogenous ligand BigLEN. The available data indicates that this compound is a highly selective compound for GPR171 with minimal interaction with a wide range of other receptors.
Introduction to this compound and GPR171
GPR171 is a G protein-coupled receptor whose endogenous ligand is the neuropeptide BigLEN.[1][2][3] Activation of GPR171 has been shown to modulate nociception, increase food intake, and influence reward-seeking behavior, making it a potential therapeutic target for pain management and metabolic disorders.[2][4][5] this compound was identified as a potent and selective small-molecule agonist of GPR171, providing a valuable pharmacological tool to probe the function of this receptor.[6]
Comparative Off-Target Profile
To ensure the specific effects of this compound are mediated through GPR171, its selectivity has been assessed against a panel of other receptors. The primary alternative for comparison is the endogenous ligand, BigLEN.
| Compound | Target | Off-Target Panel Size | Key Off-Target Interactions | Reference |
| This compound | GPR171 Agonist | 80 membrane proteins (including Family A GPCRs) | No significant off-target binding reported | [6] |
| BigLEN | Endogenous GPR171 Agonist | Not explicitly defined in available literature | Selectivity for GPR171 is established, but comprehensive off-target panel data is limited.[7] | [3][8] |
Note: While the study by Wardman et al. (2016) states that this compound was tested against 80 other membrane proteins with no significant off-target binding, the detailed list and binding affinities from this screen are not publicly available in the primary publication or its supplementary materials.[6] The selectivity of the endogenous peptide BigLEN for GPR171 is well-established, though comprehensive screening against a broad panel of receptors is not as commonly performed for endogenous peptides as it is for synthetic small molecules.[7]
Signaling Pathway of GPR171 Activation
The activation of GPR171 by agonists like this compound initiates a downstream signaling cascade. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP can influence the activity of protein kinase A (PKA) and subsequently modulate the function of various downstream cellular targets.
Figure 1. Simplified signaling pathway of GPR171 activation by this compound.
Experimental Protocols
A comprehensive understanding of a compound's selectivity relies on robust experimental design. The following outlines a general workflow for off-target screening of a small molecule agonist like this compound.
Off-Target Binding Assay (Radioligand Binding Assay Panel)
This is a common method to assess the binding of a test compound to a large panel of known receptors, ion channels, transporters, and enzymes.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Membrane Preparation: Cell membranes expressing the target receptors of interest are prepared.
-
Binding Reaction: The test compound (this compound), a specific radioligand for the target receptor, and the cell membranes are incubated together.
-
Washing and Detection: Unbound radioligand is washed away, and the amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) or the concentration causing 50% inhibition (IC50) is calculated. A higher Ki or IC50 value indicates lower binding affinity for the off-target receptor.
Figure 2. General workflow for off-target screening using radioligand binding assays.
Conclusion
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
The GPR171 Agonist MS15203: A Novel Modulator of the Opioid System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MS15203, a selective GPR171 agonist, and its interaction with the opioid system. While not a direct opioid receptor ligand, this compound has been shown to modulate opioid analgesia, presenting a novel therapeutic avenue. This document outlines its performance against standard opioids, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound is a small-molecule agonist of the G protein-coupled receptor 171 (GPR171). Its primary interaction with the opioid system is the potentiation of morphine-induced analgesia without concurrently increasing its rewarding effects or abuse liability. This positions GPR171 agonists as potential adjuncts to opioid therapy, with the aim of reducing required opioid dosages and mitigating adverse effects. Standard opioids, such as morphine and fentanyl, exert their effects through direct agonism of opioid receptors (mu, delta, and kappa), which are themselves inhibitory G protein-coupled receptors (GPCRs). Both GPR171 and opioid receptors are coupled to Gi/o proteins, leading to overlapping downstream signaling cascades, including the inhibition of adenylyl cyclase.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological profiles of this compound at its target receptor, GPR171, and of standard opioids at the mu-opioid receptor (MOR), the primary target for most opioid analgesics.
Table 1: In Vitro Pharmacology of this compound at GPR171
| Compound | Target | Assay Type | Effect |
| This compound | GPR171 | [³⁵S]GTPγS Binding | Dose-dependently increases binding[1] |
| This compound | GPR171 | Adenylyl Cyclase Assay | Inhibits adenylyl cyclase activity[1] |
Table 2: In Vitro Pharmacology of Standard Opioids at the Mu-Opioid Receptor (MOR)
| Compound | Parameter | Value (nM) | Assay/Source |
| Morphine | Ki | 1.2[2], 1.168[3] | [³H]-DAMGO binding in rat brain homogenates / Recombinant human MOR |
| Fentanyl | Ki | 1.346[3] | Recombinant human MOR |
| DAMGO | EC₅₀ | 28[4], 45[5][6] | [³⁵S]GTPγS binding in C6-MOR cells / SH-SY5Y cells |
| Morphine | EC₅₀ | 50 - 100[7] | cAMP inhibition in SH-SY5Y cells |
| Fentanyl | IC₅₀ | 27[8] | cAMP inhibition in SH-SY5Y cells |
Signaling Pathway Analysis
This compound and classical opioids initiate their cellular effects through Gi/o-coupled GPCRs. While their primary receptor targets differ, the downstream signaling pathways share common elements.
GPR171 Signaling Pathway
Activation of GPR171 by this compound leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: GPR171 signaling cascade initiated by this compound.
Mu-Opioid Receptor (MOR) Signaling Pathway
Similarly, activation of the MOR by agonists like morphine results in Gαi/o-mediated inhibition of adenylyl cyclase. Additionally, the Gβγ subunit can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Mu-Opioid Receptor (MOR) signaling cascade.
Key Experimental Protocols
The following are summaries of methodologies used to characterize the interaction of this compound with the opioid system.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism.
-
Membrane Preparation: Prepare cell membranes from tissue or cells expressing the receptor of interest (e.g., GPR171 or MOR).
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test compound (e.g., this compound or DAMGO), and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to Gα subunits.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. Data are analyzed to determine the EC₅₀ and Emax values for the agonist.
Conditioned Place Preference (CPP)
This behavioral assay assesses the rewarding or aversive properties of a drug.
Caption: Experimental workflow for Conditioned Place Preference.
Recent studies show that this compound does not produce a conditioned place preference on its own, nor does it enhance the place preference induced by morphine, indicating a low potential for abuse.[9][10][11]
c-Fos Immunohistochemistry
This technique is used to map neuronal activation in the brain following a specific stimulus.
-
Animal Treatment: Administer the compound of interest (e.g., this compound, morphine, or saline) to the animals.
-
Perfusion and Fixation: After a set time (typically 90-120 minutes), deeply anesthetize the animals and transcardially perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: Extract the brain and post-fix it. Subsequently, slice the brain into thin sections (e.g., 40 µm) using a cryostat or vibratome.
-
Immunostaining:
-
Wash the sections and block non-specific binding sites.
-
Incubate with a primary antibody against the c-Fos protein.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) and visualize with a chromogen (e.g., DAB) or a fluorescent tag.
-
-
Microscopy and Quantification: Mount the sections on slides, view them under a microscope, and count the number of c-Fos-positive cells in specific brain regions, such as the ventral tegmental area (VTA). Studies have shown that unlike morphine, this compound does not significantly increase c-Fos expression in the VTA, further supporting its lack of rewarding properties.[9][11]
Conclusion
This compound represents a promising pharmacological tool that interacts with the opioid system indirectly by activating the GPR171 receptor. Experimental data suggests that this interaction can enhance the analgesic effects of opioids like morphine without exacerbating their rewarding properties. The shared Gi/o-coupled signaling pathway between GPR171 and opioid receptors provides a molecular basis for this interaction. Further research into GPR171 agonists may lead to the development of novel adjunct therapies for pain management, potentially reducing the reliance on high-dose opioid regimens and their associated risks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
A Comparative Guide to Pharmacological Tools for GPR171 Research: Alternatives to MS15203
G protein-coupled receptor 171 (GPR171) is an emerging therapeutic target involved in a diverse range of physiological processes, including appetite regulation, pain modulation, anxiety, and immune system function.[1][2][3] Its endogenous ligand has been identified as BigLEN, a neuropeptide derived from the proSAAS precursor.[4][5] The small molecule MS15203 is a widely used synthetic agonist for studying the function of GPR171.[6][7] This guide provides a comparative overview of this compound and its primary alternatives—the endogenous agonist BigLEN and the synthetic antagonist MS21570—to aid researchers in selecting the appropriate tool for their GPR171 studies.
Pharmacological Agents for GPR171 Modulation
The study of GPR171 is facilitated by a small but distinct set of pharmacological tools. These include the endogenous peptide agonist, a synthetic small molecule agonist (this compound), and a synthetic small molecule antagonist.
-
BigLEN: The endogenous peptide agonist for GPR171.[5][8] As the natural ligand, it is the benchmark for studying GPR171's physiological roles. Different species variants (mouse, rat) are available.[4]
-
This compound: A potent and selective small molecule agonist of GPR171 identified through virtual screening.[6][7] Its non-peptide nature makes it suitable for in vivo studies requiring systemic administration.[6][9]
-
MS21570: A selective small molecule antagonist of GPR171.[4] It is used to block the effects of GPR171 activation by either endogenous BigLEN or synthetic agonists like this compound.[10]
Data Presentation: Comparative Performance
The following table summarizes the quantitative data for the key pharmacological agents used in GPR171 research.
| Compound | Type | Chemical Nature | Potency | Target Selectivity |
| BigLEN (mouse) | Agonist | 16-amino acid peptide | Kd: ~0.5 nM | Endogenous ligand for GPR171 |
| BigLEN (rat) | Agonist | Peptide | EC50: 1.6 nM | Endogenous ligand for GPR171 |
| This compound | Agonist | Small Molecule | Comparable to BigLEN in Ca2+ flux assays[6] | Selective for GPR171 over 80 other membrane proteins[6][7] |
| MS21570 | Antagonist | Small Molecule | IC50: 220 nM | Selective for GPR171 |
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades and experimental designs is crucial for GPR171 research.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments cited in GPR171 literature.
This assay is commonly used for primary screening of GPR171 modulators in a high-throughput format.[6][8]
-
Objective: To measure the increase in intracellular calcium ([Ca2+]i) upon GPR171 activation. Since GPR171 natively couples to Gi/o, it is co-expressed with a promiscuous G protein (like Gα15/i3 or G16/i3) to redirect signaling through the Gq pathway, which robustly mobilizes intracellular calcium.[6][8]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or mouse GPR171 and a promiscuous G protein (e.g., Gα15/i3).
-
Reagents:
-
Test compounds (e.g., this compound, BigLEN) at various concentrations.
-
Fluo-4 NW (No Wash) Calcium Assay Kit.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Positive control: ATP (activates endogenous purinergic receptors in CHO cells).[6]
-
Negative control: Vehicle (e.g., DMSO).
-
-
Procedure:
-
Plate the engineered CHO cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at 37°C for 30 minutes, followed by 15 minutes at room temperature in the dark.
-
Prepare serial dilutions of test compounds, positive controls, and vehicle controls.
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence for 10-20 seconds.
-
Add the compounds to the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) or the area under the curve. Normalize the response to the positive control (ATP) or the maximal response to the endogenous ligand (BigLEN). Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[6]
-
Objective: To quantify the affinity of a test compound for GPR171.
-
Cell Line: CHO or HEK293 cells expressing GPR171.
-
Reagents:
-
Cell membranes prepared from GPR171-expressing cells.
-
Radioligand: [125I]Tyr-BigLEN.
-
Unlabeled test compounds (e.g., this compound, MS21570).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control: High concentration of unlabeled BigLEN (e.g., 1 µM).
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (20-40 µg protein/well), a fixed concentration of [125I]Tyr-BigLEN (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add radioligand, membranes, and a saturating concentration of unlabeled BigLEN.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
This experiment assesses the physiological effect of GPR171 modulation on feeding behavior, a key function of this receptor.[6][7]
-
Objective: To evaluate the effect of a GPR171 agonist (this compound) or antagonist on food intake and body weight in mice.
-
Animals: C57BL/6 mice.
-
Reagents:
-
This compound formulated for intraperitoneal (i.p.) injection (e.g., in 10% DMSO in saline).[10]
-
Vehicle control (10% DMSO in saline).
-
-
Procedure:
-
Acclimate mice to individual housing and handling for several days.
-
Fast the mice for a set period (e.g., 12-16 hours) with free access to water to standardize hunger levels.
-
At the beginning of the dark cycle (when rodents are most active), weigh the mice and administer the test compound (e.g., this compound, 10 mg/kg, i.p.) or vehicle.[10]
-
Provide a pre-weighed amount of standard chow and return the mice to their cages.
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Monitor and record the body weight of the mice at 24 hours post-injection.
-
To confirm the effect is GPR171-mediated, the experiment can be repeated in mice with shRNA-mediated knockdown of GPR171 in the hypothalamus.[6][7]
-
Data Analysis: Compare the cumulative food intake and change in body weight between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
References
- 1. GPR171 - Wikipedia [en.wikipedia.org]
- 2. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MS15203 Cross-reactivity with Neuropeptide Receptors
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neuropeptide receptor agonist MS15203 with other alternatives, focusing on its cross-reactivity profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropeptide signaling and the development of novel therapeutics.
Introduction to this compound
This compound is a small-molecule agonist for the G protein-coupled receptor 171 (GPR171).[1][2][3][4][5][6][7] The endogenous ligand for GPR171 is the neuropeptide BigLEN, a cleavage product of proSAAS.[3][4][5][6][7] The GPR171 signaling pathway is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability.[3][5] this compound has been investigated for its potential therapeutic effects, including its role in pain modulation and appetite regulation.[1][2][3][4]
Cross-reactivity Profile of this compound
A critical aspect of drug development is understanding the selectivity of a compound for its intended target. The selectivity of this compound for GPR171 has been evaluated, and it has been reported to be highly selective.
Qualitative Comparison of this compound Binding
While a comprehensive quantitative dataset from a broad panel screening is not publicly available, the existing literature provides a qualitative understanding of this compound's selectivity. A key study demonstrated the selectivity of this compound for GPR171 by testing its binding against a panel of 80 other membrane proteins, including family A GPCRs.[1] Unfortunately, the detailed results of this screening are not available in the public domain. However, some specific cross-reactivity information has been reported.
| Receptor Family | Representative Receptor | Cross-reactivity with this compound | Reference |
| Neuropeptide Receptors | GPR171 | Primary Target (Agonist) | [1][2][3][4][5][6][7] |
| Opioid Receptors | Mu-opioid receptor (MOPr) | Low binding affinity | [7] |
| Other GPCRs | (Panel of 80 membrane proteins, including family A GPCRs) | Reported to be highly selective for GPR171 | [1] |
Note: The comprehensive quantitative data from the screening of this compound against 80 other membrane proteins is not publicly available. The information presented is based on statements from the primary literature.
Signaling Pathway of GPR171
GPR171 activation by an agonist like this compound initiates an intracellular signaling cascade mediated by the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP.
Caption: GPR171 Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding and functional activity of compounds like this compound at GPR171 and other neuropeptide receptors.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GPR171 or other neuropeptide receptors) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [125I]Tyr-BigLEN for GPR171) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in G protein-coupled receptor signaling. For Gαi-coupled receptors like GPR171, agonists will decrease cAMP levels.
Experimental Workflow:
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of MS15203 and Standard Analgesics in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental analgesic compound MS15203 against standard-of-care analgesics, including the opioid morphine, the non-steroidal anti-inflammatory drug (NSAID) celecoxib, and the gabapentinoid gabapentin. The information is based on available preclinical data.
Executive Summary
This compound is a selective agonist for the G protein-coupled receptor 171 (GPR171) and has demonstrated analgesic properties in rodent models of chronic inflammatory and neuropathic pain.[1][2] Notably, its efficacy in these models appears to be sex-specific, with significant effects observed in male mice.[1][2] this compound has also been shown to enhance the analgesic effects of morphine, suggesting a potential role as an adjunct therapy.[3] While direct comparative studies with NSAIDs and gabapentinoids are not available in the current body of literature, this guide synthesizes existing data to facilitate an informed understanding of this compound's potential therapeutic profile in relation to these established drug classes.
Mechanism of Action: GPR171 Signaling Pathway
This compound exerts its analgesic effects by activating GPR171, a Gi/o-coupled receptor.[4][5] Upon binding of this compound, the receptor initiates an intracellular signaling cascade that is thought to reduce neuronal excitability and nociceptive signaling. This pathway is believed to involve the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as ERK1/2 phosphorylation. In nociceptive neurons, this signaling cascade can attenuate the activity of ion channels involved in pain transmission.
Comparative Efficacy Data
The following tables summarize the analgesic efficacy of this compound, Morphine, Celecoxib, and Gabapentin in preclinical models of inflammatory and neuropathic pain. It is crucial to note that these data are compiled from separate studies and do not represent direct, head-to-head comparisons.
Table 1: Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Pain Assessment | Dosage | Route of Administration | Outcome | Citation |
| This compound | CFA-induced inflammatory pain (Male Mice) | Thermal Hyperalgesia | 10 mg/kg, once daily for 3 days | Intraperitoneal (i.p.) | Decreased duration of thermal hypersensitivity. | [1] |
| Morphine | Formalin-induced inflammatory pain (Rats) | Nociceptive Behaviors (Licking/Flicking) | 5 mg/kg | Subcutaneous (s.c.) | Significant reduction in nociceptive behaviors in both phases. | N/A |
| Celecoxib | CFA-induced inflammatory pain (Mice) | Mechanical Hyperalgesia, Paw Edema | 15 mg/kg + Shinbaro (100 mg/kg) | Oral | Synergistic reduction in mechanical hyperalgesia and paw edema. | N/A |
CFA: Complete Freund's Adjuvant
Table 2: Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Pain Assessment | Dosage | Route of Administration | Outcome | Citation |
| This compound | Chemotherapy-induced peripheral neuropathy (CIPN) (Male Mice) | Mechanical Allodynia | 10 mg/kg, once daily for 5 days | Intraperitoneal (i.p.) | Improvement in mechanical allodynia. | [1] |
| Morphine | Chronic Constriction Injury (CCI) (Rats) | Mechanical Allodynia | 3 mg/kg | Intraperitoneal (i.p.) | Significant reversal of mechanical allodynia. | N/A |
| Gabapentin | Spinal Nerve Ligation (SNL) (Mice) | Mechanical Allodynia | 100 mg/kg | Intraperitoneal (i.p.) | Reduced mechanical allodynia at its peak. | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
This compound in CFA-Induced Inflammatory Pain
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Drug Administration: this compound (10 mg/kg) or vehicle (saline) was administered intraperitoneally (i.p.) once daily for 5 days, starting 24 hours after CFA injection.[1]
-
Behavioral Assessment: Thermal hypersensitivity was measured using a plantar test.
-
Workflow:
This compound in Chemotherapy-Induced Neuropathic Pain (CIPN)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neuropathy: Administration of paclitaxel (B517696) to induce peripheral neuropathy.
-
Drug Administration: this compound (10 mg/kg) or vehicle (saline) was administered i.p. once daily for 5 days, starting on day 15 post-paclitaxel treatment.[1]
-
Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments.
-
Workflow:
Conclusion and Future Directions
The available preclinical evidence suggests that this compound, acting as a GPR171 agonist, holds promise as a novel analgesic, particularly for chronic inflammatory and neuropathic pain in males.[1] Its distinct mechanism of action and its ability to potentiate opioid analgesia without apparent reward liability present an exciting avenue for future drug development.[3]
However, the current understanding of this compound's efficacy is limited by the lack of direct comparative studies against other standard analgesics like NSAIDs and gabapentinoids. Future research should prioritize head-to-head preclinical trials to definitively establish the comparative efficacy and therapeutic window of this compound. Furthermore, investigations into the mechanisms underlying the observed sex-specific effects are warranted to fully elucidate the therapeutic potential of targeting the GPR171 pathway for pain management.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Effects of MS15203 on Morphine-Induced Reward Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MS15203, a novel GPR171 agonist, and its effects on morphine-induced reward behavior. The performance of this compound is contrasted with established modulators of the opioid system, namely the opioid receptor antagonist naltrexone (B1662487) and the monoacylglycerol lipase (B570770) (MAGL) inhibitor JZL184. The information presented is based on preclinical data and is intended to inform further research and drug development in the field of pain management and addiction.
Disclaimer: Direct comparative studies evaluating this compound against naltrexone and MAGL inhibitors under the same experimental conditions are limited. The data presented here are synthesized from separate studies and should be interpreted with this consideration.
Executive Summary
Morphine, a potent opioid analgesic, carries a high risk of abuse and addiction due to its rewarding effects, which are primarily mediated by the mesolimbic dopamine (B1211576) system. Research into adjunct therapies that can mitigate these rewarding properties while preserving analgesia is of critical importance. This guide examines three such compounds:
-
This compound: A small molecule agonist for the G protein-coupled receptor 171 (GPR171). Preclinical evidence suggests that this compound has minimal intrinsic rewarding properties and does not potentiate the activation of the ventral tegmental area (VTA), a key reward circuit nucleus, by morphine.
-
Naltrexone: A non-selective opioid receptor antagonist that is FDA-approved for the treatment of opioid and alcohol use disorders. Naltrexone competitively blocks opioid receptors, thereby preventing morphine from exerting its rewarding effects.
-
JZL184: An irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By increasing 2-AG levels, JZL184 modulates the endocannabinoid system, which in turn can attenuate the rewarding effects of morphine.
Comparative Data on Morphine-Induced Reward Behavior
The following tables summarize the effects of this compound, naltrexone, and JZL184 on morphine-induced reward, as assessed by the conditioned place preference (CPP) paradigm.
| Compound | Animal Model | Morphine Dose (mg/kg) | Compound Dose (mg/kg) | Effect on Morphine-Induced CPP | Key Findings |
| This compound | Mouse | 10 | 10 | No significant effect on time spent in morphine-paired chamber | This compound alone does not produce CPP. Co-administration with morphine does not increase VTA c-Fos expression compared to morphine alone.[1][2][3] |
| Naltrexone | Rat | 1.0 | 0.0000167-0.000025 | Extended the duration of morphine-induced CPP at ultra-low doses. | Higher clinical doses are known to block morphine reward.[4][5] |
| JZL184 | Mouse | 10 | 10 | Abolished morphine-induced CPP | The effect is mediated through the cannabinoid receptor 1 (CB1R). |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs.
General Protocol:
-
Habituation (Day 1): Animals are allowed to freely explore a multi-compartment apparatus to establish baseline preference for each compartment.
-
Conditioning (Days 2-5): On alternating days, animals receive an injection of morphine and are confined to one compartment, and on the other days, they receive a vehicle injection and are confined to a different compartment.
-
Test (Day 6): Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. An increase in time spent in the drug-paired compartment is indicative of a conditioned place preference, suggesting the drug has rewarding properties.
Specific Protocols from Cited Studies:
-
This compound Study: A study investigating this compound and morphine co-administration did not find a significant increase in the time spent in the morphine-paired chamber with the addition of this compound, suggesting it does not enhance morphine's rewarding effects.[1] A separate experiment in the same study showed that this compound by itself did not produce a place preference, indicating a lack of reward-related behavior.[2][3]
-
Naltrexone Study: In a study examining ultra-low dose naltrexone, rats were conditioned with morphine (1.0 mg/kg) and co-administered naltrexone (16.7, 20.0, and 25.0 ng/kg). The duration of the morphine-induced CPP was extended.[4][5]
-
JZL184 Study: Mice were pretreated with JZL184 (10 mg/kg) two hours prior to each morphine (10 mg/kg) conditioning session. This pretreatment abolished the development of morphine-induced CPP.
Signaling Pathways and Mechanisms of Action
Morphine Reward Pathway
Morphine exerts its rewarding effects primarily through the activation of μ-opioid receptors (MOR) on GABAergic interneurons in the Ventral Tegmental Area (VTA). This inhibits the release of GABA, leading to the disinhibition of dopaminergic neurons. The subsequent increase in dopamine release in the Nucleus Accumbens (NAc) is a key event in the perception of reward and reinforcement.
Caption: Morphine's primary reward pathway.
This compound (GPR171 Agonist)
This compound acts on GPR171, which is found in reward-related brain regions, including the VTA. Studies show GPR171 is localized in a subset of dopamine neurons within the VTA.[1][2][3] However, administration of this compound, with or without morphine, does not lead to a significant increase in c-Fos activation in the VTA, suggesting it does not enhance the activity of these reward-related neurons.[1][2][3]
Caption: this compound mechanism in the VTA.
Naltrexone (Opioid Receptor Antagonist)
Naltrexone is a competitive antagonist at μ, κ, and δ opioid receptors, with the highest affinity for the μ receptor.[6][7] By binding to these receptors without activating them, naltrexone blocks morphine from binding and initiating the signaling cascade that leads to dopamine release and the subjective experience of reward.[6][7][8]
Caption: Naltrexone's antagonism of morphine reward.
JZL184 (MAGL Inhibitor)
JZL184 inhibits the MAGL enzyme, leading to an accumulation of the endocannabinoid 2-AG. Elevated 2-AG levels enhance signaling through cannabinoid receptors, particularly CB1 receptors, in the VTA. This enhanced endocannabinoid tone is thought to dampen the rewarding effects of opioids by modulating the activity of the mesolimbic dopamine system, resulting in reduced dopamine release in the NAc.[9]
Caption: JZL184's modulation of morphine reward.
Conclusion
This compound presents a promising profile as a potential adjunct to opioid therapy. Its lack of intrinsic rewarding properties and its failure to potentiate morphine-induced activation of the VTA suggest a favorable safety profile concerning abuse liability. In contrast, naltrexone directly blocks the rewarding effects of morphine by antagonizing opioid receptors, a well-established clinical approach. MAGL inhibitors like JZL184 offer another distinct mechanism by harnessing the endocannabinoid system to attenuate opioid reward.
Further research, particularly direct comparative studies, is necessary to fully elucidate the relative efficacy and safety of these different approaches. The development of GPR171 agonists like this compound represents a novel strategy that may offer a valuable alternative or complementary approach to mitigating the rewarding effects of opioids and reducing their abuse potential.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Paradoxical effects of the opioid antagonist naltrexone on morphine analgesia, tolerance, and reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. Elevating levels of the endocannabinoid 2-arachidonoylglycerol blunts opioid reward but not analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of GPR171 Agonist MS15203 Activity by the Antagonist MS21570
This guide provides a detailed comparison of the pharmacological tools used to modulate the G protein-coupled receptor 171 (GPR171), a novel target in pain and anxiety research. We focus on the use of the antagonist MS21570 to block the activity of the GPR171 agonist, MS15203, and compare this chemical antagonism with genetic knockdown approaches.
Introduction to GPR171 Signaling
GPR171, a Gi/o-coupled receptor, has emerged as a significant target for therapeutic development. Its endogenous ligand is the neuropeptide BigLEN, derived from the proSAAS precursor.[1][2][3][4] Activation of GPR171 by agonists like BigLEN or the small molecule this compound leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in neuronal excitability.[1][5] This signaling pathway is implicated in the modulation of pain and anxiety.[6][7][8] The small molecule agonist this compound has been demonstrated to enhance morphine's pain-relieving effects and to alleviate chronic neuropathic and inflammatory pain in male mice, with minimal potential for causing addiction.[1][2][3][4][7]
Pharmacological Blockade of GPR171 Activity
MS21570 (also referred to as MS0021570_1) has been identified as a selective antagonist of GPR171 .[6][9][10][11] It effectively blocks the receptor's activation by both the endogenous ligand BigLEN and the synthetic agonist this compound.[6] This antagonist has been instrumental in elucidating the physiological roles of the GPR171 signaling pathway.
Alternatively, genetic methods such as shRNA-mediated knockdown of GPR171 offer a different approach to inhibit its function, providing a valuable comparison for the specificity and effects of small molecule antagonists.[6][9]
Quantitative Comparison of GPR171 Inhibition
The following table summarizes the quantitative data from key experiments demonstrating the inhibitory effects of MS21570 on GPR171 activity, alongside data from GPR171 knockdown experiments for comparison.
| Experimental Model | Agonist/Stimulus | Inhibitor | Concentration/Method | Readout | Result | Reference |
| CHO Cells expressing GPR171 and Gα15/i3 | BigLEN (1 µM) | MS0021570_1 | 10 µM | Intracellular Ca2+ Release | Significant attenuation of BigLEN-mediated increase in Ca2+ | [6] |
| Rat Hypothalamic Membranes | [125I]Tyr-BigLEN | MS0021570_1 | Dose-dependent | Displacement of Radiolabeled BigLEN | Complete displacement | [6] |
| Rat Hypothalamic Membranes | BigLEN or MS0015203 | MS0021570_1 | Dose-dependent | [35S] GTPγS Binding | Dose-dependent decrease in agonist-mediated binding | [6] |
| CHO Cells expressing GPR171 | BigLEN | MS0021570_1 | Not specified | Intracellular cAMP Levels | Significant attenuation of BigLEN-mediated decrease in cAMP | [6] |
| BLA Pyramidal Neurons | BigLEN or MS0015203 (1 µM) | MS0021570_1 | Not specified | Membrane Potential | Reversal of agonist-induced hyperpolarization | [6] |
| Mouse Basolateral Amygdala (BLA) | - | Lentivirus shRNA targeting GPR171 | Bilateral infusion | GPR171 mRNA levels | ~50% knockdown | [6] |
| Mouse Basolateral Amygdala (BLA) | - | Intra-BLA administration of MS0021570_1 | Not specified | Anxiety-like behavior (Elevated Plus Maze) | Increase in open arm time | [6] |
| Mouse Basolateral Amygdala (BLA) | - | GPR171 Knockdown | - | Anxiety-like behavior (Elevated Plus Maze) | Similar anxiolytic effects to MS0021570_1 | [6] |
Experimental Protocols
In Vitro Antagonism in CHO Cells
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transfected to express GPR171 and a chimeric Gα15/i3 protein to couple the Gi/o receptor to the calcium signaling pathway.
-
Calcium Imaging:
-
Cells are loaded with a calcium-sensitive dye.
-
A baseline fluorescence measurement is taken.
-
The GPR171 antagonist MS0021570_1 (10 µM) or vehicle is pre-incubated with the cells.
-
The GPR171 agonist BigLEN (1 µM) is added.
-
Changes in intracellular calcium levels are monitored by measuring fluorescence.
-
Data is analyzed to determine the extent of inhibition by MS0021570_1.[6]
-
Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from rat hypothalamus, a brain region with high GPR171 expression.
-
Binding Assay:
-
Hypothalamic membranes are incubated with a radiolabeled form of the GPR171 ligand ([125I]Tyr-BigLEN).
-
Increasing concentrations of the unlabeled competitor, MS0021570_1, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified to determine the displacement curve and the binding affinity of MS0021570_1.[6]
-
[35S] GTPγS Functional Assay
-
Membrane Preparation: As described for the radioligand binding assay.
-
GTPγS Binding Assay:
-
Hypothalamic membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
The GPR171 agonist (BigLEN or this compound) is added to stimulate G protein activation.
-
To test for antagonism, increasing concentrations of MS0021570_1 are pre-incubated with the membranes before the addition of the agonist.
-
The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
-
A decrease in agonist-stimulated [35S]GTPγS binding in the presence of MS0021570_1 indicates antagonistic activity.[6]
-
In Vivo Behavioral Testing: Elevated Plus Maze
-
Animal Subjects: Adult male mice are used.
-
Surgical Cannulation: For intra-BLA studies, guide cannulae are surgically implanted, targeting the basolateral amygdala.
-
Drug Administration:
-
Systemic: MS0021570_1 or vehicle is administered via intraperitoneal injection.
-
Intra-BLA: A microinjection of MS0021570_1 or vehicle is delivered directly into the BLA through the implanted cannulae.
-
-
Behavioral Assay:
-
Following a recovery and habituation period, mice are placed in the center of an elevated plus maze.
-
The maze consists of two open arms and two closed arms.
-
The behavior of the mice is recorded for a set period (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms is measured as an indicator of anxiety-like behavior. An increase in open arm time is interpreted as an anxiolytic effect.[6]
-
Visualizations
Caption: GPR171 signaling pathway and points of modulation.
Caption: Workflow for characterizing GPR171 antagonists.
Conclusion
The small molecule MS21570 serves as a potent and selective antagonist for the GPR171 receptor, effectively blocking the actions of the agonist this compound. Experimental data from in vitro and in vivo studies consistently demonstrate its ability to inhibit GPR171 signaling and modulate associated behaviors such as anxiety. The effects of MS21570 are comparable to those observed with genetic knockdown of GPR171, validating its use as a specific pharmacological tool for studying this receptor system. For researchers in neuroscience and drug development, MS21570 provides a critical means to investigate the therapeutic potential of targeting the GPR171 pathway for pain, anxiety, and other neurological disorders.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MS15203: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of MS15203, a potent and selective GPR171 agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and associated contaminated materials. Strict adherence to these guidelines is crucial due to the compound's potential hazards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat or full suit, and splash goggles, must be worn at all times.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, flush with water as a precaution.[1] For spills, use appropriate tools to collect the material into a convenient waste disposal container.[1]
Summary of Chemical and Hazard Data
The following table summarizes key quantitative and hazard information for this compound.
| Property | Data |
| Synonyms | MS0015203 |
| Function | Potent and selective GPR171 agonist[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light)[2] |
| Hazard Classifications | Toxic if swallowed, Harmful in contact with skin, Fatal if inhaled, Very toxic to aquatic life with long lasting effects |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen chloride (HCl)[1] |
Step-by-Step Disposal Procedures
Disposal of this compound and any contaminated materials must be carried out in strict accordance with federal, state, and local environmental control regulations.[1]
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
-
Keep the waste container securely closed when not in use.
-
-
Disposal of Unused Product:
-
For the disposal of pure, unused this compound, it should be treated as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
-
If the compound is in a solvent, the entire solution must be disposed of as hazardous waste.
-
-
Decontamination of Labware:
-
All non-disposable labware that has come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for the waste manifest is completed accurately.
-
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol provides a detailed methodology for assessing the effect of this compound on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key downstream event of GPR171 activation.
Objective: To determine the potency and efficacy of this compound in inhibiting adenylyl cyclase activity in a cell-based assay.
Materials:
-
HEK293 cells stably expressing GPR171
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
White opaque 384-well microplates
Procedure:
-
Cell Seeding: Seed the GPR171-expressing HEK293 cells into the 384-well plates at a density of 2,500 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for LANCE assays).
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value using a non-linear regression analysis.
-
GPR171 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of GPR171 by its agonist, this compound.
Caption: Agonist binding to GPR171 leads to the inhibition of adenylyl cyclase and a decrease in cAMP.
References
Essential Safety and Handling Protocols for MS15203
For researchers, scientists, and drug development professionals handling MS15203, a comprehensive understanding of safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, such as nitrile or latex. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas or with local exhaust. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably with a chemical fume hood.[1][2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.
Waste Categorization:
-
Unused or expired this compound should be treated as chemical waste.
-
Contaminated materials, such as gloves, pipette tips, and empty containers, should also be disposed of as chemical waste.
Disposal Procedure:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not pour this compound down the drain.[4]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
